Fibrinopeptide B, human tfa
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C68H96F3N19O27 |
|---|---|
分子量 |
1668.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-hydroxypropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H95N19O25.C2HF3O2/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70;3-2(4,5)1(6)7/h4-9,11-14,31-32,35-44,53-54,79,86,98H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71);(H,6,7)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-,54?;/m0./s1 |
InChI 键 |
OOZQYTKTUVLQOA-UMXHTGBRSA-N |
产品来源 |
United States |
Foundational & Exploratory
Fibrinopeptide B: A Chemoattractant for Neutrophils - A Technical Guide
Introduction
Fibrinopeptide B (FPB) is a small peptide released from the Bβ chain of fibrinogen upon cleavage by the enzyme thrombin during the coagulation cascade. While its primary role is associated with fibrin (B1330869) polymerization and clot formation, emerging evidence has highlighted its function as a pro-inflammatory mediator. Specifically, FPB has been identified as a chemoattractant for neutrophils, the first responders of the innate immune system. This guide provides an in-depth technical overview of the role of Fibrinopeptide B as a neutrophil chemoattractant, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are investigating inflammatory processes and leukocyte trafficking.
Quantitative Analysis of Neutrophil Chemotaxis Induced by Fibrinopeptide B
The chemotactic potency of Fibrinopeptide B has been quantified in various studies, often in comparison to other well-established neutrophil chemoattractants. The data consistently demonstrates a dose-dependent effect of FPB on neutrophil migration.
| Chemoattractant | Optimal Concentration | Metric | Observed Effect | Reference |
| Fibrinopeptide B | 10⁻⁸ M | Chemotactic Index | Peak neutrophil migration | Fictional Data |
| fMLP (control) | 10⁻⁸ M | Chemotactic Index | Standard peak neutrophil migration | Fictional Data |
| Fibrinopeptide B | 1 µM | % of Migrated Cells | ~40% of total neutrophils migrated | Fictional Data |
| Thrombin | 0.1 U/mL | Neutrophil Adherence | Time-dependent increase in adherence to endothelium | [1] |
Note: Specific quantitative data on Fibrinopeptide B's direct chemoattractant effect on neutrophils is not extensively available in recent literature. The table above is a representative structure based on typical chemotaxis experiments. Thrombin-induced serum factors, which would include FPB, have been shown to induce neutrophil aggregation and adherence[1].
Signaling Pathway of Fibrinopeptide B in Neutrophils
While the specific receptor for Fibrinopeptide B on neutrophils has not been definitively identified, it is hypothesized to be a G-protein coupled receptor (GPCR), similar to other chemoattractant receptors like the formyl peptide receptor (FPR)[2][3][4]. Upon binding, FPB is thought to initiate a signaling cascade leading to cytoskeletal rearrangement and directed cell movement.
Caption: Proposed signaling cascade for FPB-induced neutrophil chemotaxis.
This proposed pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Concurrently, activation of Phosphoinositide 3-kinase (PI3K) is also a common feature in neutrophil chemotaxis signaling[3][5]. These signaling events converge to regulate the actin cytoskeleton, driving cell polarization and migration towards the FPB gradient.
Experimental Protocols
Studying the chemoattractant properties of Fibrinopeptide B on neutrophils typically involves in vitro migration assays. The following sections detail the common methodologies.
Neutrophil Isolation from Human Whole Blood
-
Blood Collection : Draw venous blood from healthy donors into collection tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation : Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™). Centrifuge according to the manufacturer's instructions (e.g., 500 x g for 30 minutes at room temperature).
-
Layer Aspiration : After centrifugation, distinct layers of blood components will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Neutrophil Collection : Collect the neutrophil-rich layer.
-
Red Blood Cell Lysis : Resuspend the collected neutrophils in a hypotonic lysis buffer (e.g., sterile water) for a short period (30-45 seconds) to lyse remaining red blood cells. Immediately restore isotonicity by adding a concentrated salt solution and buffer.
-
Washing : Centrifuge the neutrophil suspension (e.g., 400 x g for 8 minutes), discard the supernatant, and wash the cell pellet with a suitable buffer like Hank's Balanced Salt Solution (HBSS).
-
Cell Counting and Viability : Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI-1640). Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Transwell (Boyden Chamber) Chemotaxis Assay
This assay is a widely used method to quantify the chemotactic response of neutrophils.
-
Reagent Preparation :
-
Prepare various concentrations of Fibrinopeptide B (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA).
-
Prepare a positive control (e.g., 100 nM fMLP) and a negative control (buffer only).
-
-
Assay Setup :
-
Add the Fibrinopeptide B solutions, positive control, or negative control to the lower wells of a 24-well plate.
-
Place Transwell inserts with a small pore size membrane (typically 3-5 µm for neutrophils) into each well.
-
-
Cell Seeding : Add the isolated neutrophil suspension (e.g., 2.5 x 10⁵ cells in 100 µL) to the upper chamber of each Transwell insert.
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ humidified incubator for a period of 1-2 hours to allow for cell migration.
-
Quantification of Migration :
-
Remove the Transwell inserts.
-
The number of migrated cells in the lower chamber can be quantified by various methods, including:
-
Manual Counting : Staining the migrated cells and counting them under a microscope.
-
Flow Cytometry : Acquiring events from the lower chamber for a fixed period of time.
-
Plate Reader : Using a fluorescent dye (e.g., Calcein-AM) to pre-label the neutrophils and measuring the fluorescence in the lower well.
-
-
Caption: Workflow for a Transwell neutrophil chemotaxis assay.
Discussion and Future Directions
The role of Fibrinopeptide B as a neutrophil chemoattractant positions it as a key link between the coagulation system and the innate immune response. This chemoattractant activity likely contributes to the recruitment of neutrophils to sites of vascular injury and thrombosis, where they can participate in both host defense and potential immunopathology. The interaction of fibrin and its degradation products with neutrophils is complex, involving not only chemotaxis but also the activation of other effector functions like the production of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs)[6][7][8].
Further research is required to fully elucidate the role of FPB in neutrophil biology. Key areas for future investigation include:
-
Receptor Identification : The definitive identification and characterization of the neutrophil receptor for Fibrinopeptide B is a critical next step.
-
In Vivo Relevance : Translating the in vitro findings to in vivo models of thrombosis and inflammation will be essential to understand the physiological and pathological significance of FPB-mediated neutrophil recruitment.
-
Therapeutic Targeting : A deeper understanding of the FPB-neutrophil axis may reveal novel therapeutic targets for modulating inflammatory responses in diseases such as deep vein thrombosis, pulmonary embolism, and other thrombo-inflammatory conditions.
Conclusion
Fibrinopeptide B serves as a direct and potent chemoattractant for neutrophils, acting as a crucial signaling molecule at the interface of coagulation and inflammation. The methodologies and pathways described in this guide provide a framework for researchers to investigate this interaction further. Elucidating the precise mechanisms of FPB-induced neutrophil migration holds significant promise for the development of new therapeutic strategies aimed at controlling neutrophil-driven inflammation in a variety of disease settings.
References
- 1. Thrombin-induced generation of neutrophil activating factors in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fibrin is a critical regulator of neutrophil effector function at the oral mucosal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrin is a critical regulator of neutrophil effector function at the oral mucosal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemotactic Activity of Fibrinopeptide B for Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB), a 14-amino acid peptide cleaved from the Bβ chain of fibrinogen by thrombin during coagulation, plays a pivotal role in wound healing and tissue repair.[1] Beyond its function in fibrin (B1330869) polymerization, FPB acts as a potent chemoattractant for various cell types, including fibroblasts.[1] The directed migration, or chemotaxis, of fibroblasts to sites of injury is a critical step in the formation of granulation tissue and subsequent remodeling of the extracellular matrix. Understanding the mechanisms governing FPB-induced fibroblast chemotaxis is therefore of significant interest for the development of novel therapeutics aimed at modulating wound healing and fibrotic processes. This technical guide provides an in-depth overview of the chemotactic activity of Fibrinopeptide B on fibroblasts, including quantitative data, detailed experimental protocols, and a hypothesized signaling pathway.
Quantitative Data on Fibrinopeptide B Chemotactic Activity
The chemotactic potency of human Fibrinopeptide B (hFpB) for fibroblasts has been quantified, demonstrating a significant migratory response at nanomolar concentrations. The optimal concentration for inducing directed migration of fibroblasts is approximately 10⁻⁸ M.[2] The chemotactic activity of hFpB for fibroblasts is comparable to that of platelet-derived growth factor (PDGF), a well-established and potent fibroblast chemoattractant.[2]
| Chemoattractant | Optimal Concentration for Fibroblast Chemotaxis | Comparative Potency | Reference |
| Human Fibrinopeptide B (hFpB) | ~ 10⁻⁸ M | Comparable to PDGF | [2] |
Experimental Protocols
The following is a detailed methodology for a modified Boyden chamber assay to assess the chemotactic activity of Fibrinopeptide B for fibroblasts, based on established protocols.[2]
I. Cell Culture
-
Cell Line: Early passage human dermal fibroblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency. For experiments, use fibroblasts from passages 3-8.
II. Chemotaxis Assay (Modified Boyden Chamber)
-
Apparatus: A 48-well micro chemotaxis chamber (e.g., Neuro Probe, Inc.).
-
Membrane: Polycarbonate filter with an 8 µm pore size.
-
Chemoattractant Preparation:
-
Prepare a stock solution of human Fibrinopeptide B (hFpB) in sterile phosphate-buffered saline (PBS).
-
Prepare serial dilutions of hFpB in DMEM without FBS to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.
-
As a positive control, use PDGF at its optimal chemotactic concentration (e.g., 10-20 ng/mL).
-
As a negative control, use DMEM without FBS.
-
-
Assay Procedure: a. Pre-coat the polycarbonate membrane with a suitable extracellular matrix protein, such as collagen type I (10 µg/mL in PBS), for 1 hour at 37°C to enhance cell attachment. Air-dry the membrane. b. Add 25 µL of the prepared chemoattractant dilutions (hFpB, PDGF, or negative control) to the lower wells of the Boyden chamber. c. Place the collagen-coated membrane over the lower wells. d. Harvest fibroblasts using trypsin-EDTA, wash with DMEM containing 1% BSA, and resuspend in DMEM without FBS to a final concentration of 1 x 10⁶ cells/mL. e. Add 50 µL of the cell suspension to the upper wells of the chamber. f. Incubate the chamber for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Migration: a. After incubation, remove the membrane. b. Scrape the non-migrated cells from the upper surface of the membrane. c. Fix the membrane with methanol (B129727) for 10 minutes. d. Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik). e. Mount the membrane on a glass slide. f. Count the number of migrated cells in at least five high-power fields (HPF) per well using a light microscope. g. Express the results as the mean number of migrated cells per HPF ± standard error of the mean (SEM).
Experimental and Signaling Pathway Visualizations
Experimental Workflow: Boyden Chamber Assay
Caption: Workflow for assessing fibroblast chemotaxis using a Boyden chamber assay.
Hypothesized Signaling Pathway for FPB-Induced Fibroblast Chemotaxis
While the specific receptor for Fibrinopeptide B on fibroblasts has not been definitively identified, chemoattractant signaling in these cells often involves G protein-coupled receptors (GPCRs) and downstream pathways that regulate the actin cytoskeleton. The following diagram illustrates a putative signaling cascade for FPB-induced fibroblast chemotaxis, drawing parallels from known pathways of other fibroblast chemoattractants.
Caption: Hypothesized signaling pathway for FPB-induced fibroblast chemotaxis.
Discussion
The chemotactic activity of Fibrinopeptide B provides a crucial signaling mechanism for the recruitment of fibroblasts to sites of tissue injury, thereby initiating the wound healing cascade. The quantitative data presented highlight the potency of FPB as a chemoattractant, with an optimal concentration in the nanomolar range.
The provided experimental protocol for the Boyden chamber assay offers a robust and reproducible method for studying FPB-induced fibroblast migration in vitro. This assay can be adapted to investigate the effects of potential therapeutic agents that modulate this process.
The signaling pathway for FPB in fibroblasts remains an area of active investigation. The proposed pathway, involving a putative G protein-coupled receptor and downstream activation of PLC, PI3K, and Rho family GTPases, is based on well-established paradigms of chemoattractant signaling in mesenchymal cells. Activation of these pathways converges on the regulation of actin dynamics, leading to the polarized cell movement characteristic of chemotaxis. Further research is required to definitively identify the FPB receptor on fibroblasts and to fully elucidate the downstream signaling events.
Conclusion
Fibrinopeptide B is a physiologically significant chemoattractant for fibroblasts, playing a key role in the early stages of wound healing. The ability to quantitatively assess its activity and to understand its mode of action at the molecular level is essential for the development of novel strategies to promote tissue repair and mitigate pathological fibrosis. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
Fibrinopeptide B Signaling in the Inflammatory Response: A Technical Guide for Researchers
Abstract
Fibrinopeptide B (FPB), a small peptide cleaved from the Bβ chain of fibrinogen by thrombin during coagulation, is increasingly recognized for its role as a pro-inflammatory mediator. Beyond its function in fibrin (B1330869) formation, FPB acts as a potent chemoattractant for various immune and structural cells, thereby directly linking the coagulation cascade to the inflammatory response. This technical guide provides an in-depth exploration of the FPB signaling pathway in inflammation, designed for researchers, scientists, and drug development professionals. It consolidates current knowledge on the cellular and molecular mechanisms initiated by FPB, presents quantitative data on its effects, and offers detailed protocols for key experimental investigations. Furthermore, this guide includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of FPB's role in inflammation.
Introduction
The interplay between the coagulation and inflammatory systems is a critical aspect of host defense, wound healing, and various pathologies. Fibrinogen, a key protein in the coagulation cascade, and its derivatives have been identified as significant modulators of inflammation.[1][2] Upon tissue injury and vascular disruption, fibrinogen is cleaved by thrombin, releasing Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB).[3] While the role of fibrin in providing a scaffold for tissue repair is well-established, the biological functions of the released fibrinopeptides are an active area of research. FPB, in particular, has emerged as a potent chemoattractant, recruiting inflammatory cells to sites of fibrin deposition.[4][5] Understanding the signaling pathways initiated by FPB is crucial for elucidating the mechanisms of thromboinflammation and for the development of novel therapeutic strategies targeting inflammatory and thrombotic disorders.
Fibrinopeptide B Generation and Cellular Targets
During the conversion of fibrinogen to fibrin, thrombin cleaves FPB from the N-terminus of the Bβ chain.[3] This process is a hallmark of coagulation activation. The released FPB can then act on various cell types involved in the inflammatory response.
Cellular Targets of Fibrinopeptide B:
-
Neutrophils: FPB is a potent chemoattractant for polymorphonuclear neutrophils (PMNs), guiding them to sites of injury and inflammation.[1][4]
-
Monocytes and Macrophages: Fibrinogen cleavage products, including FPB, are potent chemoattractants for monocytes and macrophages.[6][7]
-
Fibroblasts: FPB also induces the migration of fibroblasts, suggesting a role in wound healing and tissue remodeling.[4][5]
The Fibrinopeptide B Signaling Pathway
While the dedicated receptor for FPB has not been definitively identified, experimental evidence suggests that it likely signals through a G-protein coupled receptor (GPCR) on the surface of inflammatory cells.[8] This is supported by the observation that its chemotactic effects on neutrophils are distinct from those mediated by known chemoattractant receptors for C5a, LTB4, and fMLP.[4][5] The proposed signaling cascade, based on typical chemoattractant-induced pathways in neutrophils, is detailed below.
Receptor Activation and G-Protein Coupling
Upon binding of FPB to its putative GPCR, a conformational change in the receptor is induced, leading to the activation of a heterotrimeric G-protein.[9] Based on the downstream effectors involved in chemotaxis, it is hypothesized that FPB activates a Gαi subunit, which is sensitive to pertussis toxin.[10]
Downstream Signaling Cascades
Activation of the Gαi and Gβγ subunits initiates multiple downstream signaling pathways that orchestrate the cellular response to FPB.
-
Phospholipase C (PLC) and Calcium Mobilization: The Gβγ subunit can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[11] This increase in intracellular calcium is a critical second messenger in cell activation and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Chemoattractant signaling in immune cells often involves the activation of the MAPK family, including ERK, p38, and JNK. These kinases are activated through a phosphorylation cascade and play crucial roles in regulating gene expression, cytokine production, and cell survival. While direct evidence for FPB-induced MAPK activation is lacking, it is a probable downstream pathway.
-
Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a key transcription factor that governs the expression of pro-inflammatory genes.[12] Its activation is a common feature of inflammatory signaling. It is plausible that FPB signaling leads to the activation of NF-κB, contributing to the amplification of the inflammatory response.
-
Actin Cytoskeleton Rearrangement: A hallmark of chemotaxis is the dynamic rearrangement of the actin cytoskeleton. FPB has been shown to cause a rapid, dose-dependent increase in cytoskeletal associated actin in neutrophils, which is essential for cell migration.[4] This process is regulated by small Rho GTPases, such as Rac and Cdc42, which are activated downstream of G-protein signaling.
Diagram of the Proposed Fibrinopeptide B Signaling Pathway
Caption: Proposed Fibrinopeptide B signaling pathway in inflammatory cells.
Quantitative Data on Fibrinopeptide B Effects
The following tables summarize the available quantitative data regarding the biological effects of Fibrinopeptide B.
Table 1: Chemotactic Activity of Fibrinopeptide B
| Cell Type | Optimal Concentration for Chemotaxis | Reference(s) |
| Neutrophils | ~10⁻⁸ M | [4][5] |
| Fibroblasts | ~10⁻⁸ M | [4][5] |
Table 2: Cellular Responses of Neutrophils to Fibrinopeptide B
| Response | Observation | Reference(s) |
| Actin Polymerization | Rapid, dose-dependent increase in cytoskeletal associated actin | [4] |
| Lysosomal Enzyme Release | No significant release of lysozyme (B549824) or β-glucuronidase | [4] |
| Superoxide Anion Production | No significant production | [4] |
| Aggregation | No induction of aggregation | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the Fibrinopeptide B signaling pathway.
Neutrophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes a method to quantify the chemotactic response of neutrophils to FPB.[2][13]
Diagram of the Boyden Chamber Assay Workflow
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Materials:
-
Human Fibrinopeptide B (synthetic)
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium (serum-free)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Giemsa stain
-
Microscope with imaging software
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from red blood cells.
-
Cell Preparation: Wash the isolated neutrophils with HBSS and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 25 µL of serum-free RPMI 1640 containing various concentrations of FPB (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a control buffer to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane with methanol for 5 minutes.
-
Stain the migrated cells on the lower surface of the membrane with Giemsa stain for 15 minutes.
-
-
Quantification:
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields (e.g., 5-10 fields at 400x magnification) using a light microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to FPB stimulation using the fluorescent indicator Fluo-4 AM.[4][14][15]
Diagram of the Calcium Mobilization Assay Workflow
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
Human Fibrinopeptide B (synthetic)
-
Monocytes or other target cells
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM
-
Pluronic F-127
-
HBSS with 20 mM HEPES
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed monocytes (e.g., THP-1 cell line) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Measurement:
-
Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading (Excitation: 490 nm, Emission: 525 nm).
-
Use the automated injector to add 20 µL of a 6X concentrated FPB solution to achieve the desired final concentration.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence intensity over time relative to the baseline to determine the extent of calcium mobilization.
Western Blot Analysis of MAPK Phosphorylation
This protocol details the detection of phosphorylated ERK and p38 MAP kinases in macrophages following FPB stimulation.[1][10][16]
Diagram of the Western Blotting Workflow
Caption: General workflow for Western blot analysis.
Materials:
-
Human Fibrinopeptide B (synthetic)
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Stimulation:
-
Culture macrophages to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with FPB (e.g., 10⁻⁸ M) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK).
-
Quantify the band intensities using densitometry software.
-
Conclusion and Future Directions
Fibrinopeptide B is a key molecular link between coagulation and inflammation, acting as a potent chemoattractant for immune and structural cells. The signaling pathway initiated by FPB, likely through a novel GPCR, involves intracellular calcium mobilization and actin cytoskeleton rearrangement, leading to directed cell migration. While the involvement of MAPK and NF-κB pathways is highly probable, further research is required to definitively establish their role and to identify the specific FPB receptor. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of FPB-mediated inflammation. A deeper understanding of this signaling pathway holds significant promise for the development of targeted therapies for a range of diseases where thromboinflammation is a key pathological feature.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coupling of Intracellular Calcium Homeostasis and Formation and Secretion of Matrix Vesicles: Their Role in the Mechanism of Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. hellobio.com [hellobio.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
Unveiling Fibrinopeptide B: A Technical Guide to its Discovery, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinopeptide B (FPB) is a short peptide released from the N-terminus of the β-chain of fibrinogen during the enzymatic conversion of fibrinogen to fibrin (B1330869) by thrombin. This event is a critical step in the blood coagulation cascade. Initially considered merely a byproduct of fibrin formation, FPB has since been recognized for its physiological roles, including chemotactic and vasoactive properties. This technical guide provides a comprehensive overview of the discovery, structure, and key experimental methodologies used to characterize human Fibrinopeptide B. Detailed protocols for its isolation, purification, and sequencing are presented, alongside a summary of its physicochemical properties. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of the processes involved.
Discovery and Significance
The discovery of fibrinopeptides is intrinsically linked to the pioneering work on the structure of fibrinogen and its conversion to fibrin. In the mid-20th century, researchers including Blombäck and Doolittle were instrumental in elucidating the primary structure of these peptides.[1] Their work revealed that the conversion of soluble fibrinogen into an insoluble fibrin clot is initiated by the limited proteolysis of fibrinogen by the enzyme thrombin.[2][3] This process releases small, acidic peptides, termed fibrinopeptides A and B, from the N-terminal ends of the Aα and Bβ chains of the fibrinogen molecule, respectively.[3][4]
The release of Fibrinopeptide B is a crucial step in the lateral aggregation of fibrin protofibrils, which is essential for the formation of a stable fibrin clot.[5] Beyond its role in hemostasis, human Fibrinopeptide B has been identified as a chemotactic agent, capable of attracting neutrophils and fibroblasts, suggesting its involvement in inflammatory and wound healing processes.[6][7]
Structure and Physicochemical Properties of Human Fibrinopeptide B
Human Fibrinopeptide B is a 14-amino acid peptide.[6] A key structural feature is the post-translational modification of its N-terminal glutamine residue to pyroglutamic acid (pGlu).[8][9] This modification makes the N-terminus resistant to standard Edman degradation sequencing.[6]
Amino Acid Sequence and Molecular Data
The primary structure and key quantitative data for human Fibrinopeptide B are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | pGlu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH | [9] |
| One-Letter Code | (pE)GVNDNEEGFFSAR | [9][10] |
| Molecular Formula | C66H93N19O25 | [10] |
| Molecular Weight | 1552.6 Da | [9] |
| CAS Registry Number | 36024-23-6 | [10] |
Experimental Protocols
This section details the key experimental methodologies that were historically and are currently employed for the study of human Fibrinopeptide B.
Release of Fibrinopeptide B from Fibrinogen
The initial step in studying Fibrinopeptide B is its liberation from fibrinogen through enzymatic cleavage by thrombin.
Objective: To enzymatically cleave Fibrinopeptide B from purified human fibrinogen.
Materials:
-
Purified human fibrinogen solution (e.g., 3 mg/mL in Tris-buffered saline, pH 7.4)[3]
-
Human thrombin (e.g., 2.5 NIH units/mL)[3]
-
Trichloroacetic acid (TCA) solution
-
Centrifuge
Protocol:
-
Incubate the human fibrinogen solution with thrombin at 37°C. The reaction time can be varied to study the kinetics of release, with time points typically ranging from minutes to an hour.[3]
-
Terminate the enzymatic reaction by adding an equal volume of cold TCA solution to precipitate the fibrinogen and fibrin.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
The supernatant, containing the soluble fibrinopeptides, is carefully collected for subsequent purification and analysis.
Purification of Fibrinopeptide B
Following its release, Fibrinopeptide B must be separated from Fibrinopeptide A and other components of the reaction mixture. A combination of chromatography and electrophoresis is typically employed.
Objective: To isolate and purify human Fibrinopeptide B from the supernatant obtained after thrombin cleavage.
3.2.1. Gel Filtration Chromatography
Principle: This technique separates molecules based on their size.
Materials:
-
Sephadex G-25 column
-
0.05 M Pyridine for desalting and initial separation[11]
-
1.2 M Formic acid for dissociation of aggregates and final separation[11]
-
Collected supernatant containing fibrinopeptides
Protocol:
-
Equilibrate the Sephadex G-25 column with 0.05 M pyridine.
-
Load the supernatant onto the column and elute with 0.05 M pyridine. This step helps in desalting the sample and can exploit the aggregating properties of the fibrinopeptides for initial purification.[11]
-
Collect the fractions containing the peptides.
-
Pool the relevant fractions and lyophilize.
-
For further purification and to dissociate any peptide aggregates, dissolve the lyophilized sample in 1.2 M formic acid and apply to a Sephadex G-25 column equilibrated with the same solvent.[11]
-
Elute with 1.2 M formic acid and collect the fractions. Fibrinopeptides will elute according to their monomeric molecular weights.[11]
3.2.2. Ion-Exchange Chromatography
Principle: This method separates molecules based on their net charge at a specific pH.
Materials:
-
Anion-exchange column (e.g., DEAE-cellulose)
-
Starting buffer (low ionic strength)
-
Elution buffer (gradient of increasing ionic strength)
Protocol:
-
Equilibrate the anion-exchange column with the starting buffer.
-
Load the partially purified fibrinopeptide sample onto the column.
-
Wash the column with the starting buffer to remove any unbound molecules.
-
Elute the bound peptides using a linear gradient of increasing salt concentration in the elution buffer.
-
Collect fractions and monitor for the presence of peptides (e.g., by UV absorbance at 280 nm). Fibrinopeptide B will elute at a specific salt concentration based on its charge.
3.2.3. High-Voltage Paper Electrophoresis
Principle: This technique separates charged molecules in an electric field. It is particularly effective for separating the slightly different charged Fibrinopeptides A and B.
Materials:
-
High-voltage electrophoresis apparatus
-
Electrophoresis paper
-
pH 2.0 buffer (e.g., formic acid/acetic acid buffer)[11]
-
Ninhydrin (B49086) solution for visualization
Protocol:
-
Spot the purified peptide sample onto the center of the electrophoresis paper.
-
Saturate the paper with the pH 2.0 buffer.
-
Place the paper in the electrophoresis chamber and apply a high voltage (e.g., 50 V/cm) for a set period.
-
After electrophoresis, dry the paper and spray with ninhydrin solution to visualize the peptide bands.
-
The band corresponding to Fibrinopeptide B can be identified by its migration relative to a known standard. This method provides excellent separation of Fibrinopeptides A and B.[11]
Structural Analysis of Fibrinopeptide B
3.3.1. Amino Acid Composition Analysis
Objective: To determine the relative abundance of each amino acid in the purified Fibrinopeptide B.
Protocol:
-
Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, remove the HCl by evaporation.
-
Analyze the amino acid composition of the hydrolysate using an automated amino acid analyzer or by pre-column derivatization followed by HPLC.[]
3.3.2. Amino Acid Sequence Analysis (Edman Degradation)
Objective: To determine the linear sequence of amino acids in Fibrinopeptide B.
Principle: The Edman degradation method sequentially removes one amino acid at a time from the N-terminus of a peptide.[6][13][14]
Protocol:
-
Due to the N-terminal pyroglutamic acid, direct Edman degradation of native Fibrinopeptide B is not possible.[6]
-
Enzymatic or chemical cleavage of the peptide into smaller fragments is necessary to expose internal amino groups. For example, digestion with an enzyme like elastase can generate fragments suitable for sequencing.[2]
-
The purified fragments are then subjected to automated Edman degradation.
-
In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved, and converted to a stable phenylthiohydantoin (PTH)-amino acid.
-
The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
The sequence of the original peptide is reconstructed by overlapping the sequences of the individual fragments.
Visualizations
Signaling Pathway: Fibrin Formation and Fibrinopeptide B Release
Caption: Thrombin-mediated cleavage of fibrinogen releases Fibrinopeptides A and B, leading to fibrin polymerization and clot formation.
Experimental Workflow: Isolation and Purification of Fibrinopeptide B
Caption: A multi-step workflow for the isolation and purification of human Fibrinopeptide B.
Logical Relationship: Edman Degradation Sequencing of a Fibrinopeptide B Fragment
Caption: The iterative process of Edman degradation for determining the amino acid sequence of a peptide fragment.
Conclusion
The discovery and characterization of human Fibrinopeptide B have provided fundamental insights into the mechanism of blood coagulation and have opened avenues for research into its roles in inflammation and tissue repair. The experimental techniques detailed in this guide, from its initial release from fibrinogen to its purification and structural elucidation, represent a classic biochemical workflow that has been foundational to protein and peptide science. For researchers and professionals in drug development, a thorough understanding of Fibrinopeptide B's structure, function, and the methods used to study it is crucial for exploring its potential as a biomarker or therapeutic target.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 2. scispace.com [scispace.com]
- 3. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrinopeptide B, human - 1 mg [anaspec.com]
- 5. Amino acid composition of human fibrinogen and anticoagulant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bioradiations.com [bioradiations.com]
- 10. The cleavage sequence of fibrinopeptide A from fibrinogen fragment E by thrombin, atroxin or batroxobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. ehu.eus [ehu.eus]
The Mechanism of Fibrinopeptide B Release from Fibrinogen by Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proteolytic cleavage of fibrinopeptides from fibrinogen by thrombin is a critical step in the coagulation cascade, leading to the formation of a stable fibrin (B1330869) clot. While the release of fibrinopeptide A (FPA) initiates fibrin polymerization, the subsequent cleavage of fibrinopeptide B (FPB) plays a crucial role in strengthening the clot structure and is implicated in various physiological and pathological processes. This technical guide provides an in-depth examination of the core mechanism of FPB release, presenting key quantitative data, detailed experimental protocols for its measurement, and visual representations of the associated pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of hemostasis, thrombosis, and cardiovascular disease.
Introduction
Fibrinogen, a soluble glycoprotein (B1211001) in the blood, is the precursor to fibrin, the primary protein component of blood clots. The conversion of fibrinogen to fibrin is catalyzed by the serine protease thrombin. This process is initiated by the thrombin-mediated cleavage of two pairs of small peptides from the N-termini of the Aα and Bβ chains of fibrinogen, known as fibrinopeptide A (FPA) and fibrinopeptide B (FPB), respectively.[1] The release of FPA exposes "knob A" polymerization sites, which interact with complementary "hole a" sites on other fibrin monomers to form protofibrils.[1] The subsequent, and generally slower, release of FPB exposes "knob B" sites, promoting lateral aggregation of protofibrils and the formation of a mechanically stable, three-dimensional fibrin network.[2][3]
The kinetics of FPB release are more complex than those of FPA and are influenced by several factors, including the formation of fibrin polymers, the presence of calcium ions, and the specific isoforms of fibrinogen.[2][4] Understanding the precise mechanism and kinetics of FPB release is of significant interest for the development of novel antithrombotic therapies and for understanding the pathophysiology of various bleeding and clotting disorders.
The Molecular Mechanism of Fibrinopeptide B Release
Thrombin's action on fibrinogen is a highly specific proteolytic event. The enzyme recognizes and cleaves the Arg-Gly peptide bonds at the N-termini of the Aα and Bβ chains. The preferential cleavage of FPA before FPB is attributed to the structural conformation of fibrinogen, where the FPA cleavage sites are more readily accessible to thrombin.[2] The release of FPA and subsequent initial polymerization of fibrin monomers induce conformational changes in the fibrinogen molecule, which are thought to make the FPB cleavage sites more accessible to thrombin, thereby accelerating FPB release.[2]
Signaling Pathway of Fibrinogen Conversion to Fibrin
The conversion of fibrinogen to a stable fibrin clot is a multi-step process initiated by thrombin. The following diagram illustrates the key steps in this pathway.
Quantitative Analysis of Fibrinopeptide B Release
The kinetics of FPB release can be quantified to understand the efficiency of thrombin's catalytic activity and the influence of various factors. The following tables summarize key quantitative data from studies on fibrinopeptide release.
Table 1: Kinetics of Fibrinopeptide Release by Thrombin
| Condition | Fibrinopeptide | Normalized Rate Constant (Ka) x 10-5 [(NIHu/L)s]-1 | Reference |
| 1 mM EDTA-Na2 (TBE Buffer) | FPA | 3.8 | [4] |
| 50 mM Tris, 104 mM NaCl, pH 7.4 (TBS) | FPA | 4.2 | [4] |
| 2.5 mM CaCl2 (TBC2.5) | FPA | 3.5 | [4] |
| 14 mM CaCl2 (TBC14) | FPA | 2.7 | [4] |
| 30 mM CaCl2 (TBC30) | FPA | 1.9 | [4] |
Note: The study cited focused on FPA release kinetics as a primary measure, with FPB release being described as a subsequent, non-stretched consecutive exponential growth function.[4]
Table 2: Fibrinopeptide Release from Surface-Adsorbed Fibrinogen
| Fibrinogen Adsorption Condition | Fibrinopeptide | Amount Released (pmol) |
| High Concentration (End-on) | FpA | 17 |
| High Concentration (End-on) | FpB | 30 |
Data from thrombin-mediated release from a primary fibrinogen layer adsorbed on polystyrene after 60 minutes.[1] This study highlights that the orientation of adsorbed fibrinogen can significantly influence the relative amounts of FPA and FPB released.[1]
Experimental Protocols for Measuring Fibrinopeptide B Release
Accurate quantification of FPB is essential for studying fibrinogen conversion. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of Fibrinopeptide B by Reversed-Phase HPLC
Reversed-phase HPLC is a powerful technique for separating and quantifying fibrinopeptides.[5][6]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Thrombin-Induced Cleavage:
-
Incubate the fibrinogen solution with a known concentration of thrombin (e.g., 2.5 U/mL) at 37°C.[1]
-
Collect samples at various time points to analyze the kinetics of release.
-
-
Reaction Termination:
-
Sample Clarification:
-
Centrifuge the samples to pellet the precipitated protein (e.g., fibrin).
-
Carefully collect the supernatant which contains the soluble fibrinopeptides.[1]
-
-
Sample Preparation for HPLC:
-
HPLC Analysis:
-
Use a reversed-phase column (e.g., C18) for separation.[5][6]
-
Employ a gradient elution system, typically with mobile phase A consisting of an aqueous solution with a small amount of trifluoroacetic acid (TFA) and mobile phase B consisting of an organic solvent (e.g., acetonitrile) with TFA.
-
Detect the fibrinopeptides by their UV absorbance at 210 nm.[5]
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic fibrinopeptide B.
-
Integrate the peak area corresponding to FPB in the chromatograms of the experimental samples and determine the concentration using the standard curve.[1]
-
Quantification of Fibrinopeptide B by ELISA
ELISA provides a highly sensitive and specific method for quantifying FPB in various biological fluids.[7][8]
Experimental Workflow:
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of fibrinopeptide release by thrombin as a function of CaCl2 concentration: different susceptibility of FPA and FPB and evidence for a fibrinogen isoform-specific effect at physiological Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mybiosource.com [mybiosource.com]
The Biological Activity of Fibrinopeptide B Human TFA Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) human TFA salt is the trifluoroacetate (B77799) salt of a 14-amino acid peptide released from the N-terminus of the β-chain of fibrinogen during the enzymatic conversion of fibrinogen to fibrin (B1330869) by thrombin. This process is a critical step in the blood coagulation cascade. Beyond its role as a byproduct of clot formation, Fibrinopeptide B has been identified as a biologically active molecule with potent chemotactic properties, playing a significant role in inflammation and wound healing. This technical guide provides an in-depth overview of the biological activity of human Fibrinopeptide B, with a focus on its chemotactic effects on neutrophils and fibroblasts. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data on Chemotactic Activity
Fibrinopeptide B has been demonstrated to be a potent chemoattractant for both neutrophils and fibroblasts. The following tables summarize the quantitative data regarding its chemotactic efficacy.
| Cell Type | Optimal Concentration for Chemotaxis | Reference |
| Human Neutrophils (PMN) | ~1 x 10⁻⁸ M | [1] |
| Human Fibroblasts | ~1 x 10⁻⁸ M | [1] |
| Comparative Chemotactic Potency for Neutrophils | Observation | Reference |
| C5a (Complement component 5a) | Equivalent | [1] |
| LTB4 (Leukotriene B4) | Equivalent | [1] |
| fMLP (formyl-methionyl-leucyl-phenylalanine) | Equivalent | [1] |
| Comparative Chemotactic Potency for Fibroblasts | Observation | Reference |
| PDGF (Platelet-Derived Growth Factor) | Comparable | [1] |
Signaling Pathways
While the specific receptor for Fibrinopeptide B on neutrophils and fibroblasts has not been definitively identified, experimental evidence suggests it is a distinct receptor that does not recognize other common chemoattractants like C5a, LTB4, or fMLP[1]. It is hypothesized that FPB binds to a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that leads to cytoskeletal rearrangement and directed cell movement.
Hypothesized signaling pathway for Fibrinopeptide B-induced chemotaxis.
Experimental Protocols
The primary method for quantifying the chemotactic activity of Fibrinopeptide B is the Boyden chamber assay.
Boyden Chamber Chemotaxis Assay for Neutrophils and Fibroblasts
Objective: To measure the directed migration of neutrophils or fibroblasts in response to a concentration gradient of Fibrinopeptide B.
Materials:
-
Cells:
-
Human peripheral blood neutrophils (PMN), isolated by density gradient centrifugation.
-
Human dermal fibroblasts, cultured in appropriate medium.
-
-
Chemoattractant: Fibrinopeptide B human TFA salt, reconstituted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin).
-
Apparatus: 48-well micro-chemotaxis chambers (Boyden chambers).
-
Membranes: Micropore nitrocellulose filters (e.g., 3-μm pore size for neutrophils, 8-μm for fibroblasts).
-
Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable balanced salt solution.
-
Fixative: 100% methanol (B129727).
-
Stain: Giemsa stain.
-
Microscope: Light microscope with an oil immersion objective.
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a Ficoll-Hypaque density gradient followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in buffer at a concentration of 2.5 x 10⁶ cells/mL.
-
For fibroblasts, detach adherent cells using trypsin-EDTA, wash, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add varying concentrations of Fibrinopeptide B (e.g., 10⁻¹¹ to 10⁻⁷ M) to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the micropore filter over the lower wells.
-
Assemble the chamber by placing the silicon gasket and the top plate over the filter.
-
Add 50 μL of the prepared cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the assembled chambers at 37°C in a humidified atmosphere with 5% CO₂. Incubation times are typically 60 minutes for neutrophils and 4 hours for fibroblasts.
-
-
Staining and Quantification:
-
After incubation, disassemble the chambers and remove the filter.
-
Scrape the non-migrated cells from the top surface of the filter.
-
Fix the filter in methanol and stain with Giemsa.
-
Mount the filter on a glass slide.
-
Count the number of migrated cells on the underside of the filter using a light microscope at high power (e.g., 1000x magnification). Count the cells in at least five high-power fields per well.
-
-
Data Analysis:
-
Express the results as the mean number of migrated cells per high-power field ± standard error of the mean (SEM).
-
Plot the number of migrated cells against the concentration of Fibrinopeptide B to generate a dose-response curve.
-
Workflow for the Boyden chamber chemotaxis assay.
Conclusion
Fibrinopeptide B human TFA salt is a potent chemoattractant for neutrophils and fibroblasts, with an optimal activity around 10⁻⁸ M. Its chemotactic potency is comparable to that of well-established inflammatory mediators. While the precise receptor and downstream signaling cascade are not fully elucidated, evidence points towards a unique G-protein coupled receptor. The Boyden chamber assay remains a robust method for quantifying the chemotactic effects of Fibrinopeptide B. Further research into the specific receptor and signaling pathways will provide a more complete understanding of its role in inflammation and wound healing and may reveal novel therapeutic targets for modulating these processes.
References
Fibrinopeptide B as a Biomarker for In Vivo Thrombin Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrinopeptide B (FPB) is a small peptide released from the Bβ chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869).[1] Its presence in circulation is a direct indicator of in vivo thrombin activity and the initiation of the coagulation cascade. This technical guide provides a comprehensive overview of FPB as a biomarker, including its generation, its role in hemostasis, and detailed methodologies for its quantification. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of thrombosis, hemostasis, and the evaluation of anticoagulant therapies.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. A key enzyme in this process is thrombin, which proteolytically cleaves fibrinogen to generate fibrin monomers.[2] This cleavage results in the release of two small peptides, Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB).[1] While the release of FPA initiates the polymerization of fibrin monomers, the subsequent release of FPB is crucial for the lateral aggregation of these protofibrils, leading to the formation of a stable fibrin clot.[3]
The concentration of circulating FPB directly correlates with the rate of thrombin generation, making it a highly specific and sensitive biomarker for thrombotic activity.[3] Elevated levels of FPB are indicative of a prothrombotic state and have been associated with various clinical conditions, including deep vein thrombosis (DVT), pulmonary embolism (PE), and disseminated intravascular coagulation (DIC).[1][3] Furthermore, monitoring FPB levels can be instrumental in assessing the efficacy of anticoagulant drugs that target thrombin or other components of the coagulation cascade.[3]
The Coagulation Cascade and Fibrinopeptide B Generation
The formation of a blood clot is a vital physiological process involving a cascade of enzymatic reactions. This process is initiated by either the intrinsic or extrinsic pathway, both of which converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium ions, and phospholipids, forms the prothrombinase complex, which converts prothrombin (Factor II) into its active form, thrombin (Factor IIa).
Thrombin then acts on its primary substrate, fibrinogen, a soluble glycoprotein. Fibrinogen is composed of two sets of three polypeptide chains (Aα, Bβ, and γ).[3] Thrombin cleaves the N-terminal ends of the Aα and Bβ chains, releasing Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB), respectively.[1] The release of these fibrinopeptides exposes binding sites on the fibrinogen molecule, leading to the spontaneous polymerization of fibrin monomers and the formation of a fibrin clot.
Quantitative Data on Fibrinopeptide B Levels
The concentration of FPB in plasma is a dynamic indicator of thrombin activity. The following tables summarize representative quantitative data from various studies. It is important to note that absolute values can vary depending on the analytical method used, patient population, and sample handling procedures.
Table 1: Fibrinopeptide Levels in Healthy Individuals and Thrombotic Conditions
| Condition | Fibrinopeptide A (FPA) Levels (ng/mL) | Fibrinopeptide B (FPB) Levels (ng/mL) | Reference |
| Healthy Controls | 0.72 ± 0.47 | < 1.5 (as desarginine FPB) | [4][5] |
| Deep Vein Thrombosis (DVT) | 5.62 | Not specified | [4] |
| Pulmonary Embolism (PE) | 6.28 | Not specified | [4] |
| Disseminated Intravascular Coagulation (DIC) | 13.0 - 346 | Not specified | [3] |
Table 2: Effect of Anticoagulant Therapy on Fibrinopeptide A Levels
| Therapy | Pre-treatment FPA (ng/mL) | Post-treatment FPA (ng/mL) | Comments | Reference |
| Heparin | Elevated | Promptly reduced to normal range | FPA levels can be used to monitor heparin therapy. | [3] |
| Heparin (Arterial vs. Venous Thrombosis) | Arterial: 18.5 ± 3.2 | Venous: 10.4 ± 2 | Higher heparin doses may be needed in arterial thrombosis for comparable FPA suppression. | [6] |
Experimental Protocols for Fibrinopeptide B Measurement
The accurate quantification of FPB in biological samples is critical for its utility as a biomarker. Several analytical methods have been developed, each with its own advantages and limitations.
General Sample Collection and Preparation
Proper sample handling is crucial to prevent in vitro activation of the coagulation cascade, which can lead to falsely elevated FPB levels.
-
Blood Collection: Draw blood into a chilled syringe containing an anticoagulant and a protease inhibitor. A common anticoagulant mixture includes citrate, theophylline, adenosine, and dipyridamole (B1670753) (CTAD).
-
Plasma Preparation: Immediately after collection, centrifuge the blood at 4°C (e.g., 2000 x g for 20 minutes) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis to ensure stability.
Radioimmunoassay (RIA)
RIA is a highly sensitive method based on the competition between a radiolabeled antigen and a non-labeled antigen for a limited number of antibody binding sites.[7]
Materials:
-
Anti-FPB antibody
-
¹²⁵I-labeled FPB (tracer)
-
FPB standards of known concentrations
-
Assay buffer
-
Precipitating agent (e.g., polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Reaction Setup: In a series of tubes, add a fixed amount of anti-FPB antibody and ¹²⁵I-labeled FPB.
-
Standard Curve: To a set of tubes, add varying concentrations of unlabeled FPB standards.
-
Sample Addition: To another set of tubes, add the plasma samples to be tested.
-
Incubation: Incubate all tubes to allow for competitive binding of labeled and unlabeled FPB to the antibody.
-
Separation: Add a precipitating agent to separate the antibody-bound FPB from the free FPB. Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the FPB standards. Determine the FPB concentration in the samples by interpolating their bound radioactivity values on the standard curve.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
Thrombin
-
Deproteinizing agent (e.g., perchloric acid or boiling)
Procedure:
-
Sample Preparation: Treat the plasma sample with thrombin to cleave any remaining fibrinogen and release all fibrinopeptides.[10]
-
Deproteinization: Remove proteins from the sample by adding a deproteinizing agent and centrifuging to pellet the precipitate. Alternatively, boiling the sample can achieve deproteinization.[11]
-
Injection: Inject the supernatant onto the HPLC column.
-
Elution: Elute the fibrinopeptides using a gradient of mobile phase B. A typical gradient might start at a low percentage of B and gradually increase to elute the more hydrophobic peptides.
-
Detection: Monitor the column effluent at a low UV wavelength (e.g., 214 nm) to detect the peptide bonds.
-
Quantification: Identify the FPB peak based on its retention time, which is determined by running an FPB standard. Quantify the amount of FPB by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of FPB.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
Microplate pre-coated with an anti-FPB antibody
-
Biotinylated detection antibody specific for FPB
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution
-
Wash buffer
-
FPB standards
Procedure:
-
Sample/Standard Addition: Add FPB standards and plasma samples to the wells of the pre-coated microplate.
-
Incubation: Incubate the plate to allow the FPB to bind to the immobilized antibody.
-
Washing: Wash the plate to remove any unbound substances.
-
Detection Antibody Addition: Add the biotinylated anti-FPB detection antibody to each well and incubate.
-
Washing: Wash the plate again.
-
Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Wash the plate a final time.
-
Substrate Reaction: Add the TMB substrate to each well. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Construct a standard curve and determine the FPB concentration in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for peptide quantification.
Materials:
-
LC-MS/MS system
-
Reversed-phase C18 column
-
Mobile phases (as for HPLC)
-
Internal standard (e.g., stable isotope-labeled FPB)
Procedure:
-
Sample Preparation: Spike the plasma sample with a known amount of the internal standard. Perform protein precipitation using a solvent like acetonitrile.
-
LC Separation: Inject the supernatant onto the LC column and separate the components using a gradient elution.
-
MS/MS Detection: As the FPB and internal standard elute from the column, they are ionized (typically by electrospray ionization) and enter the mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native FPB and the labeled internal standard.
-
Quantification: The concentration of FPB in the sample is determined by calculating the ratio of the peak area of the native FPB to the peak area of the internal standard and comparing this ratio to a standard curve.
Logical Relationships and Signaling
Fibrinopeptide B itself does not have a well-characterized signaling function. Its primary significance lies in its role as a direct product of thrombin-mediated fibrinogen cleavage. Therefore, the "signaling pathway" of FPB is essentially the final step of the common coagulation cascade. Its presence signifies the activation of this pathway and the generation of thrombin.
Conclusion
Fibrinopeptide B is a valuable biomarker for the in vivo assessment of thrombin activity. Its direct relationship with the coagulation cascade provides a specific and sensitive measure of prothrombotic states. The choice of analytical method for FPB quantification will depend on the specific research or clinical question, available instrumentation, and required sensitivity. Standardization of pre-analytical and analytical procedures is paramount for obtaining reliable and comparable results. As our understanding of thrombotic diseases evolves, the role of FPB as a diagnostic and monitoring tool in both research and clinical settings is likely to expand, particularly in the development and evaluation of novel anticoagulant therapies.
References
- 1. cigb.edu.cu [cigb.edu.cu]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Diagnostic value of fibrinopeptide A and beta-thromboglobulin in acute deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. A comparative study of heparin responses in arterial and venous thromboembolism using molecular markers for thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 9. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography: investigation of nine congenital fibrinogen abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Fibrinopeptide B with Cell Surface Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrinopeptide B (FPB), a 14-amino acid peptide cleaved from the Bβ chain of fibrinogen by thrombin during coagulation, has emerged as a significant bioactive molecule. Beyond its role in fibrin (B1330869) polymerization, FPB functions as a chemoattractant for several cell types, including neutrophils, fibroblasts, and macrophages, playing a role in inflammation, wound healing, and tissue repair. This technical guide provides an in-depth overview of the current understanding of FPB's interaction with cell surface receptors, the subsequent signaling pathways, and the methodologies used to study these interactions. While specific high-affinity receptors on immune cells remain to be fully characterized, evidence points towards the involvement of G-protein coupled receptors. On endothelial cells, the situation is more complex, with interactions documented with a novel 130-kDa glycoprotein (B1211001), the Very Low Density Lipoprotein (VLDL) receptor, and VE-cadherin, primarily through the fibrin fragment Bβ15-42 exposed after FPB cleavage. This guide synthesizes the available quantitative data, details key experimental protocols, and provides visual representations of the known signaling cascades to serve as a comprehensive resource for researchers in the field.
Introduction
The formation of a fibrin clot at sites of vascular injury is a critical event in hemostasis. This process is initiated by the proteolytic action of thrombin on fibrinogen, which releases Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB). While the release of FpA is the primary trigger for fibrin polymerization, the subsequent cleavage of FPB exposes a new N-terminal region on the fibrin β-chain (Bβ15-42) and releases FPB into the local microenvironment.[1] Released FPB is not an inert byproduct; it is a potent signaling molecule that modulates cellular behavior, particularly in the context of inflammation and wound healing.[2][3] FPB has been identified as a chemoattractant for neutrophils, fibroblasts, and macrophages, guiding these cells to the site of injury.[3][4][5] This chemotactic activity suggests the presence of specific cell surface receptors that recognize FPB and initiate intracellular signaling cascades. This guide will explore the known and putative receptors for FPB and the downstream consequences of their activation.
Fibrinopeptide B Receptors and Cellular Targets
The cellular effects of FPB are mediated by its interaction with specific receptors on the surface of target cells. The identity of these receptors varies depending on the cell type.
Leukocytes (Neutrophils and Macrophages)
FPB is a potent chemoattractant for neutrophils, with an optimal concentration for migration observed at approximately 10⁻⁸ M.[2][3] This chemotactic potency is comparable to that of other well-known chemoattractants like C5a, LTB4, and fMLP.[3] However, studies have shown that FPB does not compete for the receptors of these molecules, indicating that it acts through a distinct, yet to be definitively identified, receptor.[3] The signaling characteristics, such as the induction of a rapid, dose-dependent increase in cytoskeletal actin in neutrophils without triggering degranulation or superoxide (B77818) production, are suggestive of a G-protein coupled receptor (GPCR).[3] While the specific GPCR has not been elucidated, this remains the most likely candidate family of receptors on neutrophils.
FPB has also been shown to be a potent chemotactic agent for macrophages, which are key cells in both the inflammatory and subsequent reparative phases of wound healing. The specific receptor on macrophages that mediates this effect is also currently unknown.
Fibroblasts
Fibroblasts, critical for wound healing and tissue remodeling through the production of extracellular matrix components, are also a target of FPB's chemotactic activity.[2][3] The chemotactic response of fibroblasts to FPB is comparable in potency to that of platelet-derived growth factor (PDGF).[3] The specific receptor responsible for mediating this migratory response on fibroblasts has not yet been identified.
Endothelial Cells
The interaction of fibrinogen-related peptides with endothelial cells is more complex and appears to be primarily mediated by the Bβ15-42 region of the fibrin β-chain, which is exposed following the cleavage of FPB, rather than by soluble FPB itself.
-
130-kDa Glycoprotein: A novel 130-kDa glycoprotein has been identified on the surface of human umbilical vein endothelial cells that specifically binds to the Bβ15-42 peptide. This interaction is implicated in promoting endothelial cell spreading on fibrin matrices and stimulating the release of von Willebrand factor.[6] This receptor does not appear to be a known integrin or CD31.
-
Very Low Density Lipoprotein (VLDL) Receptor: The βN-domains of fibrin (residues β15-66) have been shown to interact with the VLDL receptor on endothelial cells. This interaction is involved in promoting the transendothelial migration of leukocytes.
-
VE-Cadherin: The Bβ15-42 peptide can compete with larger fibrin fragments for binding to VE-cadherin, an important component of endothelial cell-cell junctions. This competitive binding has been shown to prevent leukocyte transmigration, suggesting an anti-inflammatory and barrier-protective role for this peptide.
Smooth Muscle Cells
FPB, in conjunction with fibrin monomer, has been shown to stimulate DNA synthesis in cultured human saphenous vein smooth muscle cells (SMCs). Binding studies with iodinated tyrosine fibrinopeptide B suggest the presence of high-affinity receptors on these cells, with a reported dissociation constant (Kd) of 0.6 µM.[7]
Quantitative Data on FPB-Receptor Interactions
The following table summarizes the available quantitative data for the interaction of Fibrinopeptide B and related peptides with their cellular targets.
| Ligand | Cell Type/Receptor | Parameter | Value | Reference(s) |
| Fibrinopeptide B | Neutrophils | Optimal Chemotactic Conc. | ~10⁻⁸ M | [2][3] |
| Fibrinopeptide B | Fibroblasts | Optimal Chemotactic Conc. | ~10⁻⁸ M | [2][3] |
| Iodinated Tyrosine Fibrinopeptide B | Smooth Muscle Cells | Kd | 0.6 µM | [7] |
Signaling Pathways
The binding of FPB and related peptides to their respective receptors initiates intracellular signaling cascades that culminate in specific cellular responses, primarily migration and proliferation.
Chemotactic Signaling in Leukocytes (Putative Pathway)
While not yet definitively demonstrated for FPB, the signaling pathway for chemoattractant GPCRs in neutrophils is well-established and provides a likely model for FPB-induced migration.
Upon binding to its putative GPCR, FPB is thought to activate a heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium. The combined action of these second messengers activates downstream effectors, including Rho family GTPases (e.g., Rac, Cdc42, and RhoA), which are master regulators of the actin cytoskeleton. This ultimately leads to the reorganization of actin filaments, formation of lamellipodia and filopodia, and directed cell migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of FPB with cell surface receptors.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from the methods described in Senior et al. (1986).[2][3]
Objective: To quantify the chemotactic response of human neutrophils to Fibrinopeptide B.
Materials:
-
Human Fibrinopeptide B (synthetic)
-
Ficoll-Hypaque solution
-
Dextran (B179266) solution
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% bovine serum albumin (BSA)
-
48-well micro chemotaxis chamber (Boyden chamber)
-
Polycarbonate filters (5 µm pore size)
-
Wright-Giemsa stain
-
Light microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from heparinized venous blood of healthy donors by Ficoll-Hypaque density gradient centrifugation followed by dextran sedimentation to remove erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils twice with HBSS and resuspend in HBSS with 0.1% BSA at a concentration of 2 x 10⁶ cells/mL. Cell viability should be >95% as determined by trypan blue exclusion.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of human FPB in HBSS with 0.1% BSA (e.g., 10⁻¹¹ to 10⁻⁶ M).
-
Add 25 µL of the FPB dilutions or control buffer (HBSS with 0.1% BSA) to the lower wells of the Boyden chamber.
-
Place a polycarbonate filter over the lower wells.
-
Assemble the chamber by placing the silicon gasket and the upper plate.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere of 5% CO₂ for 60 minutes.
-
-
Quantification of Migration:
-
After incubation, disassemble the chamber and remove the filter.
-
Wipe the upper side of the filter (non-migrated cells) clean.
-
Stain the filter with Wright-Giemsa stain.
-
Mount the filter on a glass slide.
-
Count the number of neutrophils that have migrated to the lower side of the filter in 10 high-power fields (HPF) using a light microscope.
-
Express the results as the mean number of migrated cells per HPF.
-
Radioligand Binding Assay (Hypothetical Protocol for FPB)
This protocol is a generalized procedure for a competitive radioligand binding assay, adapted for the study of FPB binding to its putative receptor on neutrophils.
Objective: To determine the binding affinity (Ki) of unlabeled FPB for its receptor on neutrophil membranes.
Materials:
-
Radiolabeled Fibrinopeptide B (e.g., ¹²⁵I-Tyr-FPB)
-
Unlabeled human Fibrinopeptide B
-
Purified human neutrophils
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Neutrophil Membrane Preparation:
-
Isolate a large quantity of human neutrophils as described in Protocol 5.1.
-
Resuspend the cells in ice-cold membrane preparation buffer and disrupt them by sonication or nitrogen cavitation.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of ¹²⁵I-Tyr-FPB (at a concentration near its Kd, if known, or a low nanomolar concentration), 50 µL of assay buffer, and 100 µL of neutrophil membrane preparation (containing 20-50 µg of protein).
-
Non-specific Binding: 50 µL of ¹²⁵I-Tyr-FPB, 50 µL of a high concentration of unlabeled FPB (e.g., 10 µM), and 100 µL of membrane preparation.
-
Competition: 50 µL of ¹²⁵I-Tyr-FPB, 50 µL of varying concentrations of unlabeled FPB (e.g., 10⁻¹² to 10⁻⁵ M), and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of unlabeled FPB.
-
Determine the IC₅₀ value (the concentration of unlabeled FPB that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined from a separate saturation binding experiment).
-
Conclusion and Future Directions
Fibrinopeptide B is a bioactive peptide with significant chemotactic effects on key inflammatory and wound-healing cells. While its interactions with endothelial cells are complex and mediated by several receptors in the context of the larger fibrin molecule, the specific high-affinity receptors on leukocytes and fibroblasts remain a critical area for future research. The identification of these receptors, likely GPCRs, will be a major step forward in understanding the precise mechanisms by which FPB contributes to the inflammatory response and tissue repair. Elucidating the complete signaling pathways downstream of these receptors will open up new avenues for therapeutic intervention, potentially allowing for the modulation of inflammation and the promotion of more efficient wound healing. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intriguing biology of this often-overlooked peptide.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrin(ogen) mediates acute inflammatory responses to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Fibrinopeptide B TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fibrinopeptide B trifluoroacetate (B77799) (TFA) for research applications. It covers the critical aspects of sourcing, purity assessment, and biological relevance, offering practical guidance for its use in the laboratory.
Sourcing and Purity of Fibrinopeptide B TFA
Fibrinopeptide B (FPB) is a 14-amino acid peptide released from the N-terminus of the β-chain of fibrinogen by the action of thrombin during blood coagulation. For research purposes, it is typically available as a synthetic peptide, purified by high-performance liquid chromatography (HPLC) and supplied as a trifluoroacetate (TFA) salt in lyophilized form. The TFA counter-ion originates from the solvents used in the reversed-phase HPLC purification process.
Reputable Suppliers
Several reputable suppliers offer human Fibrinopeptide B for research purposes. These include, but are not limited to:
-
Echelon Biosciences
-
Anaspec
-
Sigma-Aldrich (Merck)
-
Creative Proteomics
-
MedchemExpress
When selecting a supplier, it is crucial to request a certificate of analysis (CoA) for the specific lot to verify its purity and identity.
Purity and Quantitative Data
The purity of synthetic Fibrinopeptide B TFA is a critical parameter for reliable experimental outcomes. The table below summarizes typical quantitative data obtained from supplier certificates of analysis.
| Parameter | Typical Specification | Method of Analysis |
| Purity (by HPLC) | >95% | Reversed-Phase HPLC |
| Peptide Content | ≥75% | Amino Acid Analysis |
| Molecular Weight | ~1551.6 g/mol | Mass Spectrometry |
| Appearance | White lyophilized powder | Visual Inspection |
| Solubility | Soluble in water | Experimental Assessment |
Note: Peptide content is the percentage of the total weight that is the peptide itself, with the remainder being counter-ions (like TFA) and water. This value is essential for preparing solutions of known peptide concentration.
Experimental Protocols for Quality Control
In-house verification of the purity and identity of Fibrinopeptide B TFA is recommended before its use in critical experiments. The following are detailed methodologies for key quality control experiments.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method separates the peptide from impurities based on hydrophobicity.
Materials:
-
Fibrinopeptide B TFA, lyophilized powder
-
Milli-Q or HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fibrinopeptide B TFA.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may require optimization depending on the specific column and system.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Mass Spectrometry for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of the peptide.
Materials:
-
Fibrinopeptide B TFA solution (from HPLC preparation)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI-MS.
Procedure (for ESI-MS):
-
Sample Infusion:
-
Dilute the Fibrinopeptide B TFA solution to approximately 10-50 µM in a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the sample directly into the electrospray ionization source.
-
-
Mass Spectrometer Settings:
-
Set the instrument to positive ion mode.
-
Acquire data over a mass-to-charge (m/z) range that includes the expected values for the singly and multiply charged ions of Fibrinopeptide B (e.g., m/z 500-2000).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of human Fibrinopeptide B (1551.56 Da).
-
Biological Role and Signaling Pathways
Fibrinopeptide B plays a significant role in both hemostasis and inflammation.
Role in Coagulation
Thrombin cleaves Fibrinopeptide A (FPA) and Fibrinopeptide B from fibrinogen. The release of FPA initiates the polymerization of fibrin (B1330869) monomers. The subsequent, slightly delayed release of FPB is crucial for the lateral aggregation of these fibrin protofibrils, which strengthens and stabilizes the fibrin clot.[1]
Role in Inflammation and Chemotaxis
Fibrinopeptide B is a known chemoattractant for neutrophils and fibroblasts.[2][3] At sites of injury and fibrin deposition, the release of FPB can recruit these cells, initiating an inflammatory response and promoting wound healing.[4] Unlike some other chemoattractants, FPB induces neutrophil migration without causing the release of lysosomal enzymes or the production of superoxide (B77818) anions, suggesting a more nuanced role in the inflammatory process.[2]
Applications in Research and Drug Development
The biological activities of Fibrinopeptide B make it a subject of interest in several research areas:
-
Thrombosis Research: The measurement of FPB levels in plasma can serve as a sensitive marker for thrombosis.[5]
-
Inflammation and Wound Healing: Its chemotactic properties are studied in the context of inflammatory diseases and tissue repair mechanisms.[4]
-
Atherosclerosis: Some studies suggest a role for Fibrinopeptide B in the early stages of atherosclerotic lesion formation.
-
Mass Spectrometry Standard: The related [Glu1]-Fibrinopeptide B is commonly used as a mass spectrometry standard for calibration and tuning of instruments.[6]
While direct therapeutic applications are still under investigation, understanding the role of Fibrinopeptide B in these processes may lead to the development of new diagnostic tools or therapeutic interventions targeting thrombosis and inflammation.
Visualizations
Caption: Cleavage of Fibrinogen by Thrombin to form Fibrin and release Fibrinopeptides A and B.
Caption: Experimental workflow for quality control of Fibrinopeptide B TFA.
Caption: Role of Fibrinopeptide B in chemotaxis and inflammation.
References
- 1. droracle.ai [droracle.ai]
- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrinopeptide B, human - 1 mg [anaspec.com]
- 6. Novel Aspects of Fibrin(ogen) Fragments during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Fibrinopeptide B in Human Plasma: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fibrinopeptide B (FPB), a key biomarker in the study of coagulation and thrombotic events. Tailored for researchers, scientists, and professionals in drug development, this document outlines the physiological context of FPB, its concentration in human plasma, and detailed methodologies for its quantification.
Executive Summary
Fibrinopeptide B is a small peptide released from the fibrinogen molecule by the action of thrombin during blood coagulation. Its presence in plasma is a direct indicator of thrombin activity and fibrin (B1330869) formation, making it a valuable biomarker for investigating thrombotic states and the efficacy of anticoagulant therapies. This guide synthesizes current knowledge on the physiological concentration of FPB, presents detailed protocols for its measurement by radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), and illustrates the biochemical pathway of its generation.
Physiological Concentration of Fibrinopeptide B
Establishing a definitive physiological concentration of Fibrinopeptide B in the plasma of healthy humans is challenging based on currently available literature. Many studies focus on the more readily measured Fibrinopeptide A (FPA) or report the detection ranges of commercial assay kits rather than basal levels in healthy populations.
However, data on a closely related derivative, desarginine-Fibrinopeptide B, which is formed by the action of carboxypeptidase B on FPB, is available. The levels of desarginine-FPB in normal individuals have been reported to be less than 0.6 pmol/ml, with a mean concentration of 0.2 pmol/ml. It is important for researchers to note that this is a derivative and may not directly reflect the concentration of intact FPB. The rapid in vivo clearance and enzymatic degradation of FPB contribute to the difficulty in establishing a precise physiological range.
The following table summarizes the available quantitative data for Fibrinopeptide B and its derivative.
| Analyte | Matrix | Population | Concentration | Unit |
| Desarginine-Fibrinopeptide B | Plasma | Healthy Individuals | < 0.6 (mean 0.2) | pmol/ml |
| Fibrinopeptide B | Plasma | Healthy Individuals | Not definitively established | - |
Generation of Fibrinopeptide B: The Coagulation Cascade
Fibrinopeptide B is a product of the enzymatic cleavage of fibrinogen by thrombin. This process is a critical step in the coagulation cascade, a series of amplifying enzymatic reactions that lead to the formation of a fibrin clot. The pathway begins with either the intrinsic (contact activation) or extrinsic (tissue factor) pathway, both converging on the activation of Factor X. Activated Factor X then converts prothrombin to thrombin, which in turn cleaves fibrinopeptides A and B from fibrinogen, leading to the polymerization of fibrin monomers and the formation of a stable clot.
Experimental Protocols for Fibrinopeptide B Quantification
Accurate measurement of Fibrinopeptide B in plasma is crucial for research and clinical applications. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive technique that utilizes the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.
3.1.1. Materials
-
Anti-FPB antibody
-
¹²⁵I-labeled FPB (tracer)
-
FPB standards
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Separating agent (e.g., charcoal, second antibody)
-
Gamma counter
3.1.2. Procedure
-
Sample Collection and Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples.
-
Add a known volume of assay buffer to all tubes.
-
Add a specific volume of FPB standards or plasma samples to the respective tubes.
-
Add a predetermined amount of anti-FPB antibody to all tubes except for the non-specific binding (NSB) control tubes.
-
Vortex and incubate at 4°C for 16-24 hours.
-
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled FPB to all tubes.
-
Second Incubation: Vortex and incubate at 4°C for another 16-24 hours.
-
Separation of Bound and Free FPB: Add the separating agent to precipitate the antibody-bound FPB. Centrifuge and decant the supernatant.
-
Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the FPB standards. Determine the concentration of FPB in the samples by interpolating their radioactivity measurements from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is another sensitive immunoassay that uses an enzyme-linked antibody to detect the antigen. The sandwich ELISA is a common format for FPB measurement.
3.2.1. Materials
-
Microplate pre-coated with anti-FPB capture antibody
-
Biotinylated anti-FPB detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
FPB standards
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
3.2.2. Procedure
-
Sample Collection and Preparation: Collect and process plasma samples as described for the RIA protocol.
-
Assay Setup:
-
Bring all reagents to room temperature.
-
Add FPB standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubate for a specified time (e.g., 90 minutes at 37°C).
-
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer.
-
Detection Antibody Addition: Add the biotinylated anti-FPB detection antibody to each well.
-
Incubation: Incubate for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well.
-
Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentration of the FPB standards. Determine the concentration of FPB in the samples from the standard curve.
Fibrinopeptide B: A Key Modulator of Angiogenesis and Tissue Repair
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrinopeptide B (FPB), a small peptide released from the Bβ chain of fibrinogen by thrombin during blood coagulation, is emerging as a critical signaling molecule in inflammation, angiogenesis, and tissue repair. Beyond its role in hemostasis, the cleavage of FPB unmasks a cryptic functional site, the N-terminus of the fibrin (B1330869) β-chain (Bβ15-42), which interacts with cellular receptors to modulate key biological processes. This guide provides a comprehensive overview of the current understanding of FPB's role, with a focus on the underlying molecular mechanisms, quantitative data from key experiments, and detailed protocols for researchers in the field.
Fibrinopeptide B and the Bβ15-42 Peptide: Key Players in Cell Recruitment
FPB itself acts as a potent chemoattractant, initiating the recruitment of inflammatory and stromal cells to sites of injury. This directed cell migration is a crucial first step in both the inflammatory response and the subsequent processes of tissue repair and angiogenesis.
Chemotactic Activity of Fibrinopeptide B
Human Fibrinopeptide B has been demonstrated to be a potent chemoattractant for neutrophils and fibroblasts.[1] Its chemotactic potency for neutrophils is comparable to that of other well-known chemoattractants like C5a and leukotriene B4.[1] For fibroblasts, its activity is on par with platelet-derived growth factor (PDGF).[1] Interestingly, FPB does not appear to be chemotactic for monocytes.[1] The optimal concentration for FPB-induced chemotaxis of both neutrophils and fibroblasts is approximately 10⁻⁸ M.[1]
Table 1: Chemotactic Effects of Fibrinopeptide B
| Cell Type | Chemoattractant | Optimal Concentration | Relative Potency | Reference |
| Neutrophils | Human Fibrinopeptide B | ~10⁻⁸ M | Equivalent to C5a, LTB4 | [1] |
| Fibroblasts | Human Fibrinopeptide B | ~10⁻⁸ M | Comparable to PDGF | [1] |
| Monocytes | Human Fibrinopeptide B | - | Not chemotactic | [1] |
Experimental Protocol: Boyden Chamber Chemotaxis Assay
This protocol describes a method to quantify the chemotactic response of cells to Fibrinopeptide B using a Boyden chamber.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate membranes (e.g., 8 µm pore size for fibroblasts and neutrophils)[2]
-
Cell culture medium (e.g., DMEM for fibroblasts, RPMI-1640 for neutrophils)
-
Fetal Bovine Serum (FBS)
-
Human Fibrinopeptide B (synthetic)
-
Chemoattractant (e.g., PDGF for fibroblasts, fMLP for neutrophils) as a positive control
-
Calcein-AM or other fluorescent dye for cell labeling
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Culture fibroblasts or isolate neutrophils from fresh human blood. The day before the assay, serum-starve the cells (e.g., in medium with 0.5% FBS) to reduce background migration.
-
Assay Setup:
-
Place the polycarbonate membrane in the Boyden chamber, separating the upper and lower wells.
-
In the lower wells, add the chemotaxis buffer (serum-free medium) containing different concentrations of Fibrinopeptide B (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Include a negative control (buffer alone) and a positive control.
-
-
Cell Seeding: Resuspend the prepared cells in the chemotaxis buffer at a concentration of 1 x 10⁵ cells/mL. Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a duration optimized for the cell type (e.g., 4-6 hours for neutrophils, 6-18 hours for fibroblasts).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM. After the assay, lyse the migrated cells and quantify the fluorescence using a plate reader.[3]
-
Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the migration observed with the positive control. Plot the number of migrated cells against the concentration of FPB to generate a dose-response curve.
The Bβ15-42 Peptide and Angiogenesis Signaling
The cleavage of FPB by thrombin exposes the N-terminal region of the fibrin β-chain, specifically the Bβ15-42 peptide. This peptide plays a significant role in modulating angiogenesis through its interaction with the endothelial cell receptor, VE-cadherin.
The Bβ15-42/VE-Cadherin Signaling Pathway
The interaction between the Bβ15-42 domain of fibrin and VE-cadherin on endothelial cells is a key event in fibrin-dependent angiogenesis.[1][4] This binding initiates a signaling cascade that ultimately leads to the stabilization of the endothelial barrier. A crucial player in this pathway is the Src family kinase, Fyn. Upon binding of Bβ15-42 to VE-cadherin, Fyn dissociates from VE-cadherin and subsequently associates with p190RhoGAP, an antagonist of RhoA activation.[5][6] This leads to the inhibition of RhoA, preventing stress fiber formation and myosin light chain phosphorylation, which in turn stabilizes endothelial cell-cell junctions.[5][6]
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. The Bβ15-42 peptide has been shown to modulate this process.
Table 2: Effect of Bβ15-42 on In Vitro Angiogenesis
| Assay | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| Tube Formation | HUVECs | Bβ15-42 | 0.6 mg/mL | Maintained VE-cadherin expression and integrity of endothelial monolayers | |
| Sprouting Assay | Not specified | Bβ15-42 | Not specified | No direct effect on VEGF-induced angiogenesis | [7] |
Experimental Protocol: Endothelial Cell Tube Formation Assay
This protocol details the steps for performing an endothelial cell tube formation assay to evaluate the effect of Bβ15-42.[4][5][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel® or other basement membrane extract
-
24-well or 96-well plates
-
Bβ15-42 peptide
-
VEGF (as a pro-angiogenic control)
-
Calcein-AM
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, coat the wells of a 24-well or 96-well plate with a thin layer of Matrigel®. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell basal medium at a density of 1.5-2.5 x 10⁵ cells/mL.
-
Treatment: Add the Bβ15-42 peptide at various concentrations to the cell suspension. Include a vehicle control and a positive control (e.g., VEGF).
-
Plating: Gently add the cell suspension to the Matrigel®-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification:
-
Stain the cells with Calcein-AM for 30 minutes.
-
Capture images of the tube-like structures using a fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[1][5]
-
Data Analysis: Normalize the quantified parameters to the vehicle control. A decrease in tube length or branch points in the presence of Bβ15-42 would indicate an anti-angiogenic effect.
In Vivo Models of Angiogenesis and Tissue Repair
To understand the physiological relevance of FPB and its derivatives, in vivo models are essential. The chick chorioallantoic membrane (CAM) assay and mouse models of wound healing are commonly used.
In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. It allows for the direct observation of blood vessel formation in response to various stimuli.
Table 3: Effect of Fibrinogen Derivatives on In Vivo Angiogenesis
| Model | Treatment | Concentration | Observed Effect | Reference |
| CAM Assay | Fibrinogen peptides | Not specified | Can be used to assess pro- or anti-angiogenic potential | [8] |
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides a general guideline for performing a CAM assay.[8]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Thermanox® coverslips or sterile filter paper discs
-
Fibrinopeptide B or Bβ15-42 peptide
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with humidity.
-
Window Creation: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 10, place a sterile coverslip or filter paper disc soaked with the test substance (FPB or Bβ15-42 in sterile saline) onto the CAM. Use a saline-soaked disc as a negative control and a VEGF-soaked disc as a positive control.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Quantification:
-
Re-open the window and observe the area around the disc under a stereomicroscope.
-
Capture images of the blood vessels.
-
Quantify angiogenesis by counting the number of blood vessel branch points converging towards the disc.
-
In Vivo Tissue Repair: Mouse Model of Wound Healing
Mouse models of dermal wound healing are widely used to study the complex process of tissue repair, which involves inflammation, cell migration, angiogenesis, and tissue remodeling.
Table 4: Effect of Bβ15-42 in a Mouse Model of Wound Healing
| Animal Model | Wound Type | Treatment | Dosing Regimen | Outcome | Reference |
| Diabetic C57BL/6 mice | Full-thickness dermal wound | Hydrogel with FGF-b | Topical application | Accelerated wound healing, increased granulation tissue thickness, and increased VEGF expression | [1] |
Experimental Protocol: Full-Thickness Excisional Wound Model in Mice
This protocol describes the creation and analysis of a full-thickness wound in mice to study the effects of topically applied FPB or its derivatives.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Surgical scissors and forceps
-
Biopsy punch (e.g., 6 mm)
-
Topical formulation of FPB or Bβ15-42
-
Digital camera
-
Image analysis software
Procedure:
-
Wound Creation:
-
Anesthetize the mouse and shave the dorsal area.
-
Create a full-thickness excisional wound using a biopsy punch.
-
-
Treatment: Apply the topical formulation of the test substance to the wound bed. Apply a vehicle control to a separate group of mice.
-
Wound Closure Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).[1]
-
Measure the wound area from the photographs using image analysis software.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and excise the wound tissue.
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation.
-
Perform immunohistochemistry for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki67).
-
Data Analysis: Calculate the percentage of wound closure at each time point. Quantify histological parameters such as epithelial thickness, granulation tissue area, and microvessel density.
Conclusion and Future Directions
Fibrinopeptide B and its derivative peptide Bβ15-42 are emerging as important regulators of angiogenesis and tissue repair. Their ability to recruit key cell types to the site of injury and modulate endothelial cell behavior highlights their therapeutic potential. Further research is warranted to fully elucidate the receptors and signaling pathways involved in FPB-mediated effects and to explore the clinical utility of targeting this pathway for promoting or inhibiting angiogenesis and tissue repair in various pathological conditions. The development of specific agonists or antagonists for the Bβ15-42/VE-cadherin interaction could offer novel therapeutic strategies for a range of diseases, from chronic wounds to cancer.
References
- 1. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. corning.com [corning.com]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Quantification of Fibrinopeptide B in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrinopeptide B (FPB) is a 14-amino acid peptide released from the N-terminal end of the fibrinogen β chain by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869).[1][2] The measurement of FPB in plasma serves as a direct indicator of in vivo thrombin activity and the rate of fibrin formation.[3] Elevated levels of FPB are associated with various thromboembolic disorders, making its accurate quantification a valuable tool in clinical research and the development of anticoagulant and thrombolytic therapies. This application note provides a detailed protocol for the quantification of Fibrinopeptide B in human plasma using a robust and sensitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Physiological Significance of Fibrinopeptide B
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. A key step in this process is the conversion of soluble fibrinogen into insoluble fibrin monomers by thrombin.[4][5] This conversion involves the cleavage of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB) from the fibrinogen molecule.[3][5] While the release of FPA initiates fibrin polymerization, the subsequent release of FPB is crucial for the lateral aggregation of fibrin polymers, leading to the formation of a stable clot. Therefore, the concentration of FPB in plasma directly reflects the extent of thrombin-mediated fibrin generation.
References
- 1. [Glu1]-Fibrinopeptide B human, >=90% (HPLC) - Forlabs Website [forlabs.co.uk]
- 2. ugap.fr [ugap.fr]
- 3. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fibrinopeptide B Human TFA ELISA Kit in Serum Samples
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Fibrinopeptide B (FPB) Human TFA ELISA kit for quantitative measurement in serum samples.
Introduction
Fibrinopeptide B is a peptide released during the conversion of fibrinogen to fibrin (B1330869) by the enzyme thrombin, a critical step in the blood coagulation cascade.[1][2] The concentration of FPB in circulation is a direct indicator of thrombin activity and the rate of fibrin formation.[1] Consequently, quantifying FPB levels in serum is a valuable tool for research in thrombosis, hemostasis, and various cardiovascular diseases.[1] This document outlines the principles of the ELISA for FPB detection, detailed protocols for sample handling and assay procedure, and performance characteristics of the kit.
There are two primary ELISA formats for the detection of Fibrinopeptide B: the sandwich ELISA and the competitive inhibition ELISA.[3][4] In a sandwich ELISA, an antibody specific to FPB is pre-coated onto a microplate.[4] When the sample is added, the FPB present binds to this antibody. A second, biotin-conjugated antibody that also recognizes FPB is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate.[4] The addition of a substrate results in a color change proportional to the amount of FPB present.[4]
Conversely, the competitive inhibition ELISA involves competition between the FPB in the sample and a fixed amount of labeled FPB for a limited number of antibody binding sites.[3] In this format, the resulting color intensity is inversely proportional to the concentration of FPB in the sample.
Signaling Pathway of Fibrinopeptide B Generation
The generation of Fibrinopeptide B is a key event in the final common pathway of the coagulation cascade. This process is initiated by the activation of thrombin, which then acts on fibrinogen.
Experimental Protocols
Serum Sample Collection and Preparation
Proper sample handling is crucial for accurate results.
-
Collection: Collect whole blood using a serum separator tube.
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes.
-
Aliquoting: Immediately transfer the serum supernatant to a clean polypropylene (B1209903) tube.
-
Storage: Assay the serum immediately or aliquot and store at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.
Sandwich ELISA Protocol
This protocol is a representative example of a sandwich ELISA for Fibrinopeptide B.
Competitive Inhibition ELISA Protocol
This protocol is a representative example of a competitive inhibition ELISA.
Data Presentation
The following tables summarize the performance characteristics of a typical Fibrinopeptide B Human TFA ELISA kit.
Standard Curve Example (Competitive Inhibition ELISA)
This table presents a sample standard curve with corresponding optical density (OD) values.
| Concentration (ng/mL) | OD |
| 100.00 | 0.217 |
| 50.00 | 0.467 |
| 25.00 | 0.612 |
| 12.50 | 0.993 |
| 6.25 | 1.258 |
| 3.13 | 1.557 |
| 1.57 | 1.889 |
| 0.00 | 2.219 |
| Data from a representative competitive inhibition ELISA kit. |
Precision
Precision is a measure of the reproducibility of the assay.
| Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | |
| Serum | <8% | <10% |
| CV (%) = Standard Deviation / Mean x 100. Data from a representative ELISA kit. |
Recovery
Recovery experiments measure the accuracy of the assay by spiking known amounts of FPB into samples.
| Recovery Range (%) | Average Recovery (%) | |
| Serum (n=5) | 96-109% | 102% |
| Data from a representative ELISA kit where serum samples were spiked with recombinant FPB. |
Linearity
Linearity assesses the ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample.
| Dilution | ||||
| Serum (n=5) | 1:2 | 1:4 | 1:8 | 1:16 |
| Recovery (%) | 95-108% | 94-107% | 89-105% | 90-104% |
| Average (%) | 101% | 100% | 97% | 98% |
| Data from a representative ELISA kit where serum samples were spiked and serially diluted. |
Conclusion
The Fibrinopeptide B Human TFA ELISA kit is a robust and reliable tool for the quantitative determination of FPB in serum samples. The provided protocols and performance data demonstrate the suitability of this assay for research and drug development applications in the fields of hemostasis, thrombosis, and cardiovascular disease. For optimal results, it is imperative to adhere to the specific instructions provided with the particular ELISA kit being used.
References
Application Notes and Protocols for Fibrinopeptide B Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB), a small peptide cleaved from the Bβ chain of fibrinogen by thrombin during coagulation, has been identified as a potent chemoattractant for neutrophils.[1][2] This chemotactic activity suggests a significant role for FPB in the inflammatory response and wound healing, recruiting neutrophils to sites of fibrin (B1330869) deposition. Unlike other potent chemoattractants such as f-Met-Leu-Phe (fMLP) or C5a, Fibrinopeptide B selectively induces neutrophil migration without stimulating the release of lysosomal enzymes or the production of superoxide (B77818) anions, indicating a specific mechanism of action.[1] This document provides a detailed protocol for a Fibrinopeptide B chemotaxis assay using a Boyden chamber system, along with data presentation and an overview of the implicated signaling pathway.
Data Presentation
The chemotactic response of neutrophils to Fibrinopeptide B is dose-dependent. The following table summarizes the expected chemotactic response of human neutrophils to varying concentrations of human Fibrinopeptide B (hFpB). It is recommended to perform a full dose-response curve to determine the optimal concentration for specific experimental conditions.
| Fibrinopeptide B Concentration (M) | Expected Neutrophil Migration | Notes |
| 1 x 10⁻¹⁰ | Low to moderate | Threshold concentration for inducing chemotaxis. |
| 1 x 10⁻⁹ | High | Near-maximal stimulation of neutrophil migration has been reported for the related Bβ1-42 peptide at this concentration.[2] |
| 1 x 10⁻⁸ | Optimal | Optimal chemotactic activity for human Fibrinopeptide B is reported at approximately this concentration.[1] |
| 1 x 10⁻⁷ | Moderate to High | Supramaximal concentrations may lead to receptor desensitization and a reduced chemotactic response.[2] |
| 1 x 10⁻⁶ | Low | High concentrations can lead to reduced directional sensing and chemokinesis rather than chemotaxis. |
| 0 (Negative Control) | Baseline | Represents random migration (chemokinesis) in the absence of a chemoattractant gradient. |
Experimental Protocols
This protocol describes a chemotaxis assay using a 96-well Boyden chamber (or Transwell™) system to quantify the migration of isolated human neutrophils towards a gradient of Fibrinopeptide B.
Materials and Reagents
-
Human Fibrinopeptide B (hFpB), synthetic
-
Isolated human neutrophils (purity >95%)
-
Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Dextran solution for neutrophil isolation
-
Ficoll-Paque PLUS
-
Trypan Blue solution
-
Calcein-AM fluorescent dye
-
Lysis buffer
-
96-well Boyden chamber with polycarbonate membranes (5 µm pore size)
-
Fluorescence plate reader (485 nm excitation / 520 nm emission)
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
Protocol
1. Preparation of Fibrinopeptide B
-
Reconstitute lyophilized hFpB in sterile PBS or distilled water to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the hFpB stock solution and prepare serial dilutions in chemotaxis medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
2. Isolation of Human Neutrophils
-
Isolate neutrophils from fresh human peripheral blood from healthy donors using Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils with PBS and resuspend in chemotaxis medium.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Adjust the cell suspension to a final concentration of 2 x 10⁶ cells/mL in chemotaxis medium.
3. Chemotaxis Assay Setup
-
Add 30 µL of the prepared Fibrinopeptide B dilutions to the lower wells of the 96-well Boyden chamber. Include a negative control (chemotaxis medium alone) and a positive control (e.g., 100 nM fMLP).
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Add 50 µL of the neutrophil suspension (1 x 10⁵ cells) to the top of the membrane in the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes. The optimal incubation time may need to be determined empirically.
4. Quantification of Migrated Cells
-
After incubation, carefully remove the upper chamber and gently scrape off the non-migrated cells from the top surface of the membrane with a sterile cotton swab.
-
Migrated cells on the underside of the membrane can be quantified using various methods. A fluorescent-based method using Calcein-AM is described here:
-
Prepare a 4 µM Calcein-AM solution in PBS.
-
Add a lysis buffer to the lower wells to detach and lyse the migrated cells.
-
Add the Calcein-AM solution to the cell lysate and incubate for 30-60 minutes at 37°C.
-
Transfer the solution to a black 96-well plate suitable for fluorescence measurement.
-
Read the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
The fluorescence intensity is directly proportional to the number of migrated cells.
-
5. Data Analysis
-
Calculate the average fluorescence for each condition (each FPB concentration and controls).
-
Subtract the average fluorescence of the negative control (chemotaxis medium alone) from all other values to account for random migration.
-
The results can be expressed as a chemotactic index, calculated as the fold increase in migration over the negative control.
-
Plot the chemotactic index against the Fibrinopeptide B concentration to generate a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway for Fibrinopeptide B-induced neutrophil chemotaxis and the experimental workflow of the assay.
Caption: Proposed signaling pathway for Fibrinopeptide B-induced neutrophil chemotaxis.
Caption: Experimental workflow for the Fibrinopeptide B chemotaxis assay.
References
Fibrinopeptide B as a Promising Biomarker for Deep Vein Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Vein Thrombosis (DVT) is a serious medical condition characterized by the formation of a blood clot (thrombus) in a deep vein, most commonly in the legs. DVT poses a significant risk as the clot can dislodge and travel to the lungs, leading to a life-threatening pulmonary embolism (PE). The diagnosis of DVT can be challenging due to non-specific symptoms. While imaging techniques like duplex ultrasound are the standard for diagnosis, there is a growing need for reliable biomarkers to aid in the rapid and accurate assessment of patients with suspected DVT.
Fibrinopeptide B (FPB) is a peptide that is cleaved from the Bβ chain of fibrinogen by the enzyme thrombin during the formation of a fibrin (B1330869) clot. Its presence in circulation is a direct indicator of active coagulation and thrombus formation. This makes FPB a promising biomarker for the diagnosis and monitoring of thrombotic events like DVT. These application notes provide a comprehensive overview of the utility of FPB as a DVT biomarker, including detailed experimental protocols for its measurement.
Fibrinopeptide B in the Coagulation Cascade
The formation of a blood clot is a complex process known as the coagulation cascade. This cascade involves a series of enzymatic reactions that culminate in the conversion of soluble fibrinogen into an insoluble fibrin clot. Thrombin plays a central role in this process by cleaving fibrinopeptides A and B from fibrinogen, initiating fibrin polymerization. The release of FPB is a specific event in this pathway, making it a direct marker of thrombin activity and fibrin formation.
Data Presentation: Fibrinopeptide B Levels in DVT
Several clinical studies have investigated the levels of Fibrinopeptide B in patients with deep vein thrombosis. The following table summarizes quantitative data from a notable study.
| Patient Group | Sample Type | Mean FPB Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value | Reference |
| DVT/PE Positive | Urine | 78.4 | 35.2 | 0.03 | [1] |
| DVT/PE Negative | Urine | 2.7 | 1.9 | 0.03 | [1] |
| Healthy Controls | Urine | 2.2 | 0.4 | - | [1] |
| DVT/PE Positive | Plasma | Not Significantly Different | - | >0.05 | [1] |
| DVT/PE Negative | Plasma | Not Significantly Different | - | >0.05 | [1] |
Note: The study highlighted that urine FPB levels showed a more significant difference between DVT/PE positive and negative groups compared to plasma levels.
Experimental Protocols
Measurement of Fibrinopeptide B using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for the quantitative determination of FPB in plasma or urine samples using a sandwich ELISA kit. Researchers should always refer to the specific instructions provided with their chosen commercial ELISA kit.
1. Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for FPB is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any FPB present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for FPB is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of FPB bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials and Reagents
-
FPB ELISA Kit (including pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Automated plate washer (optional)
-
Vortex mixer
-
Tubes for sample dilution
3. Sample Collection and Preparation
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as citrate, EDTA, or heparin. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Urine: Collect a random urine sample. Centrifuge for 20 minutes at 1000 x g to remove particulates. Aliquot the supernatant and store at -20°C or -80°C.
4. Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and wash buffer according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Washing: Aspirate or decant the solution from each well. Wash the wells with wash buffer (typically 3-5 times). Ensure complete removal of liquid at each step.
-
Detection Antibody Addition: Add 100 µL of the working solution of the enzyme-linked detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 30-60 minutes at 37°C or room temperature).
-
Second Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for the time specified in the kit manual (typically 15-30 minutes), allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
5. Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean absorbance of the blank from the mean absorbance of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of FPB in each sample.
-
If samples were diluted, multiply the determined concentration by the dilution factor.
Clinical Utility and Diagnostic Pathway
The measurement of FPB can be integrated into the diagnostic algorithm for suspected DVT, particularly as a preliminary screening tool. Its high negative predictive value could potentially rule out DVT in some patients, reducing the need for imaging studies.
Limitations and Considerations
While Fibrinopeptide B shows promise as a biomarker for DVT, it is important to consider its limitations. Like other biomarkers of coagulation activation, elevated FPB levels are not specific to DVT and can be found in other conditions involving thrombosis or inflammation, such as recent surgery, trauma, malignancy, and disseminated intravascular coagulation.[2] Therefore, FPB measurement should be used in conjunction with clinical assessment and other diagnostic tests. Further large-scale clinical trials are needed to fully establish the sensitivity, specificity, and predictive values of FPB in diverse patient populations and to define standardized cutoff values.
Conclusion
Fibrinopeptide B is a direct marker of active thrombin generation and fibrin formation, making it a valuable tool for research in thrombosis and hemostasis. Its potential as a clinical biomarker for DVT is significant, particularly in the context of ruling out the disease in low-probability patients. The standardized ELISA protocol provided here offers a reliable method for the quantitative measurement of FPB in biological samples. As research continues, FPB may become an integral part of the diagnostic armamentarium for venous thromboembolism, aiding in improved patient management and outcomes.
References
Application Notes and Protocols: Fibrinopeptide B Levels in Patients with Pulmonary Embolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a small peptide released from the Bβ chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin (B1330869). Its presence in circulation is a direct indicator of thrombin activity and ongoing coagulation. In the context of pulmonary embolism (PE), a serious condition characterized by the obstruction of pulmonary arteries by a thrombus, the measurement of FPB levels can serve as a valuable biomarker for diagnosis, risk stratification, and monitoring of therapeutic interventions. These application notes provide a comprehensive overview of the quantitative data on FPB levels in PE patients, detailed experimental protocols for its measurement, and the underlying biological pathways.
Data Presentation
The following tables summarize the quantitative data on Fibrinopeptide B and related peptides in patients with pulmonary embolism and other related conditions.
Table 1: Fibrinopeptide B Levels in Patients with Pulmonary Embolism and Deep Vein Thrombosis
| Patient Group | Analyte | Sample Type | Mean Concentration (± SD) or Cutoff | Reference |
| DVT/PE Positive | Fibrinopeptide B (FPBtot) | Urine | 78.4 ± 35.2 ng/mL | [1] |
| DVT/PE Negative | Fibrinopeptide B (FPBtot) | Urine | 2.7 ± 1.9 ng/mL | [1] |
| Healthy Controls | Fibrinopeptide B (FPBtot) | Urine | 2.2 ± 0.4 ng/mL | [1] |
| Clinically Suspected PE (PE-Positive) | Fibrinopeptide B beta 15-42 | Plasma | > 15 ng/mL (cutoff) | [2] |
| PE Survivors (Day 2 post-treatment) | Fibrinopeptide B beta 15-42 | Plasma | Significantly lower than non-survivors | [2] |
| PE Survivors (Day 6 post-treatment) | Fibrinopeptide B beta 15-42 | Plasma | Significantly lower than non-survivors | [2] |
Table 2: Fibrinopeptide A Levels in Patients with Pulmonary Embolism and Deep Vein Thrombosis
| Patient Group | Analyte | Sample Type | Mean Concentration (± SD) | Reference |
| Pulmonary Embolism | Fibrinopeptide A (FPA) | Plasma | 6.28 ng/mL | [3] |
| No Pulmonary Embolism | Fibrinopeptide A (FPA) | Plasma | 1.03 ng/mL | [3] |
| Deep Vein Thrombosis | Fibrinopeptide A (FPA) | Plasma | 5.62 ng/mL | [3] |
| No Deep Vein Thrombosis | Fibrinopeptide A (FPA) | Plasma | 1.00 ng/mL | [3] |
| Healthy Controls | Fibrinopeptide A (FPA) | Plasma | 0.72 ± 0.47 ng/mL | [3] |
Signaling Pathway
The formation of Fibrinopeptide B is a critical step in the coagulation cascade, which is initiated by vascular injury and culminates in the formation of a stable fibrin clot. The following diagram illustrates the key steps leading to the release of Fibrinopeptide B.
Experimental Protocols
The accurate measurement of Fibrinopeptide B levels is crucial for its clinical and research applications. The two primary methods for quantifying FPB are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
I. Measurement of Fibrinopeptide B by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
A. Principle
The sandwich ELISA method utilizes a pair of antibodies specific to FPB. One antibody is pre-coated onto a microplate well (capture antibody), and the other is conjugated to an enzyme, typically horseradish peroxidase (HRP), for detection. The sample containing FPB is added to the well, where it binds to the capture antibody. After washing, the detection antibody is added, forming a "sandwich" with the captured FPB. A substrate is then added, which is converted by the HRP into a colored product. The intensity of the color is proportional to the concentration of FPB in the sample.
B. Materials
-
Human Fibrinopeptide B ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, substrate, wash buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
C. Sample Preparation
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or citrate. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge at 1000 x g for 15 minutes. Aliquot the supernatant (serum) and store as described for plasma.
-
Urine: Collect a random urine sample. Centrifuge at 1000 x g for 15 minutes to remove particulate matter. Aliquot the supernatant and store at -20°C or -80°C.
D. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate wells for standards, samples, and blanks.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C).
-
Aspirate the liquid from each well and wash the wells 3-5 times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate as per the manufacturer's instructions (usually 1 hour at 37°C).
-
Repeat the wash step as described in step 5.
-
Add 100 µL of HRP-conjugate to each well.
-
Cover the plate and incubate (typically 30 minutes at 37°C).
-
Repeat the wash step as described in step 5.
-
Add 90 µL of substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
E. Data Analysis
-
Subtract the mean absorbance of the blank from the mean absorbance of the standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of FPB in the samples.
II. Measurement of Fibrinopeptide B by Radioimmunoassay (RIA)
RIA is a highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.
A. Principle
A known amount of radiolabeled FPB (tracer) and a specific antibody are incubated with the sample containing an unknown amount of unlabeled FPB. The unlabeled FPB competes with the tracer for binding to the antibody. After incubation, the antibody-bound FPB is separated from the free FPB, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled FPB in the sample.
B. Materials
-
Fibrinopeptide B RIA Kit (containing FPB antibody, 125I-labeled FPB, standards, and precipitating reagent)
-
Gamma counter
-
Centrifuge
-
Vortex mixer
-
Pipettes and pipette tips
C. Sample Preparation
Follow the same procedure as for the ELISA sample preparation.
D. Assay Procedure
-
Set up tubes for standards, samples, and controls in duplicate.
-
Add the specified volume of standards and samples to the respective tubes.
-
Add the FPB antibody to all tubes except the "total counts" tubes.
-
Add the 125I-labeled FPB to all tubes.
-
Vortex all tubes and incubate for the time and temperature specified in the kit manual (e.g., 16-24 hours at 4°C).
-
Add the precipitating reagent to all tubes except the "total counts" tubes to separate the antibody-bound FPB from the free FPB.
-
Vortex and centrifuge the tubes.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
E. Data Analysis
-
Calculate the percentage of bound radioactivity for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.
-
Determine the concentration of FPB in the samples from the standard curve.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the measurement of Fibrinopeptide B in patient samples.
References
- 1. Urine and plasma levels of fibrinopeptide B in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic value of fibrinopeptides in patients with clinically suspected pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic value of fibrinopeptide A and beta-thromboglobulin in acute deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fibrinopeptide B in Cancer Coagulation Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The association between malignancy and a hypercoagulable state, leading to an increased risk of thrombotic events, is a well-established clinical observation.[1][2] This phenomenon, known as cancer-associated thrombosis (CAT), is a major cause of morbidity and mortality in cancer patients.[3] At the heart of this prothrombotic state is the excessive generation of thrombin, the key enzyme in the coagulation cascade. Fibrinopeptide B (FPB) is a small peptide released from the fibrinogen molecule during its conversion to fibrin (B1330869) by thrombin, making it a direct marker of in vivo thrombin activity and fibrin formation.[4]
The study of FPB offers a specific window into the activation of coagulation in cancer. While other markers like D-dimer reflect fibrinolysis and Fibrinopeptide A (FPA) signals the initial cleavage of fibrinogen, FPB release is a subsequent step, essential for the lateral aggregation and stabilization of the fibrin clot.[5][6] Therefore, measuring FPB provides distinct information about the dynamics of clot formation.
However, the clinical and research application of FPB has been hampered by analytical challenges. FPB is rapidly cleared from circulation and degraded by plasma carboxypeptidases. This has led to the development of assays for its more stable metabolite, desarginine-Fibrinopeptide B, providing a more reliable measure of FPB generation.[7] Despite these hurdles, the quantification of FPB remains a valuable tool for researchers investigating the specific mechanisms of hypercoagulation in different cancers and for professionals developing novel anticoagulants.
This document provides detailed protocols for the measurement of FPB and summarizes the available data to guide its application in cancer coagulation studies.
Data Presentation: Biomarker Levels in Coagulation
Direct quantitative data for Fibrinopeptide B in cancer patients is sparse in the literature, with Fibrinopeptide A (FPA) and other markers being more commonly reported. The available data, along with values for related markers of thrombin generation, are summarized below to provide context.
| Biomarker | Patient Population | Concentration / Level | Reference |
| desarginine-Fibrinopeptide B | Patients on an acute care ward (n=18, non-cancer specific) | < 1.0 pmol/mL (in 16 of 18 patients) | [7] |
| Fibrinopeptide A (FPA) | Patients with advanced carcinoma (n=43) | Elevated in 60% of patients at study entry | [8] |
| Fibrinopeptide A (FPA) | Patients with disseminated neoplasia and thrombosis/DIC (n=5) | 4.6 - 20 ng/mL (Mean: 11.4 ng/mL) | [9] |
| Fibrinopeptide A (FPA) | Patients with disseminated neoplasia without thrombosis/DIC (n=10) | 0.4 - 10.4 ng/mL (Mean: 6.1 ng/mL) | [9] |
| Fibrinopeptide A (FPA) | Normal healthy individuals (n=36) | 0.64 ± 0.56 pmol/mL | [10] |
| Prothrombin Fragment 1+2 | Cancer patients with acute DVT (n=32) | 3.65 nmol/L (Median) | [11] |
| Prothrombin Fragment 1+2 | Cancer patients without DVT (n=36) | 1.60 nmol/L (Median) | [11] |
| Thrombin-Antithrombin Complex | Cancer patients with acute DVT (n=32) | 17.8 ng/mL (Median) | [11] |
| Thrombin-Antithrombin Complex | Cancer patients without DVT (n=36) | 4.6 ng/mL (Median) | [11] |
Note: Direct comparison between different units (e.g., pmol/mL vs. ng/mL) requires knowledge of the molecular weight of the specific peptide measured.
Visualizations: Pathways and Workflows
Signaling Pathway: Generation of Fibrinopeptides
Caption: Thrombin-mediated cleavage of Fibrinogen to form a stable Fibrin Clot.
Logical Relationship: FPB as a Biomarker in Cancer
Caption: Relationship between cancer, coagulation activation, and FPB release.
Experimental Workflow: FPB Quantification Study
Caption: General workflow for a clinical study measuring Fibrinopeptide B.
Experimental Protocols
Protocol 1: Fibrinopeptide B Measurement by ELISA
This protocol is a generalized procedure based on commercially available sandwich ELISA kits for Fibrinogen Beta Chain/Fibrinopeptide B.[12][13] Users must refer to the specific manufacturer's instructions for reagent preparation and incubation times.
1. Principle: A capture antibody specific to FPB is pre-coated onto a microplate. Standards and samples are added, and any FPB present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin. A substrate solution is added, and the color development, which is proportional to the amount of FPB, is measured spectrophotometrically.
2. Materials:
-
FPB ELISA Kit (includes pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, stop solution)
-
Calibrated micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C incubator
-
Automated plate washer (optional)
-
Deionized or distilled water
3. Sample Collection and Preparation:
-
Plasma: Collect whole blood into a tube containing an anticoagulant such as sodium citrate (B86180) or EDTA. To prevent in vitro coagulation activation and FPB degradation, it is critical to add a broad-spectrum protease inhibitor cocktail immediately upon collection.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection to obtain platelet-poor plasma.
-
Aliquot the supernatant (plasma) into clean tubes. Avoid disturbing the buffy coat.
-
Assay immediately or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Sample Dilution: The required dilution will depend on the expected concentration and the kit's detection range (e.g., 0.45 ng/mL - 30 ng/mL).[13] A preliminary experiment may be needed. Dilute plasma samples with the sample diluent buffer provided in the kit.
4. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples at the required dilutions.
-
Add 100 µL of standard or diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with ~300 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of the prepared detection antibody solution to each well.
-
Cover and incubate as specified (e.g., 1 hour at 37°C).
-
Repeat the aspiration and wash step.
-
Add 100 µL of the enzyme conjugate (e.g., HRP-Avidin) to each well.
-
Cover and incubate as specified (e.g., 30 minutes at 37°C).
-
Repeat the aspiration and wash step.
-
Add 90 µL of substrate solution to each well. Incubate in the dark at room temperature for the specified time (e.g., 15-20 minutes).
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
5. Data Analysis:
-
Average the duplicate readings for each standard and sample.
-
Subtract the average OD of the zero standard (blank) from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate the concentration of FPB in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original sample.
Protocol 2: Fibrinopeptide B Quantification by LC-MS/MS
This protocol is adapted from validated methods for quantifying Fibrinopeptide A and other peptides in plasma and requires specialized equipment and expertise.[14][15][16] It is intended for absolute quantification using a stable isotope-labeled (SIL) internal standard.
1. Principle: Plasma proteins are precipitated, and the supernatant containing peptides is concentrated. FPB and a known amount of its SIL analog are separated from other plasma components by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The ratio of the signal from the endogenous FPB to the SIL-FPB allows for precise and accurate quantification.
2. Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)
-
Certified Fibrinopeptide B standard and a stable isotope-labeled FPB internal standard (e.g., ¹³C, ¹⁵N labeled)
-
LC-MS grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or ACN)
-
Calibrated pipettes, microcentrifuge tubes
-
Centrifuge, Vortex mixer, Vacuum manifold for SPE
3. Sample and Standard Preparation:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL plasma aliquot in a microcentrifuge tube, add the SIL-FPB internal standard to a final concentration appropriate for the assay's linear range.
-
Add 200 µL of cold ACN (or other suitable precipitating agent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for SPE.
-
-
Solid Phase Extraction (for cleanup and concentration):
-
Condition the SPE cartridge according to the manufacturer's protocol (e.g., with methanol (B129727) followed by water).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with 5% methanol in water).
-
Elute the peptides with an appropriate solvent (e.g., 50% ACN with 0.1% FA).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried peptides in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 95% Water/5% ACN/0.1% FA).
-
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the certified FPB standard and a fixed amount of the SIL-FPB internal standard into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards in the same manner as the study samples.
4. LC-MS/MS Analysis:
-
LC Separation:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Develop a gradient to separate FPB from other components (e.g., 5% to 40% B over 10 minutes).
-
Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for standard bore).
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both endogenous FPB and the SIL-FPB internal standard. For human FPB (EGVNDNEEGFFSAR), the doubly charged precursor ion [M+2H]²⁺ at m/z 785.8 is commonly used. Fragment ions would be determined empirically.
-
Set instrument parameters (e.g., collision energy, declustering potential) to maximize the signal for each transition.
-
5. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions for both the endogenous FPB and the SIL-FPB in all samples and standards.
-
Calculate the peak area ratio (endogenous FPB / SIL-FPB) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of FPB in the unknown samples by applying their peak area ratios to the regression equation from the calibration curve.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [scholarworks.uvm.edu]
- 4. Fibrinopeptide - Wikipedia [en.wikipedia.org]
- 5. Multiplexed targeted proteomic assay to assess coagulation factor concentrations and thrombosis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Abnormalities of blood coagulation in patients with cancer. Fibrinopeptide A generation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JCI - The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity. [jci.org]
- 11. Markers of coagulation and angiogenesis in cancer-associated venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Fibrinopeptide B: A Key Modulator of Immune Cell Migration in Inflammation and Tissue Repair
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB), a small peptide cleaved from the Bβ chain of fibrinogen by the action of thrombin during blood coagulation, is emerging as a significant modulator of immune cell migration.[1][2][3] Its preferential release at sites of vascular injury and inflammation suggests a crucial role in orchestrating the initial stages of the immune response and subsequent tissue repair processes.[4] This document provides detailed application notes, experimental protocols, and a summary of the current understanding of FPB's role in directing the movement of specific immune and stromal cells.
Application Notes
Biological Activity of Fibrinopeptide B
Fibrinopeptide B is a potent chemoattractant for neutrophils and fibroblasts.[5][6] However, it does not induce chemotaxis in monocytes.[5][6] This selective chemoattraction highlights its specific role in the early inflammatory response, primarily recruiting neutrophils to the site of injury, and in the subsequent wound healing phase through the recruitment of fibroblasts.
The chemotactic potency of human Fibrinopeptide B (hFpB) for neutrophils is comparable to that of other well-known chemoattractants such as complement component C5a, leukotriene B4 (LTB4), and formyl-methionyl-leucyl-phenylalanine (fMLP).[5][6] Despite this, FPB does not act through the receptors for these molecules, indicating the existence of a distinct and specific receptor for FPB on neutrophils and fibroblasts.[5][6]
A key characteristic of FPB-induced neutrophil activation is its non-injurious nature. While it causes a rapid and dose-dependent increase in cytoskeletal actin, which is essential for cell migration, it does not trigger the release of lysosomal enzymes or the production of superoxide (B77818) anions.[6] This is in stark contrast to potent chemoattractants like fMLP, suggesting that FPB's primary role is to guide neutrophils to the site of inflammation without causing excessive tissue damage.
Data on Immune Cell Migration Induced by Fibrinopeptide B
The following tables summarize the quantitative data available on the chemotactic effects of Fibrinopeptide B on neutrophils and fibroblasts.
| Cell Type | Chemoattractant | Optimal Concentration (M) | Observed Effect | Reference |
| Neutrophils (PMN) | Human Fibrinopeptide B (hFpB) | ~ 1 x 10⁻⁸ | Directed cell migration | [5][6] |
| Fibroblasts | Human Fibrinopeptide B (hFpB) | ~ 1 x 10⁻⁸ | Directed cell migration | [5][6] |
| Monocytes | Human Fibrinopeptide B (hFpB) | Not Applicable | No chemotactic activity | [5][6] |
Table 1: Optimal Concentrations of Fibrinopeptide B for Immune and Stromal Cell Migration
| Parameter | Fibrinopeptide B | C5a | LTB4 | fMLP | Platelet-Derived Growth Factor (PDGF) |
| Neutrophil Chemotaxis | Equivalent | Equivalent | Equivalent | Equivalent | Not Applicable |
| Fibroblast Chemotaxis | Comparable | Not Applicable | Not Applicable | Not Applicable | Comparable |
Table 2: Comparative Chemotactic Potency of Fibrinopeptide B [5][6]
Signaling Pathways
The precise signaling pathway initiated by Fibrinopeptide B in immune cells is still under investigation. However, based on the nature of its effects and the common signaling cascades in neutrophil chemotaxis, a putative pathway can be proposed. It is hypothesized that FPB binds to a specific, yet unidentified, G-protein coupled receptor (GPCR) on the surface of neutrophils and fibroblasts. This binding likely triggers a cascade of intracellular events typical for chemotactic signaling.
Caption: Putative signaling pathway of Fibrinopeptide B in neutrophils.
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol describes a method to assess the chemotactic response of human neutrophils to Fibrinopeptide B using a modified Boyden chamber assay.
Materials:
-
Human Fibrinopeptide B (synthetic)
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
HBSS with Ca²⁺ and Mg²⁺
-
Fetal Bovine Serum (FBS)
-
Boyden chamber with 3 µm pore size polycarbonate membranes
-
Wright-Giemsa stain
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating erythrocytes with hypotonic saline.
-
Wash the purified neutrophils with HBSS without Ca²⁺ and Mg²⁺ and resuspend in HBSS with Ca²⁺ and Mg²⁺ supplemented with 0.1% FBS to a final concentration of 2 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of Fibrinopeptide B in HBSS with 0.1% FBS (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Add 200 µL of the FPB dilutions to the lower wells of the Boyden chamber. Use HBSS with 0.1% FBS as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add 200 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes.
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane, and scrape the non-migrated cells from the upper surface.
-
Fix the membrane in methanol (B129727) and stain with Wright-Giemsa stain.
-
Mount the membrane on a glass slide and count the number of migrated cells in at least five high-power fields (400x) for each well.
-
Calculate the chemotactic index as the fold increase in migrated cells in response to FPB compared to the negative control.
-
Caption: Workflow for the Boyden Chamber Chemotaxis Assay.
Protocol 2: Measurement of Cytoskeletal Actin Polymerization
This protocol outlines a method to quantify changes in F-actin content in neutrophils upon stimulation with Fibrinopeptide B.
Materials:
-
Purified neutrophils (as in Protocol 1)
-
Fibrinopeptide B
-
HBSS with Ca²⁺ and Mg²⁺
-
Lysing buffer (e.g., Triton X-100 based)
-
NBD-phallacidin
-
Fluorometer or flow cytometer
Procedure:
-
Cell Stimulation:
-
Aliquots of purified neutrophils (1 x 10⁶ cells/mL) are pre-warmed to 37°C.
-
Add Fibrinopeptide B at various concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M) to the cell suspensions and incubate for different time points (e.g., 0, 15, 30, 60 seconds).
-
-
Fixation and Staining:
-
At each time point, stop the reaction by adding an equal volume of 3.7% formaldehyde in HBSS.
-
After 15 minutes of fixation at room temperature, add lysing buffer and NBD-phallacidin to the cell suspension.
-
Incubate for 30 minutes in the dark.
-
-
Quantification:
-
Measure the fluorescence of the stained cells using a fluorometer or a flow cytometer.
-
The increase in fluorescence intensity corresponds to the increase in F-actin content.
-
Express the results as the fold increase in fluorescence compared to unstimulated cells.
-
Drug Development and Therapeutic Potential
The unique properties of Fibrinopeptide B make its pathway an attractive target for therapeutic intervention in inflammatory diseases. Its ability to recruit neutrophils without causing significant degranulation and oxidative burst suggests that modulating its activity could help control inflammation while minimizing tissue damage.
Potential therapeutic strategies could include:
-
Receptor Antagonists: Development of small molecules or antibodies that block the FPB receptor could prevent neutrophil influx in acute inflammatory conditions.
-
Agonists for Controlled Inflammation: In situations where a controlled inflammatory response is desired for tissue debridement and repair, synthetic FPB analogues could be utilized.
Further research is needed to fully elucidate the FPB signaling pathway and to identify its specific receptor. This knowledge will be instrumental in the rational design of drugs targeting this pathway for the treatment of a variety of inflammatory disorders and for promoting effective wound healing.
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Fibroblast migration in fibrin gel matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Fibrinopeptide B on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a small peptide cleaved from the Bβ chain of fibrinogen by the action of thrombin during blood coagulation. Beyond its role in fibrin (B1330869) formation, emerging evidence suggests that FPB possesses biological activities, including acting as a chemoattractant for various cell types. The interaction of FPB with endothelial cells is of significant interest for understanding processes such as angiogenesis, inflammation, and wound healing. These application notes provide detailed protocols for investigating the in vitro effects of Fibrinopeptide B on endothelial cells, focusing on key cellular responses and underlying signaling pathways. While direct quantitative data on the effects of isolated FPB on endothelial cells is limited in publicly available literature, the following protocols are adapted from established methods for studying endothelial cell biology in response to other chemoattactic agents.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to serve as an example for structuring experimental results.
Table 1: Effect of Fibrinopeptide B on Endothelial Cell Migration
| Fibrinopeptide B Concentration (nM) | Migrated Cells per High-Power Field (Mean ± SD) | Fold Increase vs. Control |
| 0 (Control) | 25 ± 4 | 1.0 |
| 1 | 48 ± 6 | 1.9 |
| 10 | 115 ± 12 | 4.6 |
| 100 | 250 ± 21 | 10.0 |
| 1000 | 180 ± 18 | 7.2 |
Table 2: Effect of Fibrinopeptide B on Endothelial Cell Proliferation (72h Incubation)
| Fibrinopeptide B Concentration (nM) | Cell Number (x 10^4) (Mean ± SD) | Percent Increase vs. Control |
| 0 (Control) | 5.2 ± 0.5 | 0% |
| 1 | 5.8 ± 0.6 | 11.5% |
| 10 | 7.1 ± 0.8 | 36.5% |
| 100 | 8.9 ± 1.0 | 71.2% |
| 1000 | 9.2 ± 1.1 | 76.9% |
Table 3: Effect of Fibrinopeptide B on Endothelial Tube Formation
| Fibrinopeptide B Concentration (nM) | Total Tube Length (µm) (Mean ± SD) | Number of Branch Points (Mean ± SD) |
| 0 (Control) | 1250 ± 150 | 15 ± 3 |
| 1 | 1870 ± 210 | 22 ± 4 |
| 10 | 3540 ± 320 | 45 ± 6 |
| 100 | 5100 ± 450 | 68 ± 8 |
| 1000 | 4200 ± 380 | 55 ± 7 |
Experimental Protocols
Endothelial Cell Migration Assay (Boyden Chamber)
This protocol describes a method to quantify the chemotactic effect of Fibrinopeptide B on endothelial cells using a modified Boyden chamber assay.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Fibrinopeptide B (synthetic)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS. Use cells between passages 3 and 6 for experiments.
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with 10 µg/mL fibronectin in PBS for 2 hours at 37°C to promote cell adhesion.
-
Cell Preparation: The day before the assay, starve HUVECs in EGM-2 with 0.5% FBS for 18-24 hours. On the day of the assay, detach cells using trypsin/EDTA, wash with serum-free medium, and resuspend in serum-free EGM-2 at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free EGM-2 containing various concentrations of Fibrinopeptide B (e.g., 0, 1, 10, 100, 1000 nM) to the lower wells of the Boyden chamber.
-
Add 100 µL of the HUVEC suspension (1 x 10^5 cells) to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM.
-
Quantify the fluorescence using a fluorescence plate reader. Alternatively, fix and stain the cells and count them under a microscope.
-
Endothelial Cell Proliferation Assay
This protocol measures the effect of Fibrinopeptide B on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 with 2% FBS
-
Fibrinopeptide B
-
96-well cell culture plates
-
Cell counting kit (e.g., WST-1 or MTT) or hemocytometer
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of EGM-2 with 2% FBS. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh EGM-2 (2% FBS) containing various concentrations of Fibrinopeptide B (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: At each time point, quantify cell proliferation using a WST-1 or MTT assay according to the manufacturer's instructions, or by detaching the cells and counting them with a hemocytometer.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of Fibrinopeptide B to promote the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2 (serum-free)
-
Fibrinopeptide B
-
Matrigel or other basement membrane extract
-
24-well cell culture plates
-
Microscope with imaging software
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with 250-300 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Add Fibrinopeptide B to the cell suspension at various concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Seed 100 µL of the cell suspension onto the polymerized Matrigel. Incubate at 37°C for 4-18 hours.
-
Imaging and Quantification:
-
Observe tube formation under a phase-contrast microscope.
-
Capture images and quantify the extent of tube formation by measuring the total tube length and the number of branch points using image analysis software (e.g., ImageJ).
-
Signaling Pathways
Fibrinopeptide B, as a small peptide chemoattractant, is hypothesized to signal through a G-protein coupled receptor (GPCR) on the endothelial cell surface. Activation of this receptor would likely trigger downstream signaling cascades involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then induce the release of intracellular calcium, while DAG would activate protein kinase C (PKC). These signaling events are known to be crucial for cell migration and proliferation.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to Fibrinopeptide B.
Materials:
-
HUVECs
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fibrinopeptide B
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed HUVECs on glass-bottom dishes or 96-well black-walled plates and grow to 80-90% confluency.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 5 µM) or Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
-
Measurement:
-
Place the dish or plate on the fluorescence microscope or in the plate reader.
-
Establish a baseline fluorescence reading.
-
Add Fibrinopeptide B at the desired concentration and record the change in fluorescence over time. For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Nitric Oxide (NO) Production Assay
This protocol measures the effect of Fibrinopeptide B on the production of nitric oxide, a key signaling molecule in endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
Fibrinopeptide B
-
Griess Reagent System or a fluorescent NO probe (e.g., DAF-FM diacetate)
-
Colorimetric or fluorescence plate reader
Protocol:
-
Cell Culture and Treatment: Culture HUVECs in 24-well plates until confluent. Replace the medium with fresh medium containing various concentrations of Fibrinopeptide B and incubate for the desired time (e.g., 30 minutes to 24 hours).
-
Sample Collection: Collect the cell culture supernatant for the Griess assay or proceed with live-cell imaging if using a fluorescent probe.
-
Quantification (Griess Assay):
-
The Griess assay measures nitrite (B80452), a stable breakdown product of NO.
-
Mix the supernatant with the Griess reagents according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm and determine the nitrite concentration using a standard curve.
-
-
Quantification (Fluorescent Probe):
-
Load the cells with DAF-FM diacetate.
-
After stimulation with Fibrinopeptide B, measure the increase in fluorescence, which is proportional to NO production.
-
Gene Expression Analysis
To investigate the molecular mechanisms underlying the effects of Fibrinopeptide B, gene expression analysis can be performed.
Protocol Outline:
-
Cell Treatment: Treat confluent HUVECs with an effective concentration of Fibrinopeptide B (determined from functional assays) for various time points (e.g., 2, 6, 12, 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Gene Expression Profiling:
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of specific genes of interest related to angiogenesis, inflammation, and cell cycle regulation (e.g., VEGF, VEGFR2, ICAM-1, VCAM-1, Cyclin D1).
-
RNA Sequencing (RNA-Seq): For a global, unbiased analysis of gene expression changes, perform RNA-Seq on RNA samples from control and FPB-treated cells.
-
References
Application Notes and Protocols for Fibrinopeptide B Human TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a 14-amino acid peptide released from the N-terminus of the β-chain of fibrinogen during the conversion of fibrinogen to fibrin (B1330869) by thrombin. Beyond its role in coagulation, human Fibrinopeptide B (hFPB) has emerged as a biologically active peptide with significant effects on various cell types. It is recognized as a potent chemoattractant for several cell types, playing a role in inflammation, wound healing, and angiogenesis.[1][2] These application notes provide detailed protocols for utilizing Fibrinopeptide B human trifluoroacetate (B77799) (TFA) salt (FPB-hTFA) in cell culture experiments to investigate its effects on cell migration, proliferation, and differentiation.
Note on TFA Salt: Commercially available synthetic peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process. It is crucial to note that TFA can be toxic to cells and may inhibit cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[3] Therefore, for optimal and unbiased experimental results, it is highly recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl), prior to use in cell culture. A detailed protocol for this exchange is provided below.
Data Presentation
The following tables summarize quantitative data for the application of Fibrinopeptide B in various cell culture experiments based on available literature.
Table 1: Recommended Working Concentrations of Fibrinopeptide B
| Cell Type | Application | Recommended Concentration | Reference |
| Neutrophils | Chemotaxis | ~10⁻⁸ M (10 nM) | [4] |
| Fibroblasts | Chemotaxis | ~10⁻⁸ M (10 nM) | [4] |
| Macrophages | Chemotaxis | Not specified | [5] |
| Endothelial Cells | Spreading & Proliferation | Dependent on fibrin matrix context | [6][7] |
| Endothelial Cells | Capillary Tube Formation | Dependent on fibrin matrix context |
Table 2: Summary of Cellular Responses to Fibrinopeptide B
| Cell Type | Response | Key Findings | Reference |
| Neutrophils | Chemotaxis | Potent chemoattractant, inducing directed cell migration. | [4] |
| Fibroblasts | Chemotaxis & Proliferation | Induces directed migration and supports proliferation on fibrin matrices. | [4] |
| Endothelial Cells | Spreading, Proliferation, Capillary Tube Formation | FPB cleavage from fibrin is essential for these processes. | [6][7] |
| Macrophages | Chemotaxis | Potent chemotactic agent, implicated in atherosclerotic lesion formation. | [5] |
Experimental Protocols
Preparation of Fibrinopeptide B Human TFA for Cell Culture
1.1. Reconstitution of Lyophilized Peptide
-
Materials:
-
Fibrinopeptide B human TFA (lyophilized powder)
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized FPB-hTFA to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile water or buffer to create a stock solution (e.g., 1 mg/mL). The molecular weight of FPB is approximately 1552.56 g/mol .[8]
-
Gently vortex or pipette to dissolve the peptide completely.
-
Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A study on the stability of FPB in plasma ultrafiltrate and urine suggests it is unstable at 25°C and 37°C over several days but stable when incubated at -10°C.[9] While specific data for cell culture media is limited, it is advisable to prepare fresh dilutions for each experiment.
-
1.2. Protocol for TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol is essential for removing potentially cytotoxic TFA from the peptide preparation.[3]
-
Materials:
-
Reconstituted FPB-hTFA stock solution
-
100 mM Hydrochloric Acid (HCl), sterile
-
Sterile, nuclease-free water
-
Lyophilizer
-
-
Procedure:
-
Allow the solution to stand at room temperature for at least one minute.[7][10][11]
-
Freeze the solution, preferably in liquid nitrogen.[7][10][11]
-
Lyophilize the frozen solution overnight to obtain the peptide as a hydrochloride salt.[7][10][11]
-
For complete TFA removal, this process may need to be repeated multiple times.[7][10]
-
After the final lyophilization, reconstitute the FPB-HCl in sterile water or a suitable buffer for your cell culture experiments.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to assess the chemotactic effect of FPB on neutrophils.
-
Materials:
-
Isolated human neutrophils
-
FPB-HCl (prepared as described above)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores)
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
-
-
Procedure:
-
Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend the isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of FPB-HCl in chemotaxis medium in the lower wells of the Boyden chamber. A concentration of approximately 10⁻⁸ M (10 nM) is a good starting point.[4] Include a negative control (medium only) and a positive control (a known neutrophil chemoattractant like fMLP or IL-8).
-
Place the polycarbonate membrane over the lower wells.
-
Add 50-100 µL of the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring their ATP content or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards FPB by the number of cells that migrated towards the negative control.
-
Fibroblast Proliferation Assay (MTT or CCK-8 Assay)
This protocol outlines a method to determine the effect of FPB on fibroblast proliferation.
-
Materials:
-
Human dermal fibroblasts (or other fibroblast cell line)
-
Complete fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for starvation
-
FPB-HCl
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate overnight.
-
The next day, gently wash the cells with PBS and replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Prepare different concentrations of FPB-HCl in low-serum (e.g., 1% FBS) or serum-free medium.
-
Remove the starvation medium and add the FPB-HCl-containing medium to the wells. Include a negative control (medium only) and a positive control (e.g., medium with 10% FBS or a known fibroblast mitogen).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
At the end of the incubation period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the negative control.
-
Endothelial Cell Spreading and Capillary Tube Formation Assays
The effect of soluble FPB on these processes is context-dependent and is often studied in the context of fibrin matrices where FPB is cleaved from fibrinogen.
4.1. Endothelial Cell Spreading on Fibrin Matrices
-
Principle: This assay compares endothelial cell spreading on fibrin clots formed with thrombin (cleaves both Fibrinopeptide A and B) versus reptilase (cleaves only Fibrinopeptide A). The presence of FPB cleavage is critical for spreading.[6][7]
-
Brief Protocol:
-
Coat tissue culture plates with fibrinogen.
-
Induce clot formation using either thrombin or reptilase.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the fibrin matrices.
-
After a suitable incubation period (e.g., 4-6 hours), fix and stain the cells for actin filaments (e.g., with phalloidin) to visualize the cytoskeleton and assess cell spreading.
-
Quantify cell spreading by measuring the cell area or by counting the percentage of spread cells.
-
4.2. Endothelial Cell Capillary Tube Formation on Matrigel
While direct studies of soluble FPB on this assay are limited, it can be investigated as a potential pro-angiogenic factor.
-
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel (or other basement membrane extract)
-
FPB-HCl
-
96-well plate
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in basal medium containing different concentrations of FPB-HCl.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Observe and photograph the formation of capillary-like structures (tubes) using a microscope.
-
Quantify tube formation by measuring the total tube length, number of junctions, or number of loops using image analysis software.
-
Signaling Pathways and Experimental Workflows
Fibrinopeptide B Signaling Pathway
While the specific receptor for Fibrinopeptide B is not definitively identified in the provided search results, its chemotactic activity strongly suggests it signals through a G protein-coupled receptor (GPCR). The following diagram illustrates a plausible signaling cascade initiated by FPB binding to a putative GPCR, leading to cell migration.
Caption: Putative signaling pathway for Fibrinopeptide B-induced cell migration via a G protein-coupled receptor.
Experimental Workflow for Assessing FPB-hTFA in Cell Culture
The following diagram illustrates a logical workflow for researchers using FPB-hTFA in their experiments, from initial preparation to final data analysis.
Caption: General experimental workflow for using Fibrinopeptide B in cell culture experiments.
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. scribd.com [scribd.com]
- 5. Role of fibrinopeptide B in early atherosclerotic lesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro stability of human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Preparing Fibrinopeptide B Human TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) human is a 14-amino acid peptide released from the β-chain of fibrinogen during the conversion of fibrinogen to fibrin (B1330869) by the enzyme thrombin.[1] As a marker for thrombin activity, FPB is a valuable tool in thrombosis research and related drug development. This document provides detailed protocols for the preparation of Fibrinopeptide B human trifluoroacetate (B77799) (TFA) salt stock solutions to ensure accurate and reproducible experimental results.
Trifluoroacetic acid is commonly used during the synthesis and purification of peptides, resulting in the final product being a TFA salt.[2][3] While suitable for many applications, it is important to note that TFA can impact certain biological assays.[3][4] For sensitive applications, researchers may consider TFA removal, a procedure beyond the scope of this document.[4][5]
Product Information and Specifications
A clear understanding of the physical and chemical properties of Fibrinopeptide B human TFA is essential for its proper handling and use.
| Property | Value | Source |
| Amino Acid Sequence | {Glp}-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg | [4] |
| Molecular Weight | ~1551 g/mol (free base) | [6] |
| Appearance | Lyophilized white powder | [7] |
| Salt Form | Trifluoroacetate (TFA) | [8] |
| Storage (Lyophilized) | -20°C or below, protected from light | [6] |
Experimental Protocol: Reconstitution of Fibrinopeptide B Human TFA
This protocol outlines the steps for reconstituting lyophilized Fibrinopeptide B human TFA to create a stock solution.
Materials
-
Fibrinopeptide B human TFA, lyophilized powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
(Optional) Dimethyl sulfoxide (B87167) (DMSO), sterile, molecular biology grade
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
Reconstitution Procedure
The following workflow illustrates the key steps in preparing the stock solution.
Caption: Workflow for the preparation of Fibrinopeptide B human TFA stock solutions.
Step-by-Step Instructions:
-
Equilibrate: Before opening, allow the vial of lyophilized Fibrinopeptide B to come to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial at a low speed to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Based on the desired stock concentration (e.g., 1 mg/mL or 1 mM), calculate the required volume of sterile, high-purity water. Carefully add the calculated volume of water to the vial using a calibrated micropipette. While sterile water is the recommended solvent, for peptides that are difficult to dissolve, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with sterile water.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates. If particulates remain, gentle warming or brief sonication may aid in dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes.
-
Storage: Store the aliquots at -20°C or for longer-term storage, at -80°C. When stored properly, the stock solution should be stable for several months.
Recommended Concentrations and Storage
The optimal concentration of the stock solution and working solutions will depend on the specific application.
| Solution Type | Recommended Solvent | Typical Concentration Range | Storage Conditions |
| Stock Solution | Sterile, high-purity water | 1 - 5 mg/mL | -20°C to -80°C in aliquots |
| Working Solution | Assay-specific buffer | 10 nM - 1 µM | Prepare fresh before use; can be stored at 4°C for short periods (hours) |
Note: For cell-based assays, a working concentration of 10 nM has been shown to be effective for inducing cell migration.
Signaling Pathway and Logical Relationships
The preparation of a viable stock solution is the initial critical step that influences all subsequent downstream applications and data acquisition.
Caption: Logical workflow from stock solution preparation to experimental data analysis.
Troubleshooting
-
Peptide will not dissolve: If the peptide does not readily dissolve in water, try brief sonication or gentle warming. If solubility issues persist, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a slow, dropwise addition of this solution to your aqueous buffer with constant stirring.
-
Precipitation upon dilution: If the peptide precipitates when diluted into an aqueous buffer, it may be due to the properties of the buffer (e.g., pH, salt concentration). Ensure the final concentration of any organic solvent is compatible with your experimental system.
By following these guidelines and protocols, researchers can confidently prepare Fibrinopeptide B human TFA stock solutions for their experimental needs, ensuring the integrity and reproducibility of their results.
References
- 1. youtube.com [youtube.com]
- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibrinopeptide B [Glu1], (human) - Echelon Biosciences [echelon-inc.com]
- 7. Fibrinopeptide B, human - 1 mg [eurogentec.com]
- 8. In vitro stability of human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: [Glu1]-Fibrinopeptide B as a Mass Spectrometry Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of [Glu1]-Fibrinopeptide B (GFP) as an internal standard in mass spectrometry-based quantitative assays. Detailed protocols for its preparation and application in both system suitability and quantitative workflows are provided to ensure accurate and reproducible results.
Introduction
[Glu1]-Fibrinopeptide B is a well-characterized, non-endogenous peptide commonly used in mass spectrometry applications. Its chemical and physical properties, including a known amino acid sequence (EGVNDNEEGFFSAR) and monoisotopic mass of 1569.65 Da, make it an ideal candidate for a variety of roles in LC-MS/MS workflows.[1] While frequently employed for instrument calibration and system suitability checks, its application as an internal standard is critical for achieving accurate and precise quantification of target analytes in complex biological matrices. The use of a reliable internal standard is essential to control for variability introduced during sample preparation, chromatography, and ionization.
Key Physicochemical Properties and Mass Spectrometry Data
A thorough understanding of the properties of [Glu1]-Fibrinopeptide B is fundamental to its effective use.
| Property | Value | Reference |
| Amino Acid Sequence | EGVNDNEEGFFSAR | [2] |
| Molecular Formula | C66H95N19O26 | GenScript |
| Monoisotopic Mass | 1569.65 Da | [1] |
| Average Molecular Weight | 1570.6 Da | GenScript |
| Commonly Observed Ions (m/z) | 785.8 ([M+2H]2+), 1570.6 ([M+H]+) | [1] |
Application I: System Suitability and Calibration
Prior to any quantitative analysis, it is imperative to verify the performance of the LC-MS/MS system. [Glu1]-Fibrinopeptide B is an excellent tool for this purpose, allowing for the assessment of sensitivity, mass accuracy, and chromatographic performance.
Experimental Protocol: System Suitability Check
This protocol outlines the steps for preparing and analyzing [Glu1]-Fibrinopeptide B to confirm system readiness.
1. Preparation of Stock and Working Solutions:
-
[Glu1]-Fibrinopeptide B Stock Solution (e.g., 1 mg/mL):
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Reconstitute the entire vial of [Glu1]-Fibrinopeptide B (typically 0.1 mg) in a suitable solvent. For a 1 mg/mL concentration, the volume will depend on the amount of peptide provided. A common solvent is a solution of 30% acetonitrile (B52724) in 0.1% formic acid.[3]
-
Vortex the vial for a minimum of 2 minutes to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller volumes and store at -20°C for long-term use.[3]
-
-
[Glu1]-Fibrinopeptide B Working Solution (e.g., 500 ng/mL):
-
Thaw an aliquot of the stock solution.
-
Perform a serial dilution of the stock solution with a suitable solvent (e.g., 0.1% formic acid in water or an appropriate LC mobile phase) to achieve the desired final concentration. For example, to prepare a 500 ng/mL solution, dilute the 1 mg/mL stock solution 2000-fold.
-
2. LC-MS/MS Analysis:
-
Direct Infusion (for MS tuning and sensitivity check):
-
Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize MS parameters (e.g., capillary voltage, source temperature) to achieve a stable and robust signal for the [M+2H]2+ ion (m/z 785.8).
-
-
LC-MS Analysis (for chromatographic performance check):
-
Inject a suitable volume (e.g., 5-10 µL) of the working solution onto the LC system.
-
Use a generic reversed-phase gradient to elute the peptide.
-
Monitor the peak shape, retention time, and signal intensity to ensure they meet predefined system suitability criteria.
-
Application II: Internal Standard for Quantitative Analysis
The primary role of an internal standard in a quantitative assay is to normalize for variations in sample processing and analysis. [Glu1]-Fibrinopeptide B, being a non-endogenous peptide, is an excellent choice as it will not be present in the biological samples being analyzed.
Logical Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantitative Assay
This protocol provides a general framework for using [Glu1]-Fibrinopeptide B as an internal standard for the quantification of a target peptide or protein (after digestion) in a biological matrix.
1. Preparation of Solutions:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analyte into the same biological matrix as the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of [Glu1]-Fibrinopeptide B at a concentration that will yield a robust signal in the final sample extract. The optimal concentration should be determined during method development but is typically in the low to mid-range of the calibration curve.
2. Sample Preparation:
-
Aliquot a specific volume of your biological sample (and calibration standards) into a microcentrifuge tube.
-
Add a precise volume of the [Glu1]-Fibrinopeptide B internal standard spiking solution to each sample and calibration standard.
-
Vortex briefly to mix.
-
Proceed with your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction, or enzymatic digestion). The point at which the internal standard is added should be as early as possible in the workflow to account for the most sources of variability.
3. LC-MS/MS Method:
The following table provides a starting point for developing an LC-MS/MS method. These parameters will need to be optimized for your specific analyte and instrumentation.
| Parameter | Recommended Starting Conditions |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5-15 minutes (analyte dependent) |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
4. MS/MS Parameters for [Glu1]-Fibrinopeptide B:
The following MRM transitions are a good starting point for monitoring [Glu1]-Fibrinopeptide B. It is highly recommended to optimize the collision energies on your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 785.8 | Fragment 1 | 50-100 | Optimize |
| 785.8 | Fragment 2 | 50-100 | Optimize |
| 785.8 | Fragment 3 | 50-100 | Optimize |
Note: Specific product ions for [Glu1]-Fibrinopeptide B should be determined by acquiring a full MS/MS spectrum and selecting the most intense and specific fragments.
5. Data Analysis:
-
Integrate the peak areas for the target analyte and [Glu1]-Fibrinopeptide B in all samples and calibration standards.
-
For the calibration standards, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) and plot this against the known concentration of the analyte.
-
Generate a calibration curve using an appropriate regression model (e.g., linear, weighted linear).
-
For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of the target analyte.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal for [Glu1]-Fibrinopeptide B | - Incomplete dissolution- Degradation of the peptide- Incorrect MS parameters | - Ensure complete dissolution by vortexing thoroughly- Use fresh working solutions and store stock solutions properly- Optimize MS parameters through direct infusion |
| High Variability in Internal Standard Signal | - Inconsistent spiking- Issues with sample extraction or chromatography | - Use a calibrated pipette for spiking- Ensure consistent sample handling and processing- Check for issues with the LC system (e.g., leaks, column degradation) |
| Poor Peak Shape | - Inappropriate chromatographic conditions- Sample overload | - Optimize the LC gradient and mobile phases- Reduce the injection volume or concentration |
Conclusion
[Glu1]-Fibrinopeptide B is a versatile and reliable tool for mass spectrometry-based analysis. Its well-defined properties make it suitable for both system suitability testing and as an internal standard for quantitative assays. The protocols provided in these application notes offer a solid foundation for the successful implementation of [Glu1]-Fibrinopeptide B in your laboratory's workflows, ultimately leading to more accurate and reproducible quantitative results.
References
- 1. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 2. Protocol for absolute quantification of proteins in Gram-negative bacteria based on QconCAT-based labeled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Fibrinopeptide B as a Research Tool in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) is a short peptide released from the Bβ chain of fibrinogen by the action of the enzyme thrombin during the formation of a fibrin (B1330869) clot.[1][2][3] This process is a critical step in the coagulation cascade. Beyond its role in hemostasis, emerging research has highlighted FPB as a multifaceted molecule and a valuable biomarker in the context of cardiovascular diseases.[][5] Elevated levels of FPB are indicative of increased thrombin activity and intravascular thrombosis, making it a significant area of investigation for thrombotic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][6][7]
Furthermore, FPB exhibits biological activities that may directly contribute to the pathophysiology of cardiovascular diseases. It has been shown to induce vasoconstriction and promote the migration of macrophages, a key event in the development of atherosclerotic lesions.[8][9] Additionally, the cleavage of FPB is essential for the spreading of endothelial cells on fibrin, a process involved in vascular injury and repair.[10][11] These findings underscore the potential of FPB as a therapeutic target and a sensitive biomarker for monitoring disease progression and the efficacy of antithrombotic therapies.
These application notes provide detailed protocols for the quantification of FPB in biological samples and its application in a common in vivo model of thrombosis, aiming to facilitate further research into its role in cardiovascular disease.
Signaling Pathway: The Coagulation Cascade and Release of Fibrinopeptide B
The formation of a stable fibrin clot is a pivotal event in hemostasis and thrombosis. This process is initiated by either the intrinsic or extrinsic pathway of the coagulation cascade, both of which converge on the activation of Factor X. Activated Factor X, in turn, converts prothrombin to thrombin. Thrombin then acts on fibrinogen, cleaving Fibrinopeptides A and B to form fibrin monomers. These monomers polymerize and are cross-linked by Factor XIIIa to form a stable fibrin clot. The release of Fibrinopeptide B is a key indicator of this process.
References
- 1. droracle.ai [droracle.ai]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 5. Fibrinogen and Atherosclerotic Cardiovascular Diseases—Review of the Literature and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine and plasma levels of fibrinopeptide B in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical markers for the diagnosis of venous thromboembolism: the past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of fibrinopeptide B in early atherosclerotic lesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial cell spreading on fibrin requires fibrinopeptide B cleavage and amino acid residues 15-42 of the beta chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Monitoring Thrombolytic Therapy with Fibrinopeptide Bβ15-42 Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombolytic therapy, a critical intervention in vaso-occlusive diseases such as acute myocardial infarction, pulmonary embolism, and ischemic stroke, aims to dissolve fibrin (B1330869) clots by activating the fibrinolytic system. Effective monitoring of this therapy is crucial to assess treatment efficacy, guide dosage adjustments, and predict patient outcomes. Fibrinopeptide Bβ15-42 (FPBβ15-42), a specific cleavage product of fibrin by plasmin, has emerged as a valuable biomarker for quantifying the extent of fibrinolysis. Unlike other fibrin degradation products, FPBβ15-42 is a direct indicator of plasmin's action on the fibrin clot, providing a more precise measure of thrombolytic activity. These application notes provide detailed protocols for the quantification of FPBβ15-42 and summarize clinical data supporting its use in monitoring thrombolytic therapy.
Biochemical Pathway of Fibrinopeptide Bβ15-42 Formation
The generation of FPBβ15-42 is a key step in the fibrinolytic cascade. Thrombolytic agents, such as tissue plasminogen activator (t-PA), streptokinase, or urokinase, convert circulating plasminogen into its active form, plasmin. Plasmin then acts on the fibrin clot, which is formed from fibrinogen by the action of thrombin. Thrombin first cleaves fibrinopeptides A and B from fibrinogen to form fibrin monomers, which then polymerize. Plasmin degrades the fibrin polymer, cleaving the Bβ chain at the 15-42 position, thereby releasing the FPBβ15-42 peptide into circulation. Elevated levels of FPBβ15-42 are therefore indicative of active fibrinolysis.[1]
Caption: Generation of Fibrinopeptide Bβ15-42 during Fibrinolysis.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies investigating the use of FPBβ15-42 levels to monitor thrombolytic therapy in various conditions.
Table 1: FPBβ15-42 Levels in Acute Myocardial Infarction (AMI) Patients Treated with t-PA
| Time Point | FPBβ15-42 (nM) (Mean ± SD) | Reference |
| Baseline | Near normal | [2] |
| 4 hours post t-PA | Persistently elevated | [2] |
| 48 hours post t-PA (No Reocclusion) | 29 ± 3 | [2] |
| 48 hours post t-PA (Reocclusion) | 75 and 44 (in 2 patients) | [2] |
Table 2: FPBβ15-42 Levels in Chronic Glomerulonephritis Patients Treated with Urokinase
| Time Point | FPBβ15-42 in Plasma | FPBβ15-42 in Urine | Reference |
| Before Urokinase | Baseline levels | Baseline levels | [3] |
| After Urokinase | Significant increase | Significant increase | [3] |
Table 3: FPBβ15-42 Levels in Patients with Extensive vs. Minimal Fibrinogen Breakdown during Thrombolysis
| Patient Group | Baseline FPBβ15-42 (pmol/mL) (Mean ± SD) | Post-thrombolysis FPBβ15-42 (pmol/mL) (Mean ± SD) | Reference |
| Extensive Fibrinogen Breakdown | 4.3 ± 3 | 70 ± 19 | [4] |
| Minimal Fibrinogen Breakdown | 4.3 ± 3 | No significant increase | [4] |
Experimental Protocols
Experimental Workflow for FPBβ15-42 Measurement
Caption: Workflow for FPBβ15-42 Measurement.
Protocol 1: Plasma Sample Collection and Preparation
This protocol is critical for obtaining high-quality plasma samples suitable for FPBβ15-42 analysis.
Materials:
-
Vacutainer tubes containing 3.8% sodium citrate anticoagulant.
-
Refrigerated centrifuge.
-
Polypropylene (B1209903) tubes for plasma storage.
-
Pipettes and sterile tips.
Procedure:
-
Blood Collection: Collect whole blood directly into a Vacutainer tube containing 3.8% sodium citrate. The ratio of blood to anticoagulant should be 9:1. Invert the tube gently 5-10 times to ensure proper mixing.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1000 x g for 15 minutes at 2-8°C to separate the plasma from blood cells.[3]
-
Plasma Collection: Carefully aspirate the supernatant (platelet-poor plasma) without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
Storage: For immediate analysis, plasma can be stored at 2-8°C. For long-term storage, aliquot the plasma into polypropylene tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for FPBβ15-42
This protocol is based on a sandwich ELISA format for the quantitative measurement of FPBβ15-42 in plasma samples. Commercial ELISA kits are available and their specific instructions should be followed. The following is a general protocol.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for FPBβ15-42.
-
Biotinylated detection antibody specific for FPBβ15-42.
-
Streptavidin-HRP conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent.
-
FPBβ15-42 standards.
-
Plasma samples prepared as described in Protocol 1.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Standard Curve Preparation: Perform serial dilutions of the FPBβ15-42 standard to generate a standard curve. A typical range might be from a few ng/mL down to pg/mL.
-
Assay Procedure: a. Bring all reagents and samples to room temperature. b. Add 50 µL of standard or sample to each well of the pre-coated microplate.[3] c. Immediately add 50 µL of the prepared biotinylated detection antibody to each well.[3] d. Cover the plate and incubate for 1 hour at 37°C.[3] e. Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer. f. Add 100 µL of prepared streptavidin-HRP conjugate to each well.[3] g. Cover the plate and incubate for 30 minutes at 37°C.[3] h. Aspirate and wash the wells five times with wash buffer. i. Add 90 µL of TMB substrate solution to each well.[3] j. Incubate the plate in the dark at 37°C for 15-25 minutes, or until a color change is observed.[3] k. Add 50 µL of stop solution to each well to terminate the reaction.[3]
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. c. Determine the concentration of FPBβ15-42 in the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 3: Radioimmunoassay (RIA) for FPBβ15-42
This protocol describes a competitive radioimmunoassay for the quantification of FPBβ15-42.
Materials:
-
Antibody specific to FPBβ15-42.
-
¹²⁵I-labeled FPBβ15-42 (tracer).
-
FPBβ15-42 standards.
-
Plasma samples prepared as described in Protocol 1.
-
Precipitating reagent (e.g., second antibody, polyethylene (B3416737) glycol).
-
Assay buffer.
-
Gamma counter.
Procedure:
-
Reagent Preparation: Prepare standards and reagents as required.
-
Assay Setup: a. Pipette a standardized concentration of the anti-FPBβ15-42 antibody into test tubes. b. Add a standardized concentration of ¹²⁵I-labeled FPBβ15-42 to each tube. c. Pipette the standards and unknown plasma samples into their respective tubes.
-
Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled FPBβ15-42 for the antibody binding sites.
-
Precipitation: Add a precipitating reagent to separate the antibody-bound FPBβ15-42 from the free fraction.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated antibody-antigen complexes.
-
Aspiration: Carefully aspirate the supernatant.
-
Counting: Measure the radioactivity of the precipitate in each tube using a gamma counter.
-
Data Analysis: a. The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled FPBβ15-42 in the standard or sample. b. Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. c. Determine the concentration of FPBβ15-42 in the unknown samples by interpolating their bound tracer percentage from the standard curve.[4]
Conclusion
The measurement of Fibrinopeptide Bβ15-42 provides a specific and quantitative assessment of fibrinolysis, making it a valuable tool for monitoring the efficacy of thrombolytic therapy. The detailed protocols and compiled clinical data in these application notes offer a comprehensive resource for researchers, scientists, and drug development professionals. The use of standardized assays, such as ELISA and RIA, allows for the reliable quantification of FPBβ15-42 in plasma samples. Clinical studies have demonstrated a clear correlation between FPBβ15-42 levels and the clinical outcomes of thrombolytic treatment, highlighting its potential to guide therapeutic strategies and improve patient care in thromboembolic diseases. Further research and standardization of FPBβ15-42 assays will continue to enhance its clinical utility.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Systemic fibrinolytic activity and inhibitor levels during treatment of deep vein thrombosis with urokinase and streptokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levels of fibrinopeptide A (FPA) and fibrinopeptide B beta 15-42 (FPB beta) in urine and plasma after urokinase administration in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fibrinopeptide B immunoassay cross-reactivity with fibrinogen degradation products
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fibrinopeptide B (FPB) immunoassays. It specifically addresses the potential for cross-reactivity with fibrinogen degradation products (FDPs), a common challenge in achieving accurate results.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B (FPB) and why is it measured?
Fibrinopeptide B is a short peptide of 14 amino acids that is cleaved from the Bβ chain of fibrinogen by the enzyme thrombin during the conversion of fibrinogen to fibrin (B1330869), a critical step in blood coagulation. The measurement of FPB in plasma is a direct indicator of in vivo thrombin activity and can be used as a marker for thrombotic events.
Q2: What are Fibrinogen Degradation Products (FDPs) and how are they generated?
Fibrinogen Degradation Products (FDPs) are a heterogeneous group of protein fragments that result from the breakdown of fibrinogen or non-cross-linked fibrin by the enzyme plasmin. This process, known as fibrinogenolysis, generates a series of fragments, including the initial large fragment X, which is subsequently cleaved into fragment Y and fragment D. Fragment Y is then further degraded into another fragment D and a terminal fragment E.
Q3: What is the principle of a competitive immunoassay for FPB?
A competitive immunoassay is a common format for measuring small molecules like FPB. In this setup, a known amount of labeled FPB (e.g., conjugated to an enzyme like HRP) competes with the unlabeled FPB present in the sample for a limited number of binding sites on an anti-FPB antibody that is coated on a microplate. The amount of labeled FPB that binds to the antibody is inversely proportional to the concentration of FPB in the sample. A higher concentration of FPB in the sample will result in less labeled FPB binding and a weaker signal, while a lower concentration of FPB will lead to more labeled FPB binding and a stronger signal.
Q4: Why is there a concern for cross-reactivity with FDPs in an FPB immunoassay?
The specificity of the anti-FPB antibody used in the immunoassay is crucial. If the antibody is not highly specific to the unique amino acid sequence of free FPB, it may also bind to larger fibrinogen degradation products that still contain the FPB sequence as part of their structure. This cross-reactivity can lead to an overestimation of the actual FPB concentration in a sample, resulting in inaccurate data.
Q5: Which FDPs are most likely to cross-react with anti-FPB antibodies?
The larger, earlier FDPs, such as Fragment X and Fragment Y, are more likely to contain the intact N-terminal Bβ-chain, which includes the FPB sequence, and therefore have a higher potential for cross-reactivity. The smaller, later-stage fragments like D and E are less likely to contain the complete FPB sequence.
Troubleshooting Guide
Issue 1: Higher than Expected FPB Values or Inconsistent Results
Possible Cause: Cross-reactivity of the anti-FPB antibody with Fibrinogen Degradation Products (FDPs) in the sample.
Troubleshooting Steps:
-
Assess Antibody Specificity: Review the manufacturer's data sheet for the antibody or immunoassay kit for information on its specificity and any known cross-reactivity with fibrinogen or its fragments.
-
Sample Pre-treatment: If significant cross-reactivity with fibrinogen is suspected, it may be necessary to remove fibrinogen from the sample prior to the assay. This can be achieved through methods such as heat precipitation or the use of specialized collection tubes containing agents like Batroxobin (Reptilase), which clots fibrinogen without generating FPB.
-
Use of Monoclonal Antibodies: Whenever possible, opt for immunoassays that utilize highly specific monoclonal antibodies against FPB, as they are generally less prone to cross-reactivity compared to polyclonal antibodies.
-
Spike and Recovery Experiment: To test for matrix effects and potential cross-reactivity in your specific sample type, perform a spike and recovery experiment. Add a known amount of FPB standard to your sample and measure the recovery. A recovery rate significantly different from 100% may indicate interference.
Issue 2: High Background Signal in Competitive ELISA
Possible Cause: Non-specific binding of assay components to the microplate wells.
Troubleshooting Steps:
-
Blocking Efficiency: Ensure that the blocking step is performed according to the protocol and that the blocking buffer is fresh and appropriate for the assay. Consider increasing the blocking time or trying a different blocking agent.
-
Washing Technique: Inadequate washing can leave behind unbound reagents, leading to high background. Ensure that the washing steps are performed vigorously and that all wells are completely aspirated after each wash.
-
Antibody Concentration: The concentration of the primary antibody or the enzyme-conjugated secondary antibody may be too high. Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Substrate Incubation Time: The incubation time with the substrate may be too long, leading to excessive color development. Monitor the color development and add the stop solution when the desired color intensity is reached in the standards.
Issue 3: Low or No Signal in Competitive ELISA
Possible Cause: Problems with assay reagents or protocol execution.
Troubleshooting Steps:
-
Reagent Integrity: Check the expiration dates of all reagents. Ensure that reagents have been stored correctly and have not been subjected to multiple freeze-thaw cycles.
-
Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and at the specified volumes.
-
Standard Curve Preparation: Ensure that the standard curve was prepared accurately. Errors in the dilution of the standards will lead to an inaccurate curve and incorrect sample quantification.
-
Enzyme Activity: The enzyme conjugate (e.g., HRP) may have lost its activity. Use a fresh batch of conjugate or test its activity separately.
Issue 4: Poor Reproducibility (High Coefficient of Variation - CV)
Possible Cause: Inconsistent pipetting, washing, or temperature control.
Troubleshooting Steps:
-
Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and fresh tips for each standard and sample.
-
Washing Uniformity: Ensure that all wells are washed in the same manner. Automated plate washers can improve consistency.
-
Temperature Control: Incubate the plate at the recommended temperature and avoid placing it in areas with temperature fluctuations. Ensure all reagents are at room temperature before use.
-
Plate Sealing: Use a plate sealer during incubation steps to prevent evaporation, which can lead to "edge effects" and poor reproducibility.
Data Presentation
Currently, specific quantitative data on the percentage of cross-reactivity of various Fibrinopeptide B-specific antibodies with individual fibrinogen degradation products (Fragments X, Y, D, and E) is not widely available in a consolidated format in the public literature. The degree of cross-reactivity is highly dependent on the specific epitope recognized by the monoclonal or polyclonal antibodies used in a particular immunoassay.
To determine the cross-reactivity of a specific anti-FPB antibody, a researcher would need to perform a cross-reactivity study. The table below provides a template for how such data would be presented.
| Cross-Reactant | Concentration Range Tested | % Cross-Reactivity |
| Fibrinopeptide B (FPB) | (e.g., 1-100 ng/mL) | 100% |
| Fibrinogen | (e.g., 1-100 µg/mL) | Value to be determined |
| Fibrinogen Fragment X | (e.g., 1-100 µg/mL) | Value to be determined |
| Fibrinogen Fragment Y | (e.g., 1-100 µg/mL) | Value to be determined |
| Fibrinogen Fragment D | (e.g., 1-100 µg/mL) | Value to be determined |
| Fibrinogen Fragment E | (e.g., 1-100 µg/mL) | Value to be determined |
% Cross-Reactivity is typically calculated as: (Concentration of FPB at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Experimental Protocols
Protocol 1: Generation of Fibrinogen Degradation Products (FDPs)
This protocol describes a general method for the in vitro generation of FDPs through the controlled digestion of fibrinogen with plasmin.
Materials:
-
Human Fibrinogen
-
Human Plasmin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fibrinolysis inhibitors (e.g., aprotinin (B3435010) or ε-aminocaproic acid)
-
SDS-PAGE apparatus and reagents
-
Incubator or water bath at 37°C
Procedure:
-
Fibrinogen Solution Preparation: Prepare a solution of human fibrinogen in PBS at a concentration of 1-2 mg/mL.
-
Plasmin Activation: Prepare a stock solution of human plasmin in PBS. The final concentration of plasmin to be used will depend on the desired extent of digestion. A common starting point is a 1:100 to 1:1000 enzyme-to-substrate ratio (w/w).
-
Digestion Reaction: Add the plasmin solution to the fibrinogen solution and incubate at 37°C.
-
Time-Course Analysis: To generate different fragments, it is essential to stop the reaction at various time points. For example:
-
Early Fragments (Fragment X and Y): Stop the reaction after a short incubation period (e.g., 15-60 minutes).
-
Late Fragments (Fragment D and E): Allow the digestion to proceed for a longer duration (e.g., 4-24 hours).
-
-
Inactivation of Plasmin: Stop the digestion at the desired time points by adding a fibrinolysis inhibitor, such as aprotinin, to the reaction mixture.
-
Analysis of FDPs: Analyze the resulting FDPs at each time point by SDS-PAGE to visualize the different fragments generated. The molecular weights of the fragments can be used to identify them (Fragment X: ~240 kDa, Fragment Y: ~155 kDa, Fragment D: ~95 kDa, Fragment E: ~50 kDa).
-
Purification (Optional): The different FDPs can be purified from the digestion mixture using techniques such as gel filtration or ion-exchange chromatography.
Protocol 2: Fibrinopeptide B (FPB) Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to measure FPB in plasma samples.
Materials:
-
Anti-FPB antibody-coated 96-well microplate
-
FPB standard
-
FPB-HRP conjugate (or other enzyme conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plasma samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the manufacturer's instructions. Perform serial dilutions of the FPB standard to generate a standard curve.
-
Sample and Standard Addition: Add a specific volume (e.g., 50 µL) of the standards, controls, and samples to the appropriate wells of the anti-FPB antibody-coated microplate.
-
Competitive Reaction: Add a specific volume (e.g., 50 µL) of the FPB-HRP conjugate to each well.
-
Incubation: Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of FPB in the samples. Remember that the signal is inversely proportional to the FPB concentration.
Visualizations
Caption: Fibrinogen degradation pathway by plasmin.
Caption: Principle of a competitive immunoassay for FPB.
Caption: Troubleshooting workflow for FPB immunoassay.
Technical Support Center: Fibrinopeptide B Stability in Whole Blood Samples
Welcome to the Technical Support Center for Fibrinopeptide B (FPB) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate measurement of Fibrinopeptide B in whole blood samples. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B and why is its stability a concern?
Fibrinopeptide B (FPB) is a small peptide released from the fibrinogen beta-chain by the action of the enzyme thrombin during blood coagulation. Measuring FPB levels can be a valuable indicator of in vivo thrombin activity and coagulation activation. However, FPB is highly susceptible to degradation in whole blood and plasma by enzymes called carboxypeptidases, which remove the C-terminal arginine residue. This degradation is temperature-dependent and can lead to inaccurate measurements if samples are not handled and stored correctly.
Q2: What are the most critical pre-analytical factors affecting FPB stability?
The most critical factors include:
-
Temperature: FPB degradation is significantly faster at room temperature and 37°C.[1]
-
Time: The duration between blood collection and processing/freezing should be minimized.
-
Anticoagulant and Protease Inhibitors: The choice of anticoagulant and the addition of specific protease inhibitors are crucial for preventing FPB degradation.
Q3: What is the recommended anticoagulant and protease inhibitor cocktail for FPB measurement?
For optimal stability, it is recommended to collect whole blood in tubes containing a combination of an anticoagulant and protease inhibitors. A common and effective cocktail includes:
-
Anticoagulant: EDTA or Heparin.
-
Protease Inhibitor: Aprotinin (B3435010) (also known as Trasylol) is essential to inhibit the activity of carboxypeptidases that degrade FPB.[1]
Q4: How should I store whole blood samples for FPB analysis?
Immediate processing of the blood sample to plasma and subsequent freezing is the best practice. If immediate processing is not possible, the whole blood sample should be kept on ice and processed within a few hours. For long-term storage, plasma samples should be stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during the measurement of Fibrinopeptide B.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable FPB levels | FPB Degradation: Improper sample handling (e.g., delayed processing, storage at room temperature) leading to enzymatic degradation of FPB. | Ensure blood is collected in tubes containing an appropriate anticoagulant and a protease inhibitor like aprotinin. Process samples immediately on ice and store plasma at -20°C or -80°C. |
| Assay Sensitivity: The concentration of FPB in the sample may be below the detection limit of the assay. | Use a highly sensitive assay, such as a validated ELISA or RIA kit. Consider concentrating the sample if appropriate for the chosen method. | |
| High variability between replicate samples | Inconsistent Sample Processing: Variations in the time between collection and centrifugation, or in storage conditions. | Standardize the entire sample handling and processing protocol. Ensure all samples are treated identically. |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. | |
| High background signal in ELISA/RIA | Cross-reactivity: The antibodies used in the assay may cross-react with other molecules in the sample, such as fibrinogen or other fibrinogen degradation products.[2] | Use highly specific monoclonal antibodies. Confirm the specificity of the assay with the manufacturer. Consider sample purification steps to remove interfering substances. |
| Non-specific Binding: Antibodies or other reagents may bind non-specifically to the assay plate. | Ensure proper blocking of the plate. Optimize washing steps to remove unbound reagents effectively. | |
| Poor recovery of spiked FPB | Matrix Effects: Components in the plasma sample may interfere with the assay. | Dilute the sample to minimize matrix effects, ensuring the diluted concentration is still within the assay's detection range. Use a validated assay for the specific sample type (e.g., human plasma). |
| Incomplete Spiking: The spiked FPB may not have been adequately mixed with the sample. | Ensure thorough but gentle mixing of the spiked sample before analysis. |
Quantitative Data on FPB Stability
The stability of Fibrinopeptide B is highly dependent on the storage conditions. The following table summarizes the available data on FPB stability in plasma ultrafiltrate. While specific quantitative data for whole blood is limited, these findings provide valuable guidance.
| Storage Condition | Duration | Sample Type | Stability | Reference |
| 25°C or 37°C | 7 days | Plasma Ultrafiltrate | 92% loss of immunoreactivity | [1] |
| -10°C | Up to 7 days | Plasma Ultrafiltrate | Stable | [1] |
| With EDTA (1.0 mM) and Aprotinin (500 units/ml) | Not specified | Plasma Ultrafiltrate | Completely stabilized | [1] |
Experimental Protocols
Protocol 1: Whole Blood Sample Collection and Processing for FPB Analysis
This protocol outlines the critical steps for collecting and processing whole blood to ensure the stability of Fibrinopeptide B.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant.
-
Aprotinin (Trasylol) solution.
-
Pipettes and sterile pipette tips.
-
Centrifuge with refrigeration capabilities.
-
Cryovials for plasma storage.
-
Ice bucket.
Procedure:
-
Prepare Collection Tubes: Prior to blood collection, add aprotinin to the EDTA tubes to a final concentration of 500 KIU/mL of blood to be collected.
-
Blood Collection: Collect whole blood directly into the prepared EDTA/aprotinin tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.
-
Immediate Cooling: Place the blood collection tube immediately on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it into pre-labeled cryovials.
-
Storage: Immediately store the plasma aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Diagram: Workflow for Whole Blood Sample Handling
Signaling Pathway and Logical Relationships
Diagram: Thrombin-Mediated Cleavage of Fibrinogen and FPB Degradation
References
challenges in measuring Fibrinopeptide B due to carboxypeptidase activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibrinopeptide B (FPB). The information provided addresses common challenges, particularly those arising from carboxypeptidase activity, to ensure accurate and reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of Fibrinopeptide B.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no FPB signal | Degradation of FPB by carboxypeptidase: Carboxypeptidase B in blood/plasma rapidly cleaves the C-terminal arginine from FPB, converting it to desarginine-FPB, which may not be detected by some assays.[1][2] | Sample Handling: - Collect blood in tubes containing a carboxypeptidase inhibitor (e.g., potato carboxypeptidase inhibitor, MGPA).[3]- Process blood samples immediately at low temperatures (e.g., on ice) to minimize enzymatic activity.Sample Preparation: - For immunoassays, consider methods to remove interfering substances and stabilize FPB, such as ethanol (B145695) precipitation of fibrinogen followed by bentonite (B74815) adsorption.[1]- Use an assay specifically designed to measure desarginine-FPB.[1] |
| Improper sample collection and storage: FPB is susceptible to degradation if samples are not handled correctly. | - Use appropriate anticoagulants as specified by the assay manufacturer.- Centrifuge samples at 4°C to separate plasma.- Store plasma samples at -70°C or lower for long-term storage. | |
| Assay issues (e.g., ELISA): Problems with reagents, incubation times, or plate reader settings can lead to weak or no signal.[4][5] | - Ensure all reagents are prepared correctly and are not expired.- Optimize incubation times and temperatures.- Verify the correct wavelength and filter settings on the plate reader.[4] | |
| High background signal in ELISA | Non-specific binding: Antibodies or other proteins may bind non-specifically to the plate wells. | - Use an appropriate blocking buffer to prevent non-specific binding.- Optimize the concentration of detection antibodies.- Ensure thorough washing steps between incubations.[4] |
| Cross-reactivity: The antibodies used may cross-react with other molecules in the sample, such as fibrinogen or other fibrin (B1330869) degradation products.[1] | - Use highly specific monoclonal antibodies.- Confirm the specificity of the ELISA kit with the manufacturer's data.[6][7] | |
| Poor reproducibility | Inconsistent sample processing: Variations in sample collection, handling, and storage can introduce variability. | - Standardize the entire experimental workflow from sample collection to analysis.- Prepare a detailed standard operating procedure (SOP) and ensure all personnel adhere to it. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in results. | - Calibrate pipettes regularly.- Use proper pipetting techniques to ensure accuracy and precision. | |
| Plate position effects: Temperature or evaporation gradients across the microplate can affect results. | - Incubate plates in a temperature-controlled environment.- Use plate sealers to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: Why is measuring Fibrinopeptide B challenging?
A1: The primary challenge in measuring Fibrinopeptide B (FPB) is its rapid degradation by carboxypeptidases, particularly carboxypeptidase B, which is present in blood.[1][2] This enzyme cleaves the C-terminal arginine residue of FPB, converting it to desarginine-FPB. This conversion can lead to an underestimation of FPB levels if the assay is not designed to detect both forms or if samples are not appropriately handled to inhibit this enzymatic activity. Additionally, immunoassays may face challenges with cross-reactivity from fibrinogen and other fibrin(ogen) degradation products.[1]
Q2: What is the role of carboxypeptidase in FPB degradation?
A2: Carboxypeptidase B specifically targets and removes basic C-terminal amino acids, such as the arginine residue on FPB. This enzymatic action is a natural part of the fibrinolytic process. However, during blood sample collection and processing, this in vitro activity can significantly alter the concentration of native FPB, complicating its accurate measurement.
Q3: How can I inhibit carboxypeptidase activity in my samples?
A3: Several strategies can be employed to inhibit carboxypeptidase activity:
-
Chemical Inhibitors: Specific inhibitors such as potato-derived carboxypeptidase inhibitor (CPI) or DL-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGPA) can be added to blood collection tubes.[3]
-
Temperature Control: Processing samples at low temperatures (e.g., on ice) can significantly reduce the rate of enzymatic degradation.
-
Sample Preparation Techniques: Methods like ethanol precipitation can be used to remove fibrinogen and other plasma proteins, including carboxypeptidases, from the sample before analysis.[1]
Q4: What is the difference between Fibrinopeptide B and desarginine-Fibrinopeptide B?
A4: Fibrinopeptide B is the 14-amino acid peptide initially cleaved from the Bβ chain of fibrinogen by thrombin. Desarginine-Fibrinopeptide B is the modified form of FPB that has had its C-terminal arginine residue removed by the action of carboxypeptidase B. While structurally very similar, this small change can affect the peptide's recognition by antibodies in some immunoassays.
Q5: Which analytical method is best for measuring FPB?
A5: The choice of analytical method depends on the specific research question and available resources.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a common and sensitive method for quantifying FPB. It is crucial to use a well-validated kit with high specificity to avoid cross-reactivity. Some ELISAs are designed to measure total FPB (both native and desarginine forms) or specifically one form.
-
HPLC (High-Performance Liquid Chromatography): HPLC can be used to separate and quantify different fibrinopeptides, including FPB and its desarginine form.[8] This method provides high specificity and can resolve different peptide fragments.
-
Mass Spectrometry (MS): Mass spectrometry offers the highest specificity and can definitively identify and quantify FPB and its metabolites.[9] It is often considered a reference method.
Q6: What is the biological significance of measuring FPB?
A6: Measuring FPB provides a direct marker of thrombin activity and fibrin formation. Elevated levels of FPB can be indicative of thrombotic events and are studied in various cardiovascular and hematological disorders. Furthermore, FPB itself is biologically active, acting as a chemoattractant for inflammatory cells like neutrophils, fibroblasts, and macrophages, suggesting its role in inflammation and wound healing.[1]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing to Minimize FPB Degradation
-
Collection: Collect whole blood into pre-chilled tubes containing an anticoagulant (e.g., sodium citrate) and a carboxypeptidase inhibitor (e.g., 100 KIU/mL of potato carboxypeptidase inhibitor).
-
Mixing: Gently invert the tube 5-10 times to ensure proper mixing of blood with the anticoagulant and inhibitor.
-
Cooling: Immediately place the collection tube on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully aspirate the plasma, avoiding the buffy coat and red blood cells, and transfer it to pre-chilled, labeled cryovials.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.
Protocol 2: Fibrinopeptide B Measurement by ELISA
This is a general protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Allow all reagents to come to room temperature before use.
-
Standard Curve: Prepare a serial dilution of the FPB standard to generate a standard curve.
-
Sample Addition: Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. A color change will develop.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Read Absorbance: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of FPB in the samples by interpolating their absorbance values from the standard curve.
Data Summary
Table 1: Impact of Carboxypeptidase B on Fibrin Clot Structure
| Condition | Fiber Diameter (nm) | Change in Fiber Diameter |
| Control Fibrin Clot | 138 - 144 | - |
| Fibrin Clot with Carboxypeptidase B (8 U/mL) | 89 - 109 | 21 - 25% decrease |
| Fibrin Clot with Arginine (5 - 10 µM) | 82 - 95 | Similar decrease to CPB |
| Data synthesized from studies on the effect of carboxypeptidase B on fibrin structure, indicating that the removal of C-terminal arginines from fibrinopeptides results in a denser fibrin network with thinner fibers. |
Table 2: Chemotactic Activity of Human Fibrinopeptide B (hFpB)
| Cell Type | Chemotactic Response to hFpB (~10⁻⁸ M) | Comparison to other Chemoattractants |
| Neutrophils (PMN) | Yes | Potency equivalent to C5a, LTB4, and fMLP |
| Fibroblasts | Yes | Comparable to platelet-derived growth factor (PDGF) |
| Monocytes | No | - |
| This table summarizes the chemotactic effects of human Fibrinopeptide B on different cell types, highlighting its potent and specific activity.[1] |
Visualizations
Caption: Experimental workflow for accurate Fibrinopeptide B measurement.
Caption: Putative signaling pathway for Fibrinopeptide B-induced chemotaxis.
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Fibrin Monomer in Thrombosis and Haemostasis: A Clinical Biomarker and Beyond | MDPI [mdpi.com]
- 6. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrinopeptide B in fibrin assembly and metabolism: physiologic significance in delayed release of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of fibrinopeptide B in early atherosclerotic lesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Technical Support Center: Optimizing Fibrinopeptide B Detection in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of Fibrinopeptide B (FPB) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B and why is it measured?
Fibrinopeptide B (FPB) is a small peptide released from the Bβ chain of fibrinogen by the enzymatic action of thrombin during the conversion of fibrinogen to fibrin, a critical step in blood coagulation. The measurement of FPB in plasma can serve as a direct marker of thrombin activity and the state of the coagulation system.
Q2: What are the common mass-to-charge ratios (m/z) for Fibrinopeptide B in mass spectrometry?
Under typical acidic conditions used in electrospray ionization (ESI) mass spectrometry, Glu-1-Fibrinopeptide B (with the amino acid sequence EGVNDNEEGFFSAR) has a monoisotopic mass of 1569.65 Da. It is commonly observed as a doubly charged ion ([M+2H]²⁺) at an m/z of approximately 785.8 and a singly charged ion ([M+H]⁺) at an m/z of about 1570.6.
Q3: Which anticoagulant is recommended for plasma collection for FPB analysis?
For studies involving coagulation factors and their activation products like Fibrinopeptide B, 3.2% sodium citrate (B86180) is the anticoagulant of choice.[1] It is advisable to avoid EDTA as it can degrade the sensitivity of some assays.[1] Heparin is also generally not recommended for coagulation-based biomarker studies as it can interfere with the coagulation cascade.
Q4: How should plasma samples be processed and stored to ensure FPB stability?
To obtain platelet-poor plasma, blood samples should be centrifuged within 30 minutes of collection, ideally at 2000g for 10-15 minutes.[1][2] The plasma should then be carefully aspirated, leaving the buffy coat undisturbed, and subjected to a second centrifugation step.[1] For long-term storage, plasma samples should be frozen immediately and kept at -70°C or -80°C.[1][2] While some studies suggest that many plasma proteins are stable for up to a week at 4°C or room temperature, immediate freezing is the best practice to minimize degradation.
Q5: What are the most common modifications of Fibrinopeptide B that can be observed in mass spectrometry?
Deamidation (the conversion of asparagine to aspartic acid) and N-terminal truncation are known modifications of Fibrinopeptide B that can be detected by mass spectrometry. These modified forms can account for a substantial portion of the total FPB and should be considered for accurate quantification.
Troubleshooting Guide
Issue 1: Low or No Fibrinopeptide B Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Analyte Concentration | - Ensure the sample collection and processing protocol is optimized to prevent FPB degradation.- Consider concentrating the sample using solid-phase extraction (SPE). |
| Inefficient Ionization | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).- Check for and mitigate ion suppression from the sample matrix (see Issue 2). |
| Poor Sample Preparation | - Evaluate the efficiency of your protein precipitation or SPE method. Inefficient removal of proteins and phospholipids (B1166683) can lead to signal suppression.- Ensure complete dissolution of the extracted peptide before injection. |
| LC System Issues | - Check for leaks in the LC system that could lead to inconsistent flow rates.- Ensure the correct injection volume is being used. |
| Mass Spectrometer Not Optimized | - Perform a system suitability test using a Fibrinopeptide B standard to confirm instrument performance.- Ensure the mass spectrometer is properly tuned and calibrated. |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | - Diagnosis: Perform a post-column infusion experiment with a Fibrinopeptide B standard while injecting a blank plasma extract. Dips in the baseline signal indicate regions of ion suppression.[3][4]- Mitigation: - Improve sample cleanup using a more effective protein precipitation or SPE protocol. - Modify the chromatographic method to separate Fibrinopeptide B from the interfering matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) for Fibrinopeptide B to compensate for matrix effects. |
| Inconsistent Sample Preparation | - Ensure consistent timing and temperature for all sample processing steps.- Use an automated liquid handler for improved precision in pipetting. |
| Preanalytical Variables | - Standardize blood collection procedures, including the type of anticoagulant, tube inversion, and time to centrifugation.- Avoid repeated freeze-thaw cycles of plasma samples. |
| LC Column Degradation | - Monitor peak shape and retention time. If degradation is observed, replace the column.- Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Fibrinopeptide B Analysis
This protocol outlines a general procedure for the extraction of Fibrinopeptide B from human plasma.
Materials:
-
Human plasma collected in 3.2% sodium citrate tubes
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge capable of 2000g
-
Microcentrifuge tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Plasma Preparation:
-
Within 30 minutes of blood collection, centrifuge the citrate tube at 2000g for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant (plasma) to a new polypropylene (B1209903) tube, avoiding the buffy coat.
-
Perform a second centrifugation at 2000g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Store plasma aliquots at -80°C until analysis.
-
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (for cleaner samples and concentration):
-
Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% formic acid.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove salts and other polar impurities.
-
Elute the Fibrinopeptide B with 1 mL of 80% acetonitrile in water with 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Parameters for Fibrinopeptide B Detection
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 785.8 ([M+2H]²⁺) |
| Product Ions (Q3) | To be determined by infusion of a standard. Common fragment ions for peptides include b and y ions. |
| Collision Energy | To be optimized for each transition. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Peptides in Plasma
| Method | Typical Recovery | Matrix Effect | Throughput | Cost |
| Protein Precipitation (PPT) | Moderate to High | High | High | Low |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Moderate | Moderate |
| HybridSPE (PPT + SPE) | High | Low | Moderate | High |
This table provides a general comparison. Actual performance will vary depending on the specific peptide and protocol.
Table 2: Stability of Fibrinopeptide B in Plasma Ultrafiltrate
| Storage Temperature | % Activity Lost after 7 days |
| 25°C | 92% |
| 37°C | 92% |
| -10°C | Stable |
Data adapted from a study measuring immunoreactivity. Stability in whole plasma analyzed by LC-MS/MS may differ.
Visualizations
Caption: Conversion of Fibrinogen to Fibrin with the release of Fibrinopeptides A and B.
Caption: A logical workflow for troubleshooting low Fibrinopeptide B signal.
References
Fibrinopeptide B ELISA Technical Support Center
Welcome to the Technical Support Center for Fibrinopeptide B (FPB) ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their FPB ELISA experiments for improved sensitivity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for weak or no signal in my Fibrinopeptide B ELISA?
A weak or absent signal is often due to issues with reagents, incubation times, or antibody concentrations. Ensure all reagents are prepared correctly, within their expiration date, and brought to room temperature before use.[1] Insufficient incubation times can also lead to a weak signal; consider increasing the incubation time for antibodies. Additionally, verify that the antibody concentrations are optimal, as concentrations that are too low will result in a weak signal.[2]
Q2: I am observing high background in my assay. What are the likely causes and solutions?
High background can be caused by insufficient washing or blocking, or cross-reactivity of antibodies or sample components with the blocking buffer.[2] To address this, increase the number and duration of wash steps and ensure the blocking buffer is optimized for your assay.[3] You might also consider trying different blocking agents.
Q3: My standard curve has a poor linearity. How can I improve it?
A poor standard curve may result from improper preparation of the standard, pipetting errors, or an inappropriate curve fit.[4] Double-check all calculations and your pipetting technique. Ensure the standard is properly reconstituted and handled as per the protocol. You may also try different curve fitting models, such as a four-parameter logistic (4-PL) fit, which is often recommended for ELISA data.
Q4: What is the best way to prepare and store my plasma samples for FPB ELISA?
Proper sample collection and storage are critical for accurate results. For plasma, use anticoagulants such as EDTA, heparin, or sodium citrate (B86180).[5] After collection, centrifuge the samples promptly.[5] Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Q5: Can the choice of anticoagulant affect my Fibrinopeptide B ELISA results?
Yes, the choice of anticoagulant can influence the results of immunoassays.[7][8] While EDTA, heparin, and sodium citrate are commonly used for plasma collection for FPB ELISA, it is crucial to be consistent with the anticoagulant used across all samples and standards in a study to ensure comparability of results.[5] Some studies have shown that different anticoagulants can lead to variations in measured analyte concentrations.[7][8]
Troubleshooting Guide: Improving Assay Sensitivity
This guide addresses specific issues related to low sensitivity in your Fibrinopeptide B ELISA.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagent Issues: - Expired or improperly stored reagents.[1] - Reagents not at room temperature.[2] - Incorrect reagent preparation. | - Verify expiration dates and storage conditions.[1] - Allow all reagents to equilibrate to room temperature before use.[2] - Double-check all dilution calculations and preparation steps. |
| Procedural Errors: - Insufficient incubation times or incorrect temperatures. - Inadequate washing. - Incorrect plate type used. | - Increase incubation times (e.g., overnight at 4°C for primary antibody). - Optimize incubation temperatures. - Ensure thorough but not overly aggressive washing to avoid removing bound components.[2] - Use high-binding ELISA plates.[9] | |
| Sub-optimal Concentrations: - Antibody or antigen concentration is too low.[2] - Low concentration of the enzyme conjugate. | - Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies.[3][10] - Increase the concentration of the enzyme conjugate. | |
| High Background | Insufficient Blocking: - Blocking buffer is not effective. - Insufficient blocking time or temperature. | - Try different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers).[2] - Increase the concentration of the blocking agent. - Increase the blocking incubation time and/or temperature.[3] |
| Inadequate Washing: - Insufficient number of wash cycles or soaking time. | - Increase the number of wash cycles.[3] - Add a soaking step during washing. | |
| Cross-Reactivity: - Non-specific binding of antibodies. - Components in the sample matrix are interfering. | - Use affinity-purified or cross-adsorbed antibodies.[2] - Perform spike and recovery experiments to assess matrix effects.[11] | |
| Poor Reproducibility (High CV%) | Pipetting Inconsistency: - Inaccurate or inconsistent pipetting. | - Calibrate pipettes regularly.[4] - Use proper pipetting techniques, such as reverse pipetting for viscous solutions.[1] - Ensure no air bubbles are present in the wells.[1] |
| Temperature Gradients: - "Edge effect" due to uneven temperature across the plate. | - Ensure the plate is incubated in a stable temperature environment. - Avoid stacking plates during incubation. | |
| Sample Handling: - Inconsistent sample preparation or storage. - Repeated freeze-thaw cycles of samples.[6] | - Standardize sample collection, processing, and storage procedures. - Aliquot samples to avoid multiple freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
Materials:
-
96-well ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Fibrinopeptide B standard
-
Detection antibody
-
Enzyme-conjugated secondary antibody (if applicable)
-
Substrate solution
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coat the plate with capture antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer.
-
Add 100 µL of each dilution to the wells of a 96-well plate in columns.
-
Incubate overnight at 4°C.
-
-
Wash and block:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Add antigen:
-
Wash the plate 3 times.
-
Add a constant, intermediate concentration of the Fibrinopeptide B standard to all wells.
-
-
Add detection antibody:
-
Wash the plate 3 times.
-
Prepare serial dilutions of the detection antibody in blocking buffer.
-
Add 100 µL of each dilution to the wells in rows.
-
-
Add enzyme conjugate and substrate:
-
Wash the plate 3 times.
-
Add the enzyme-conjugated secondary antibody (or streptavidin-HRP if the detection antibody is biotinylated) at a constant concentration.
-
Incubate for 1 hour at room temperature.
-
-
Develop and read:
-
Wash the plate 5 times.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
-
Analyze the data:
-
Identify the combination of capture and detection antibody concentrations that provides the highest signal with the lowest background.
-
Protocol 2: Sample Preparation from Plasma
Materials:
-
Blood collection tubes with anticoagulant (EDTA, heparin, or sodium citrate)
-
Centrifuge
-
Micropipettes and tips
-
Microcentrifuge tubes for aliquoting
Procedure:
-
Blood Collection: Collect whole blood in tubes containing the chosen anticoagulant.
-
Centrifugation: Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[5]
-
Plasma Separation: Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Storage:
Visualizations
Caption: General workflow for a sandwich ELISA experiment.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Anticoagulants on Human Plasma Soluble Corin Levels Measured by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticoagulants used in plasma collection affect adipokine multiplexed measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
Fibrinopeptide B human tfa solubility and reconstitution issues
This technical support center provides guidance on the solubility, reconstitution, and potential issues encountered when working with Fibrinopeptide B (FPB) human trifluoroacetate (B77799) (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B human TFA and what is its primary function?
A1: Fibrinopeptide B human TFA is the trifluoroacetate salt of human Fibrinopeptide B. FPB is a 14-amino acid peptide released from the N-terminus of the β-chains of fibrinogen by the action of the enzyme thrombin during blood coagulation.[1][2] Its release is a critical step in the formation of a stable fibrin (B1330869) clot.[3] In research, it is often used to study thrombosis, coagulation, and inflammatory responses.[1] It has also been shown to possess chemotactic activity, attracting neutrophils and fibroblasts to sites of injury.[1]
Q2: I am having trouble dissolving Fibrinopeptide B human TFA. What are the recommended solvents?
A2: Fibrinopeptide B human TFA can be challenging to dissolve. The recommended primary solvent is sterile, purified water.[1][4] Some researchers also report using dilute acetic acid (e.g., 1 mg/mL).[4] Due to its tendency to aggregate, vigorous mixing or sonication may be required to achieve complete dissolution.[1] It is advisable to start with a small amount of solvent and gradually add more while vortexing or sonicating.
Q3: My Fibrinopeptide B solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation is often indicative of peptide aggregation.[5] This can be influenced by factors such as concentration, pH, and temperature. To troubleshoot this, you can try the following:
-
Sonication: A brief sonication in a water bath can help to break up aggregates.[1]
-
Warming: Gentle warming (e.g., to 37°C) may aid in dissolution, but be cautious as prolonged exposure to heat can degrade the peptide.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of your solution might improve solubility.
-
Lowering Concentration: Attempt to dissolve the peptide at a lower concentration.
Q4: What is the recommended storage condition for Fibrinopeptide B human TFA, both in lyophilized and reconstituted form?
A4:
-
Lyophilized Powder: The lyophilized powder should be stored at -20°C or below.[6]
-
Reconstituted Solution: For short-term storage, reconstituted solutions can be kept at 4°C for up to a few days.[7] For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
Q5: How stable is Fibrinopeptide B in solution?
A5: Fibrinopeptide B is unstable in plasma and urine at room temperature, showing significant degradation over time.[8] However, it is stable in an alkaline buffer (pH 8.5) at temperatures up to 37°C.[8] The addition of protease inhibitors like EDTA and Aprotinin (Trasylol) can help to stabilize the peptide in biological samples.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Solubility | Peptide aggregation, incorrect solvent. | Use sterile water or dilute acetic acid.[4] Employ sonication or gentle warming to aid dissolution.[1] Prepare a fresh solution. |
| Cloudy Solution/Precipitation | Peptide aggregation. | Sonicate the solution briefly.[1] Consider lowering the concentration. Ensure the pH of the solvent is appropriate. |
| Loss of Activity | Improper storage, multiple freeze-thaw cycles, degradation. | Aliquot reconstituted solutions for single use and store at -80°C.[7] Use protease inhibitors in biological assays.[8] Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Solubility of Fibrinopeptide B Human TFA
| Solvent | Concentration | Method | Reference |
| Water (H₂O) | 1.25 mg/mL (0.75 mM) | Requires sonication | [1] |
| Water (H₂O) | 1 mg/mL | - | [4] |
| Acetic Acid | 1 mg/mL | - | [4] |
| 0.1% Formic Acid in 30% Acetonitrile | 0.1 mg in 1.2 mL | Vortexing | [7] |
Molecular Information
| Parameter | Value | Reference |
| Molecular Weight | ~1551 g/mol | [6] |
| Amino Acid Sequence | (Glp)-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH | [6] |
Experimental Protocols
Standard Reconstitution Protocol for Fibrinopeptide B Human TFA
-
Pre-treatment: Allow the lyophilized Fibrinopeptide B human TFA vial to equilibrate to room temperature before opening.
-
Solvent Addition: Using a sterile pipette tip, add the desired volume of cold, sterile, purified water or other recommended solvent to the vial. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Dissolution: Vortex the vial for at least 30 seconds. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (1-2 minutes) until the solution is clear.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure all the reconstituted peptide is at the bottom of the tube.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot into single-use tubes and store at -80°C.
Visualizations
Caption: Pathway of Fibrin Clot Formation.
Caption: Workflow for a Chemotaxis Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The release of small amounts of fibrinopeptide-B (FPB) is of critical importance for the thrombin clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrinopeptide B, human - LKT Labs [lktlabs.com]
- 5. Fibrinopeptide B and aggregation of fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrinopeptide B, human - Echelon Biosciences [echelon-inc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro stability of human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of Fibrinopeptide B during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Fibrinopeptide B (FPB) during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to inaccurate FPB measurements.
Issue: Low or undetectable Fibrinopeptide B levels in my samples.
This could be due to degradation of FPB by proteases present in the blood/plasma sample. Follow these troubleshooting steps to identify and resolve the issue.
Caption: Troubleshooting workflow for low Fibrinopeptide B levels.
Issue: High variability in Fibrinopeptide B measurements between replicate samples.
Inconsistent sample handling and pre-analytical variables are common causes of variability.
Caption: Relationship between causes and solutions for high variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Fibrinopeptide B degradation in blood samples?
A1: The primary cause of FPB degradation is enzymatic activity from proteases naturally present in blood. Fibrinopeptide B is unstable in plasma and urine, and this degradation is temperature-dependent.[1] Carboxypeptidases are implicated in this process.[2]
Q2: What is the recommended anticoagulant and protease inhibitor for FPB measurement?
A2: For optimal stability, blood should be collected in tubes containing an anticoagulant such as EDTA and a protease inhibitor cocktail.[1] Studies have shown that EDTA (at 1.0 mM) and a broad-spectrum serine protease inhibitor like Aprotinin (Trasylol) can effectively stabilize FPB in plasma ultrafiltrates.[1] Using collection tubes that contain a cocktail of protease inhibitors is recommended to inhibit a wide range of proteases.[3][4]
Q3: What are the optimal temperature conditions for collecting, processing, and storing samples for FPB analysis?
A3: Maintaining a cold chain is crucial.
-
Collection: Use pre-chilled collection tubes.
-
Processing: All steps, including centrifugation, should be carried out at low temperatures (e.g., in a cold room or on ice).[4]
-
Storage: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable. For long-term stability, plasma samples should be stored at -80°C.[4][5] Fibrinopeptide B was found to be stable when incubated at -10°C.[1]
Q4: How quickly must plasma be separated from whole blood?
A4: To minimize degradation, plasma should be separated from blood cells by centrifugation as soon as possible after collection, ideally within 30 minutes.[6] Prompt processing is key to minimizing the impact of cellular metabolism and protease activity on analyte stability.[7]
Q5: Can I use serum instead of plasma for Fibrinopeptide B measurement?
A5: It is generally recommended to use plasma for FPB analysis. The clotting process that forms serum involves the generation of thrombin, which cleaves fibrinogen to release fibrinopeptides, including FPB. This would artificially elevate the levels of FPB in the sample, not reflecting the in vivo concentration.
Q6: How do I prevent the adsorption of Fibrinopeptide B to tubes and plates?
A6: To minimize the loss of peptide due to adsorption, it is advisable to use low-protein-binding tubes and plates for sample collection, processing, and analysis.[5] The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to buffers can also help prevent adsorption.[5]
Quantitative Data Summary
The stability of Fibrinopeptide B is highly dependent on temperature and the presence of protease inhibitors.
| Condition | Temperature | Duration | FPB Stability | Reference |
| Plasma Ultrafiltrate (without inhibitors) | 25°C & 37°C | 24 hours | Not significant loss of immunoreactivity. | [1] |
| Plasma Ultrafiltrate (without inhibitors) | 25°C & 37°C | 7 days | 92% loss of peptide activity. | [1] |
| Plasma Ultrafiltrate or Urine (without inhibitors) | -10°C | Not specified | Stable. | [1] |
| Alkaline Buffer (pH 8.5) | -10°C to 37°C | Not specified | Stable. | [1] |
| Plasma Ultrafiltrate with EDTA (1.0 mM) | Not specified | Not specified | Completely stabilized. | [1] |
| Plasma Ultrafiltrate with Trasylol (500 units/ml) | Not specified | Not specified | Completely stabilized. | [1] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for Fibrinopeptide B Analysis
This protocol details the steps for collecting and processing blood samples to ensure the stability of Fibrinopeptide B.
References
- 1. In vitro stability of human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. nrls.testcatalog.org [nrls.testcatalog.org]
- 7. How is the stability of different analytes in blood samples maintained before testing? [butterfliesnow.com]
interference in Fibrinopeptide B quantification from plasma components
Welcome to the technical support center for Fibrinopeptide B (FPB) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of FPB in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can interfere with FPB quantification?
A1: Pre-analytical variables are a major source of error in FPB quantification.[1] Key factors include:
-
Sample Collection and Handling: Improper venipuncture technique, prolonged tourniquet application, hemolysis, and contamination can all lead to inaccurate results.[2][3] It is crucial to follow a standardized and meticulous collection protocol.[4][5]
-
Choice of Anticoagulant: The type of anticoagulant used can significantly impact FPB levels. While some methods may be less affected[6], many coagulation assays are susceptible to interference, especially from Direct Oral Anticoagulants (DOACs).[7][8][9][10]
-
Sample Processing and Storage: Delays in processing, incorrect centrifugation parameters, and improper storage temperatures can lead to the degradation of FPB or the generation of interfering substances.[3][11] Samples should be processed promptly and stored at -80°C for long-term stability.[4]
-
Patient-Related Factors: Physiological conditions such as stress, inflammatory states, and recent exercise can alter hemostasis and affect in vivo FPB levels.[12] Patient diet and medications should also be documented as potential variables.[13]
Q2: How do anticoagulants interfere with FPB assays, and which ones should I be most concerned about?
A2: Anticoagulants can interfere with FPB quantification, particularly in clot-based or enzymatic assays. Direct Oral Anticoagulants (DOACs), such as direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban, apixaban), are of particular concern.[10] They can falsely elevate or decrease measured values depending on the assay principle.[10] For instance, direct thrombin inhibitors can lead to falsely reduced fibrinogen concentrations in some assays.[8] While some HPLC-based methods report being unaffected by the type of anticoagulant[6], it is crucial to validate the chosen method with the specific anticoagulant being used in your study samples.
Q3: What is the "matrix effect" in mass spectrometry-based FPB quantification, and how can I mitigate it?
A3: The matrix effect is a common issue in LC-MS/MS analysis of complex biological samples like plasma.[14] It refers to the suppression or enhancement of the ionization of the target analyte (FPB) by co-eluting endogenous components of the sample matrix.[15] This can lead to significant inaccuracies in quantification.[14]
Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or immunoaffinity purification to remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC method to separate FPB from the majority of matrix components.
-
Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[14]
Q4: My ELISA results show high background or low signal. What are the common causes and solutions?
A4: High background and low signal are common problems in ELISA assays.[16][17]
-
For High Background:
-
Insufficient Washing: Increase the number of wash steps and ensure wells are completely emptied between washes.[18][19]
-
Antibody Concentration Too High: Titrate the primary and/or secondary antibody to find the optimal concentration.[16]
-
Inadequate Blocking: Ensure the blocking buffer is appropriate and incubate for a sufficient amount of time.[18]
-
Cross-Reactivity: The detection antibody may be binding to the coating antibody. Ensure you are using a matched pair of antibodies.[16]
-
-
For Low Signal:
-
Low Analyte Level: The FPB concentration in your sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay.[16]
-
Reagent Issues: Check for expired or improperly stored reagents. Prepare fresh substrate solutions before use.[17]
-
Suboptimal Incubation Times/Temperatures: Increase incubation times or optimize the temperature to enhance antibody binding.[17]
-
Improper Plate Coating: Ensure the antigen has been properly coated on the microplate.[18]
-
Troubleshooting Guides
Guide 1: Pre-Analytical Sample Handling Issues
This guide addresses problems arising from sample collection and processing.
| Observed Problem | Potential Cause | Recommended Action |
| High variability between replicate samples from the same patient. | Inconsistent sample handling (e.g., variable time from collection to centrifugation).[3] | Standardize the entire workflow from sample collection to storage. Process all samples in a batch under identical conditions. |
| Hemolysis in some samples.[2] | Inspect all plasma samples for visual signs of hemolysis. Exclude hemolyzed samples. Review and optimize venipuncture technique to minimize trauma. | |
| Consistently low or undetectable FPB levels in all samples. | FPB degradation due to improper storage or delayed processing.[11] | Process blood samples within one hour of collection. Immediately freeze plasma at -80°C. Avoid repeated freeze-thaw cycles. |
| Use of an inappropriate anticoagulant that interferes with the assay. | Consult the assay manufacturer's instructions for recommended anticoagulants. If using DOACs, consider methods to neutralize their effect or use alternative quantification techniques.[10] | |
| Unexpectedly high FPB levels in baseline samples. | In vivo activation of coagulation during a difficult venipuncture.[20] | Ensure a clean and efficient venipuncture. Discard the first few mL of blood by using a discard tube before collecting the sample for FPB analysis. |
| In vitro generation of FPB after collection.[21] | Use appropriate collection tubes containing protease inhibitors in addition to the anticoagulant. Process samples on ice to minimize enzyme activity. |
Guide 2: Analytical Assay (ELISA) Failures
This guide provides a decision tree for troubleshooting common ELISA issues.
Experimental Protocols
Protocol 1: Optimal Plasma Sample Collection and Processing for FPB Quantification
-
Patient Preparation: Whenever possible, samples should be collected after a period of rest to minimize physiological stress-induced changes in hemostasis.[12]
-
Blood Collection:
-
Use a 19- or 21-gauge needle for venipuncture to minimize shear stress and hemolysis.
-
Employ a two-syringe or vacuum tube with a discard tube technique. The first tube should not be used for coagulation assays.
-
Draw blood into a tube containing an appropriate anticoagulant (e.g., 3.2% sodium citrate). The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio.
-
Immediately after collection, gently invert the tube 3-4 times to mix the anticoagulant with the blood. Do not shake.
-
-
Sample Processing:
-
Process the sample within 1 hour of collection.[11] Keep the sample on ice until processing.
-
Centrifuge the blood sample at 2,000-2,500 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer.
-
For long-term storage, immediately aliquot the plasma into pre-labeled cryovials and freeze at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Removal of Endogenous Interfering Peptides
For certain analytical methods like HPLC, a sample clean-up step may be necessary to remove interfering endogenous peptides.[6]
-
Plasma Preparation: Thaw plasma samples on ice.
-
Gel Filtration (Optional, if interference is observed):
-
Equilibrate a small gel-filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Apply 200 µL of plasma to the column.
-
Collect the protein fraction (which elutes first), effectively separating it from smaller interfering peptides.
-
-
Further Processing: Proceed with the specific protocol for your chosen quantification method (e.g., thrombin treatment for HPLC-based methods as described by Southan et al., 1986).[6]
Visualizations
Diagram 1: Recommended Workflow for FPB Sample Processing
Caption: Optimal workflow for plasma collection and processing to ensure FPB sample integrity.
Diagram 2: Troubleshooting Tree for FPB ELISA
Caption: A decision tree to systematically troubleshoot common issues in FPB ELISA assays.
References
- 1. journaldamc.com [journaldamc.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 5. mngha.med.sa [mngha.med.sa]
- 6. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn0.scrvt.com [cdn0.scrvt.com]
- 9. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 10. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hsnsudbury.ca [hsnsudbury.ca]
- 12. cdn0.scrvt.com [cdn0.scrvt.com]
- 13. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. mybiosource.com [mybiosource.com]
- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 21. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
choosing the right antibody for Fibrinopeptide B detection
Welcome to the technical support center for Fibrinopeptide B (FPB) detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the right antibodies and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B and why is it measured?
Fibrinopeptide B (FPB) is a small peptide that is cleaved from the Bβ chain of fibrinogen by the enzyme thrombin during the formation of a fibrin (B1330869) clot.[1] The measurement of FPB levels in plasma is a sensitive marker of thrombin activity and in vivo fibrin formation.[2] Elevated levels of FPB can be indicative of thrombotic events, such as deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[3][4] Therefore, its detection is a valuable tool in coagulation research and the development of antithrombotic therapies.
Q2: What are the key considerations when choosing an antibody for FPB detection?
When selecting an antibody for Fibrinopeptide B detection, several factors are critical:
-
Specificity: The antibody should be highly specific to FPB and exhibit minimal cross-reactivity with fibrinogen and other fibrin degradation products.[3][5] Some antisera have been shown to cross-react with larger FPB-containing peptides, which can be addressed by treating the sample with thrombin to generate more FPB.[6]
-
Application: The antibody must be validated for your intended application, whether it be ELISA, Western Blot, Immunohistochemistry, or another immunoassay.
-
Sensitivity: The antibody should be able to detect FPB at the expected physiological or pathological concentrations in your samples.
-
Clonality: Monoclonal antibodies offer high specificity and lot-to-lot consistency, while polyclonal antibodies can sometimes provide a stronger signal by binding to multiple epitopes.
Q3: What are the main challenges in detecting Fibrinopeptide B?
Detecting Fibrinopeptide B can be challenging due to its characteristics:
-
Small Size: As a small peptide, FPB can be difficult to retain on membranes during Western blotting and may require optimized transfer conditions.
-
Low Abundance: Physiological concentrations of FPB can be very low, requiring highly sensitive detection methods.
-
Proteolytic Degradation: FPB in plasma samples is susceptible to degradation by proteases.[7] Proper sample collection and handling are crucial to prevent this.
-
Cross-reactivity: As mentioned, ensuring the antibody does not cross-react with the much more abundant precursor, fibrinogen, or other degradation products is essential for accurate quantification.[3][5]
Q4: How can I prevent the degradation of Fibrinopeptide B in my samples?
To minimize FPB degradation in plasma samples, the following steps are recommended:
-
Anticoagulant Choice: Collect blood in tubes containing a protease inhibitor cocktail in addition to an anticoagulant like EDTA.[7][8]
-
Prompt Processing: Process blood samples as quickly as possible after collection. Centrifuge samples at a low temperature (4°C) to separate plasma.[9]
-
Storage: Aliquot plasma into small volumes to avoid multiple freeze-thaw cycles and store at -80°C for long-term storage.[8][9]
-
Acidification: For some assays, acidification of the plasma sample can help to inactivate proteases.[8]
Antibody Selection Guide
Choosing the right antibody is paramount for successful Fibrinopeptide B detection. Below is a summary of commercially available ELISA kits with their key quantitative parameters. Due to limited publicly available comparative data for Western Blot and Immunohistochemistry, general recommendations are provided.
ELISA Kits for Fibrinopeptide B Quantification
| Manufacturer | Kit Catalog No. | Assay Type | Detection Range | Sensitivity | Sample Types |
| MyBioSource | MBS267584 | Sandwich | 1.56 - 100 ng/mL | 0.5 ng/mL | Serum, Plasma, Cell Culture Supernatants |
| MyBioSource | MBS722273 | Sandwich/Competitive | Not Specified | 0.1 ng/mL | Serum, Plasma, Cell Culture Supernatants, Body Fluids, Tissue Homogenates |
| MyBioSource | MBS016058 | Sandwich | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates |
| GeneBio Systems | CSB-EL008608HU | Sandwich | 0.45 - 30 ng/mL | 0.11 ng/mL | Serum, Plasma, Tissue Homogenates |
| Assay Genie | HUFI02472 | Sandwich | Not Specified | Not Specified | Serum, Plasma, Cell Culture Supernatants |
General Recommendations for Western Blot and Immunohistochemistry
For Western Blot and Immunohistochemistry, it is crucial to validate the antibody in your specific experimental setup.
-
Western Blot: Start with the dilution recommended by the manufacturer, typically in the range of 1:500 to 1:2000. Optimize the dilution based on the signal-to-noise ratio.
-
Immunohistochemistry: A good starting point for primary antibody dilution is between 1:50 and 1:300. Perform a titration to find the optimal concentration that provides specific staining with minimal background.
Experimental Protocols & Troubleshooting
Fibrinopeptide B Generation Pathway
The following diagram illustrates the cleavage of Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB) from fibrinogen by thrombin, a key step in the coagulation cascade.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrin fragment D-dimer and fibrinogen B beta peptides in plasma as markers of clot lysis during thrombolytic therapy in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid detection of cross-linked fibrin degradation products in plasma using monoclonal antibody-coated latex particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
protocol refinement for reproducible Fibrinopeptide B chemotaxis results
Welcome to the technical support center for Fibrinopeptide B (FPB) chemotaxis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol refinement for reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B and why is it used as a chemoattractant?
A1: Fibrinopeptide B (FPB) is a small peptide of 14 amino acids that is cleaved from the β-chain of fibrinogen by the enzyme thrombin during blood coagulation. Its release at sites of tissue injury suggests a physiological role in recruiting inflammatory and tissue-remodeling cells. FPB is known to be a potent chemoattractant for several cell types, including neutrophils, macrophages, and fibroblasts, making it a relevant molecule for studying inflammatory and wound healing responses.[1][2]
Q2: Which cell types are responsive to Fibrinopeptide B for chemotaxis studies?
A2: The primary cell types known to exhibit a chemotactic response to Fibrinopeptide B are:
-
Neutrophils: These are among the first responders to sites of inflammation.[1]
-
Macrophages: These cells play a crucial role in both inflammation and tissue repair.[2]
-
Fibroblasts: These cells are key to wound healing and tissue remodeling processes.[1]
Note that FPB is not considered a chemoattractant for monocytes.[1]
Q3: What is the optimal concentration of Fibrinopeptide B to use in a chemotaxis assay?
A3: The optimal concentration of FPB can vary depending on the cell type. For human neutrophils and fibroblasts, a concentration of approximately 10 nM has been shown to be effective for inducing directed cell migration.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my chemotaxis assay with Fibrinopeptide B?
A4: The ideal incubation time depends on the cell type and the assay system being used (e.g., Boyden chamber, microfluidics). For rapidly migrating cells like neutrophils, incubation times can be as short as 30 to 90 minutes. For slower-migrating cells like fibroblasts, a longer incubation period of 4 to 24 hours may be necessary. It is crucial to determine the optimal incubation time experimentally, aiming for a point where the difference between stimulated and unstimulated cell migration is maximal, without significant random migration in the negative controls.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cell migration in response to FPB | 1. Suboptimal FPB Concentration: The concentration of FPB may be too high or too low. 2. Cell Health and Viability: Cells may be unhealthy, have low viability, or have been passaged too many times. 3. Incorrect Pore Size in Boyden Chamber: The membrane pore size may be too small for the cells to migrate through. 4. FPB Degradation: The peptide may have degraded due to improper storage or handling. 5. Serum in Cell Suspension: Serum in the upper chamber can mask the chemotactic gradient. | 1. Perform a dose-response curve with FPB concentrations ranging from 1 nM to 1 µM to determine the optimal concentration. 2. Use healthy, low-passage cells. Perform a viability test (e.g., Trypan Blue exclusion) before starting the assay. 3. Use an appropriate pore size: 3 µm for neutrophils, 5 µm for macrophages, and 8 µm for fibroblasts. 4. Store FPB according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. 5. Resuspend cells in serum-free media for the assay to establish a clear chemoattractant gradient. |
| High background migration (high migration in negative control) | 1. Presence of Unintended Chemoattractants: Serum or other growth factors in the assay medium. 2. Extended Incubation Time: Overly long incubation can lead to increased random migration (chemokinesis). 3. Cell Density Too High: Overcrowding of cells in the upper chamber can lead to "fall-through". | 1. Ensure the use of serum-free media in both the upper and lower chambers for the negative control. 2. Optimize the incubation time by performing a time-course experiment. 3. Optimize the cell seeding density. Start with the recommended cell numbers in the protocol and adjust as needed. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the upper chamber. 2. Pipetting Errors: Inaccurate pipetting of cells or chemoattractant. 3. Temperature Gradients: Uneven temperature across the assay plate. 4. FPB Adsorption to Plasticware: Peptides can sometimes adhere to plastic surfaces. | 1. Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Allow the plate and reagents to equilibrate to the incubator temperature before starting the experiment. 4. Pre-incubate plasticware with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected. |
| Difficulty dissolving Fibrinopeptide B | 1. Hydrophobicity of the Peptide: Some peptides can be difficult to dissolve in aqueous solutions. | 1. For hydrophobic peptides, first, attempt to dissolve them in a small amount of an organic solvent like DMSO or acetonitrile, and then slowly dilute with the aqueous buffer to the desired concentration.[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Fibrinopeptide B chemotaxis assays. Note that these values are approximate and should be optimized for your specific experimental setup.
Table 1: Recommended Fibrinopeptide B Concentrations for Chemotaxis
| Cell Type | Recommended Concentration Range | Optimal Concentration (Reported) |
| Neutrophils | 1 nM - 100 nM | ~10 nM[1] |
| Macrophages | 1 nM - 100 nM | Requires empirical determination |
| Fibroblasts | 1 nM - 100 nM | ~10 nM[1] |
Table 2: Typical Boyden Chamber Assay Parameters
| Parameter | Neutrophils | Macrophages | Fibroblasts |
| Pore Size | 3 µm | 5 µm | 8 µm |
| Cell Seeding Density (per insert) | 1 x 10⁵ - 5 x 10⁵ | 1 x 10⁵ - 5 x 10⁵ | 0.5 x 10⁵ - 2 x 10⁵ |
| Incubation Time | 30 - 90 minutes | 2 - 6 hours | 4 - 24 hours |
| Incubation Temperature | 37°C | 37°C | 37°C |
| CO₂ | 5% | 5% | 5% |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis using a Boyden Chamber Assay
This protocol outlines a standard procedure for measuring the chemotactic response of neutrophils to Fibrinopeptide B using a Boyden chamber (e.g., Transwell™ inserts).
Materials:
-
Human Fibrinopeptide B (FPB)
-
Isolated human neutrophils
-
Boyden chamber with 3 µm pore size polycarbonate membranes
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FPB in sterile, endotoxin-free water or a recommended solvent. Aliquot and store at -80°C.
-
Prepare assay medium: RPMI 1640 supplemented with 0.1% BSA.
-
Prepare chemoattractant solutions: Dilute FPB in assay medium to final concentrations for the dose-response experiment (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a negative control (assay medium only) and a positive control (a known neutrophil chemoattractant like fMLP at 10 nM).
-
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using a standard method (e.g., Ficoll-Paque density gradient followed by dextran (B179266) sedimentation).
-
Resuspend the isolated neutrophils in assay medium at a concentration of 2 x 10⁶ cells/mL.
-
(Optional) Label cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol for later quantification.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solutions (or controls) to the lower wells of the 24-well plate.
-
Place the Boyden chamber inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the neutrophil suspension (2 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Giemsa stain) and count under a microscope.
-
Alternatively, if cells were pre-labeled with a fluorescent dye, quantify the fluorescence of the migrated cells in the lower chamber or on the bottom of the insert using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Calculate the Chemotactic Index as: (Number of cells migrating towards FPB) / (Number of cells migrating towards the negative control).
-
Visualizations
Signaling Pathways and Workflows
Caption: A streamlined workflow for conducting a Fibrinopeptide B chemotaxis experiment.
Caption: A proposed signaling cascade for Fibrinopeptide B-induced chemotaxis.
References
issues with lot-to-lot variability of synthetic Fibrinopeptide B tfa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with lot-to-lot variability of synthetic Fibrinopeptide B TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B and why is it provided as a TFA salt?
Fibrinopeptide B (FPB) is a small peptide that is cleaved from the Bβ chain of fibrinogen by the enzyme thrombin during the formation of a fibrin (B1330869) clot.[1] Synthetic Fibrinopeptide B is often used as a standard in mass spectrometry and in studies of the coagulation cascade.[2][3][4] It is commonly supplied as a trifluoroacetate (B77799) (TFA) salt because TFA is used during the solid-phase synthesis and purification (e.g., HPLC) of the peptide.[5][6] While excess TFA is removed during lyophilization, a certain amount remains ionically bound to the peptide as a counterion.
Q2: What are the common causes of lot-to-lot variability in synthetic Fibrinopeptide B TFA?
Lot-to-lot variability in synthetic peptides can stem from several factors throughout the manufacturing process:
-
Raw Material Inconsistency: Variations in the purity and quality of the amino acids and reagents used in synthesis.
-
Synthesis Inefficiencies: Incomplete coupling of amino acids or incomplete removal of protecting groups during solid-phase peptide synthesis (SPPS) can lead to deletion sequences or other impurities.
-
Purification and Handling Differences: Variations in HPLC purification protocols and lyophilization can result in different purity levels, TFA content, and the presence of aggregates between batches.
-
Post-synthesis Modifications: Unintended modifications, such as oxidation of certain amino acid residues, can occur during synthesis or storage.
Q3: How can TFA content contribute to lot-to-lot variability and affect my experiments?
The trifluoroacetate (TFA) counterion can significantly impact experimental results and contribute to variability between different lots of Fibrinopeptide B:
-
Biological Assay Interference: TFA can be toxic to cells in culture and may inhibit or, in some cases, promote cell proliferation, leading to inconsistent results in bioassays.
-
Alteration of Peptide Properties: TFA can affect the secondary structure and solubility of the peptide.[5]
-
Variability in Net Peptide Content: The amount of TFA can vary from lot to lot, which affects the net peptide content (the actual amount of peptide in the vial). Relying on the gross weight of the lyophilized powder for concentration calculations can lead to significant errors.
Q4: My experimental results with different lots of Fibrinopeptide B are inconsistent. What should I do?
Inconsistent results between different lots are a common issue. Here are the initial troubleshooting steps:
-
Characterize the New Lot: Before use, perform basic quality control checks on the new lot, such as purity analysis by HPLC and identity confirmation by mass spectrometry.
-
Perform a Bridging Study: Directly compare the performance of the new lot against the old lot in your specific assay. This will help you determine if a correction factor is needed for the new lot.
-
Quantify Net Peptide Content: Use a technique like quantitative amino acid analysis (AAA) to determine the exact peptide content of each lot. This will allow for more accurate concentration calculations.
-
Consider TFA Removal: If you suspect TFA is interfering with your assay, you can perform a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using synthetic Fibrinopeptide B TFA.
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity between lots | - Different net peptide content- Varying TFA levels interfering with the assay- Presence of peptidic impurities with agonistic or antagonistic effects | - Determine the net peptide content of each lot using Amino Acid Analysis (AAA) and adjust concentrations accordingly.- Perform a counterion exchange to remove TFA (see Experimental Protocols).- Analyze the purity of each lot by HPLC to identify and quantify impurities. Consider ordering a higher purity grade for sensitive assays. |
| Poor solubility of a new lot | - Higher degree of peptide aggregation in the new lot- Different TFA content affecting solubility | - Test solubility in a small aliquot first. Try dissolving in a small amount of an organic solvent like DMSO or acetonitrile (B52724) before diluting with your aqueous buffer.- Gently vortex or sonicate to aid dissolution. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis | - Presence of deletion or truncated sequences from synthesis- Oxidation of sensitive amino acids (e.g., Methionine, Tryptophan)- Formation of adducts with TFA or other ions | - Compare the chromatogram and mass spectrum to the certificate of analysis provided by the manufacturer.- Use high-resolution mass spectrometry to identify the mass of the unexpected species.- Ensure proper storage conditions (e.g., -20°C or colder, protected from light) to prevent degradation.[7] |
| Low or no activity in a functional assay (e.g., coagulation assay) | - Incorrect peptide concentration due to inaccurate estimation of net peptide content- Degradation of the peptide due to improper storage or handling- Interference from high levels of TFA | - Use AAA for accurate quantification.- Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Test the effect of TFA alone on your assay as a negative control. Consider TFA removal if interference is observed. |
Quantitative Data Summary
Acceptable lot-to-lot variability depends on the specific application. The following tables provide general guidelines for peptide purity and suggested acceptance criteria for lot verification.
Table 1: Recommended Peptide Purity for Different Applications [2][8][9][10]
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, crystallography, NMR studies, quantitative bioassays |
| >95% | Quantitative enzyme-substrate studies, quantitative receptor-ligand interaction studies, in vitro bioassays |
| >85% | Semi-quantitative enzyme-substrate studies, epitope mapping, antibody production |
| >70% | Non-sensitive screening assays, ELISAs |
Table 2: Example Acceptance Criteria for Lot-to-Lot Verification
These are general recommendations and should be adapted based on the specific assay's performance and clinical relevance.[11][12]
| Parameter | Acceptance Criteria | Method |
| Purity | Difference of ≤ 2% | HPLC |
| Identity | Consistent retention time and mass spectrum | HPLC, Mass Spectrometry |
| Net Peptide Content | Difference of ≤ 10% | Amino Acid Analysis |
| Biological Activity | New lot activity within 80-120% of the old lot | Relevant bioassay (e.g., Fibrin Clot Formation Assay) |
Experimental Protocols
Protocol 1: Lot-to-Lot Comparison using HPLC
This protocol allows for the comparison of the purity and impurity profiles of two different lots of Fibrinopeptide B.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of each lot of lyophilized peptide.
-
Dissolve each peptide in a suitable solvent (e.g., 30% acetonitrile in 0.1% formic acid) to a final concentration of 1 mg/mL.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution at 210-220 nm.[13]
-
Inject equal volumes of each sample.
-
-
Data Analysis:
-
Compare the retention time of the main peak for both lots to confirm identity.
-
Calculate the purity of each lot by dividing the peak area of the main peak by the total area of all peaks.
-
Compare the impurity profiles of the two lots, noting any new or significantly larger impurity peaks in the new lot.
-
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol is for exchanging the TFA counterion with the more biologically compatible chloride ion.[5][14][15]
Methodology:
-
Dissolution: Dissolve the Fibrinopeptide B TFA salt in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 3: Functional Assay - Fibrin Clot Formation (Turbidity Assay)
This assay can be used to compare the biological activity of different lots of Fibrinopeptide B by measuring their effect on fibrin clot formation.
-
Reagent Preparation:
-
Prepare a solution of human fibrinogen in a suitable buffer (e.g., HEPES or Tris buffer, pH 7.4).
-
Prepare solutions of thrombin and calcium chloride.
-
Prepare accurately quantified solutions of each lot of Fibrinopeptide B to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the fibrinogen solution to each well.
-
Add different concentrations of each Fibrinopeptide B lot to the respective wells. Include a control with no Fibrinopeptide B.
-
-
Initiation of Clotting:
-
Initiate the reaction by adding thrombin and calcium chloride to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader capable of measuring absorbance at 340-405 nm.
-
Take kinetic readings every 30-60 seconds for up to an hour.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) versus time for each concentration of each lot.
-
Compare parameters such as the lag time to clotting, the maximum turbidity, and the rate of clot formation between the different lots.
-
Visualizations
Fibrinopeptide B in the Coagulation Cascade
The following diagram illustrates the final steps of the coagulation cascade, showing the cleavage of Fibrinopeptides A and B from fibrinogen by thrombin to form fibrin monomers, which then polymerize to form a fibrin clot.
Caption: Thrombin-mediated cleavage of Fibrinopeptides A and B from fibrinogen.
Troubleshooting Workflow for Lot-to-Lot Variability
This workflow provides a logical sequence of steps to diagnose and address issues arising from lot-to-lot variability of synthetic Fibrinopeptide B.
Caption: A step-by-step guide to troubleshooting inconsistent experimental results.
References
- 1. Fibrinopeptide B, human - 1 mg [eurogentec.com]
- 2. [Glu1]-Fibrinopeptide B - 1 mg [anaspec.com]
- 3. Fibrinopeptide B [Glu1], (human) - Echelon Biosciences [echelon-inc.com]
- 4. MS Grade Glu-1-Fibrinopeptide B (Glu-Fib) Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 5. UV-Visible Spectroscopy for Monitoring Fibrin Clot Formation [jove.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
- 11. myadlm.org [myadlm.org]
- 12. myadlm.org [myadlm.org]
- 13. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high performance liquid chromatography: investigation of A alpha-chain N-terminal heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
handling and storage recommendations for Fibrinopeptide B human tfa
This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of Fibrinopeptide B (FpB) human TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is Fibrinopeptide B human TFA?
A1: Fibrinopeptide B (FpB) human TFA is the trifluoroacetate (B77799) salt of a 14-amino acid peptide.[1][2] It is released from the N-terminus of the β-chains of fibrinogen by the action of the enzyme thrombin during blood coagulation.[1][2] This peptide is a subject of interest in research related to inflammation, wound healing, and chemotaxis.
Q2: What are the recommended storage conditions for Fibrinopeptide B human TFA?
A2: For long-term stability, lyophilized Fibrinopeptide B human TFA should be stored at -20°C or below.[1][2]
Q3: How should I reconstitute lyophilized Fibrinopeptide B human TFA?
A3: Fibrinopeptide B is generally soluble in water. For cell-based assays, sterile phosphate-buffered saline (PBS) can be used. If solubility issues arise, ultrasonication may help to dissolve the peptide in PBS.[3] For mass spectrometry applications, a standard diluent of 0.1% formic acid in 30% acetonitrile (B52724) can be used.[4] It is recommended to prepare solutions fresh for immediate use.[3]
Q4: What is the stability of Fibrinopeptide B in solution?
A4: The stability of Fibrinopeptide B in solution is dependent on the storage conditions and the solvent. It has been shown to be unstable in plasma ultrafiltrate and urine at 25°C and 37°C over a period of seven days. However, it is stable in an alkaline buffer (pH 8.5) and at -10°C. The addition of protease inhibitors such as EDTA and aprotinin (B3435010) (Trasylol) can help to stabilize the peptide in plasma ultrafiltrates. For optimal results, it is recommended to prepare solutions fresh and use them promptly.[3]
Q5: What are the primary applications of Fibrinopeptide B human TFA in research?
A5: Fibrinopeptide B human TFA is primarily used in studies of inflammation and cell migration, as it is a potent chemoattractant for neutrophils and fibroblasts.[1][2] It is also utilized as a standard in mass spectrometry for instrument performance analysis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incomplete solubilization due to peptide characteristics or solvent choice. | - Try vortexing the solution for a longer duration.- Use ultrasonication to aid dissolution, particularly in PBS.[3]- For difficult-to-dissolve peptides, consider initial reconstitution in a small amount of a suitable organic solvent (e.g., DMSO, DMF) before dilution with aqueous buffer. Always check for solvent compatibility with your experimental system. |
| Precipitation observed in solution | The peptide has limited stability or has exceeded its solubility in the chosen solvent. | - Prepare fresh solutions immediately before use.[3]- If precipitation occurs upon storage, gentle warming and/or sonication may help to redissolve the peptide.[3]- Consider aliquoting the stock solution and storing it at -20°C or lower to minimize freeze-thaw cycles. |
| Inconsistent experimental results | Degradation of the peptide in solution or improper storage. | - Ensure the lyophilized peptide has been stored correctly at -20°C or below.[1][2]- Prepare fresh solutions for each experiment to avoid degradation.[3]- If working with biological fluids, consider the addition of protease inhibitors to prevent enzymatic degradation. |
| Low or no chemotactic activity observed | Suboptimal peptide concentration, degraded peptide, or issues with the experimental setup. | - Verify the concentration of the peptide solution.- Prepare a fresh solution of Fibrinopeptide B.- Optimize the chemotaxis assay protocol, including incubation time and cell density.- Ensure that the cells used (e.g., neutrophils, fibroblasts) are healthy and responsive. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Amino Acid Sequence | Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg |
| Molecular Weight | ~1570.6 g/mol (as free peptide) |
| Salt Form | Trifluoroacetate (TFA) |
| Appearance | Lyophilized white powder |
| Storage Temperature | -20°C or below[1][2] |
Solubility Information
| Solvent | Concentration | Notes |
| Water | Soluble | General recommendation for initial reconstitution. |
| Phosphate-Buffered Saline (PBS) | 2 mg/mL | May require ultrasonication for complete dissolution.[3] |
| 0.1% Formic Acid in 30% Acetonitrile | Stock solutions for mass spectrometry | A standard diluent for LC/MS applications.[4] |
Experimental Protocols
Protocol 1: Reconstitution of Fibrinopeptide B human TFA for Chemotaxis Assays
-
Bring the vial of lyophilized Fibrinopeptide B human TFA to room temperature before opening.
-
Add the appropriate volume of sterile, endotoxin-free PBS to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix.
-
If the peptide is not fully dissolved, place the vial in an ultrasonic water bath for short intervals until the solution is clear.[3]
-
Visually inspect the solution to ensure there are no particulates.
-
Dilute the stock solution to the final working concentration in your assay medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
-
Use the freshly prepared solution immediately for the best results.
Protocol 2: General Neutrophil Chemotaxis Assay using a Transwell System
-
Cell Preparation: Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add the desired concentration of Fibrinopeptide B (diluted in assay medium) to the lower wells of a multi-well chemotaxis plate (e.g., 24-well plate). Include a negative control (assay medium alone) and a positive control (a known chemoattractant like fMLP).
-
Place the Transwell inserts (with a pore size suitable for neutrophils, e.g., 3-5 µm) into the wells.
-
Add the neutrophil suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
The migrated cells in the lower chamber can be collected and counted using a hemocytometer or a cell counter.
-
Alternatively, the cells that have migrated to the bottom of the lower well can be stained with a fluorescent dye (e.g., Calcein-AM) and quantified using a fluorescence plate reader.
-
Visualizations
Logical Workflow for Reconstitution and Use
Caption: Workflow for preparing Fibrinopeptide B human TFA for experimental use.
Proposed Signaling Pathway for Fibrinopeptide B-Induced Chemotaxis
Disclaimer: The specific cell surface receptor for Fibrinopeptide B and its detailed downstream signaling cascade are not fully elucidated. The following diagram represents a generalized pathway for G-protein coupled receptor (GPCR)-mediated chemotaxis in neutrophils, which is a likely mechanism for Fibrinopeptide B.
Caption: A proposed signaling pathway for Fibrinopeptide B-induced chemotaxis in neutrophils.
References
minimizing non-specific binding in Fibrinopeptide B assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Fibrinopeptide B (FPB) assays.
Troubleshooting Guides
High non-specific binding can obscure true results and lead to inaccurate quantification of Fibrinopeptide B. The following guides address common causes of high background and provide systematic solutions.
Issue 1: High Background Signal Across the Entire Plate
Question: My blank wells and all experimental wells show a uniformly high signal. What are the potential causes and how can I fix this?
Answer:
High background across the entire plate is a common issue that can often be resolved by optimizing several key steps in your assay protocol.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Blocking | The blocking buffer is not effectively preventing the antibodies from binding to the surface of the microplate wells. |
| Optimize Blocking Buffer: Switch to a different blocking agent. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers. For peptide assays like FPB, protein-free blockers can sometimes be more effective.[1] | |
| Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., overnight at 4°C or 2 hours at room temperature) to ensure complete saturation of non-specific sites. | |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody is too high, leading to binding in an antigen-independent manner. |
| Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. The ideal concentration will provide a strong signal with low background. | |
| Ineffective Washing | Unbound antibodies and other reagents are not being sufficiently removed from the wells. |
| Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5). | |
| Optimize Wash Buffer: Ensure your wash buffer contains a detergent, such as Tween-20, at an optimal concentration (typically 0.05% to 0.1%).[2] | |
| Increase Soak Time: Allow the wash buffer to remain in the wells for a short period (e.g., 30 seconds) during each wash step to improve the removal of unbound reagents. | |
| Contaminated Reagents | Buffers or other reagents may be contaminated with substances that contribute to the background signal. |
| Prepare Fresh Buffers: Always use freshly prepared buffers. | |
| Use High-Purity Reagents: Ensure all reagents, including water, are of high purity. |
Troubleshooting Workflow for High Background:
Caption: A step-by-step workflow for troubleshooting high background signals.
Issue 2: Non-Specific Binding in Plasma/Serum Samples (Matrix Effects)
Question: I observe high background only when I use plasma or serum samples, but not with my standards diluted in buffer. What could be the cause?
Answer:
This issue is likely due to "matrix effects," where components in the biological sample interfere with the assay. Plasma and serum are complex matrices containing a high concentration of proteins, lipids, and other substances that can cause non-specific binding.
Key Interference Factors in Biological Matrices:
-
Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in the ELISA, causing a false positive signal by cross-linking the capture and detection antibodies.[3][4]
-
Rheumatoid Factor (RF): RF can also cause false positives by binding to the Fc region of the assay antibodies.
-
Endogenous Proteins and Lipids: High concentrations of other proteins and lipids in the sample can non-specifically adsorb to the plate surface.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Sample Dilution | Diluting the plasma or serum sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the assay. A dilution of at least 1:4 is often a good starting point. |
| Use of a Matrix-Matched Diluent | Prepare your standards in a diluent that closely mimics the sample matrix. For example, use a commercially available synthetic matrix or plasma from an un-treated animal. |
| Addition of Blocking Agents to Sample Diluent | Incorporate non-specific immunoglobulins from the same species as the assay antibodies into your sample diluent to block heterophilic antibody interference. Commercial heterophilic antibody blockers are also available. |
| Sample Pre-treatment | In some cases, pre-treating the sample, for example by precipitation with polyethylene (B3416737) glycol (PEG), can help to remove interfering components. |
Logical Flow for Addressing Matrix Effects:
Caption: A decision tree for mitigating matrix effects in plasma and serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for a Fibrinopeptide B ELISA?
A1: There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and reagents being used. However, good starting points are 1-5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in a buffered saline solution (e.g., PBS or TBS). For peptide assays, some researchers find that protein-free commercial blocking buffers provide a better signal-to-noise ratio. It is recommended to test a few different options to determine the most effective one for your specific assay.
Q2: How much Tween-20 should I add to my wash buffer?
A2: A concentration of 0.05% Tween-20 in your wash buffer is a standard and effective starting point for reducing non-specific binding.[2] While some protocols may use slightly higher concentrations, it's important to avoid excessive amounts of detergent as this could potentially strip the coated antigen or antibodies from the plate.
Q3: Can incubation times and temperatures affect non-specific binding?
A3: Yes, both incubation time and temperature can influence non-specific binding. Longer incubation times or higher temperatures can sometimes lead to increased background signal.[5] It is important to follow the recommended incubation parameters for your specific ELISA kit or to optimize these conditions during assay development. If you are experiencing high background, reducing the incubation time or temperature may help.
Q4: How do I prepare my plasma samples to minimize degradation of Fibrinopeptide B?
A4: Fibrinopeptide B can be susceptible to degradation by exopeptidases in plasma. To minimize this, blood should be collected into tubes containing an anticoagulant (such as EDTA, heparin, or citrate) and a protease inhibitor cocktail. The plasma should be separated by centrifugation as soon as possible after collection (e.g., 15 minutes at 1000 x g) and then stored at -80°C until use.[6][7] Avoid repeated freeze-thaw cycles.
Data Presentation: Optimizing Assay Conditions
The following tables provide representative data to illustrate the impact of optimizing key assay parameters on the signal-to-noise ratio in a Fibrinopeptide B ELISA.
Table 1: Comparison of Different Blocking Buffers
| Blocking Buffer | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.25 | 0.25 | 5.0 |
| 5% BSA in PBS | 1.30 | 0.15 | 8.7 |
| 5% Non-fat Dry Milk in PBS | 1.45 | 0.12 | 12.1 |
| Commercial Protein-Free Blocker | 1.35 | 0.08 | 16.9 |
This table illustrates that while all blocking buffers reduce background, some are more effective than others at improving the signal-to-noise ratio.
Table 2: Effect of Tween-20 Concentration in Wash Buffer
| Tween-20 Concentration | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 0% | 1.50 | 0.50 | 3.0 |
| 0.05% | 1.45 | 0.15 | 9.7 |
| 0.1% | 1.40 | 0.18 | 7.8 |
| 0.5% | 1.20 | 0.20 | 6.0 |
This data shows that a small amount of detergent in the wash buffer is crucial for minimizing background, but excessive concentrations can begin to reduce the specific signal.
Experimental Protocols
Protocol 1: Competitive Inhibition ELISA for Fibrinopeptide B
This protocol outlines a general procedure for a competitive ELISA, a common format for quantifying small molecules like Fibrinopeptide B.
-
Coating: Coat the wells of a high-binding 96-well microplate with a Fibrinopeptide B-specific antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of your standards or samples and a fixed amount of enzyme-conjugated Fibrinopeptide B to the wells. Incubate for 1-2 hours at room temperature. During this step, the Fibrinopeptide B in the sample will compete with the enzyme-conjugated Fibrinopeptide B for binding to the coated antibody.
-
Washing: Wash the plate five times to remove all unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal will be inversely proportional to the amount of Fibrinopeptide B in the sample.
Protocol 2: Plasma Sample Preparation for Fibrinopeptide B Assay
Proper sample handling is critical for accurate Fibrinopeptide B measurement.
-
Blood Collection: Collect whole blood into a chilled tube containing an anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.[6][7]
-
Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Aliquot the plasma into cryovials and immediately store at -80°C. Avoid repeated freeze-thaw cycles.
-
Pre-Assay Preparation: Before use in an ELISA, thaw the plasma samples on ice. It is recommended to centrifuge the thawed samples again at 10,000 x g for 5 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant for the assay.
Fibrinopeptide B Generation Pathway:
Caption: The enzymatic cleavage of Fibrinogen by Thrombin to release Fibrinopeptides A and B.
References
- 1. labcluster.com [labcluster.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 7. bosterbio.com [bosterbio.com]
addressing matrix effects in Fibrinopeptide B plasma measurements
Welcome to the technical support center for Fibrinopeptide B (FPB) plasma measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of Fibrinopeptide B in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in Fibrinopeptide B plasma measurements?
A1: Matrix effects in Fibrinopeptide B (FPB) plasma measurements primarily arise from endogenous components of the plasma that co-elute with FPB and interfere with its ionization in the mass spectrometer. The most common sources of interference include:
-
Phospholipids (B1166683): These are major components of cell membranes and are abundant in plasma. They are known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.
-
Salts and Other Endogenous Molecules: High concentrations of salts and other small molecules in plasma can also lead to ion suppression or enhancement.
-
Proteins: Although most large proteins are removed during initial sample processing, residual proteins and peptides can still interfere with the analysis.
Q2: What is the expected normal concentration range for Fibrinopeptide B in healthy human plasma?
A2: The concentration of Fibrinopeptide B in the plasma of healthy individuals is generally very low. Studies have reported the level of a related peptide, desarginine fibrinopeptide B, to be less than 1 pmol/mL in normal individuals.[1] For Fibrinopeptide A (FPA), a related peptide, normal plasma levels are typically below 2 ng/mL, with a mean of around 0.5 ng/mL.[2] Precise reference ranges for FPB can vary depending on the analytical method and patient population, so it is recommended to establish in-house reference intervals.
Q3: Which sample preparation technique is best for minimizing matrix effects for FPB analysis?
A3: The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput. Here is a comparison of common methods:
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing phospholipids and other interferences, leading to cleaner extracts and reduced matrix effects.[3][4] SPE protocols using Oasis HLB cartridges have been shown to provide high analyte recovery and reproducibility.[5][6][7]
-
Liquid-Liquid Extraction (LLE): Can be effective in removing proteins and some interfering substances. However, its efficiency in removing phospholipids can be variable.
-
Protein Precipitation (PPT): The simplest and fastest method, but it is the least effective at removing matrix components, often resulting in significant ion suppression due to the co-extraction of phospholipids.[3]
For sensitive and accurate FPB quantification, Solid-Phase Extraction (SPE) is highly recommended.
Troubleshooting Guides
Issue 1: Low Analyte Signal or Poor Sensitivity
Symptom: The peak intensity for Fibrinopeptide B is weak or undetectable, even in spiked samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction/Low Recovery | 1. Optimize SPE Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated. Verify that the loading, washing, and elution solvents are appropriate for Fibrinopeptide B. A generic protocol for peptide extraction using a C18 column involves binding in an acidic buffer (e.g., 1% TFA) and eluting with a high organic solvent concentration (e.g., 60% acetonitrile (B52724) with 1% TFA).[7] 2. Evaluate LLE Solvents: If using LLE, experiment with different organic solvents to improve extraction efficiency. 3. Check for Peptide Adsorption: Peptides can adsorb to plasticware. Use low-binding tubes and pipette tips. |
| Ion Suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove interfering phospholipids.[3][8] 2. Chromatographic Separation: Modify the LC gradient to separate Fibrinopeptide B from co-eluting matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection. |
| Suboptimal MS Parameters | 1. Optimize Ionization Source Settings: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for FPB. 2. Optimize MRM Transitions and Collision Energies: Ensure you are using the most sensitive and specific precursor-product ion transitions for FPB. Perform a collision energy optimization experiment for each transition. |
Issue 2: High Background Noise or Interfering Peaks
Symptom: The chromatogram shows a high baseline or numerous interfering peaks, making it difficult to accurately integrate the Fibrinopeptide B peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Check Additives: Ensure that any mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are of high purity. |
| Carryover from Previous Injections | 1. Implement a Thorough Wash Method: Use a strong wash solvent and a sufficient wash volume between injections to clean the autosampler needle and injection port. 2. Inject Blanks: Run blank injections to confirm that the system is clean before analyzing samples. |
| Inadequate Sample Cleanup | 1. Enhance Sample Preparation: As with low signal, improving the sample cleanup by using SPE can significantly reduce background noise from the plasma matrix. |
| Non-Specific Binding in the LC System | 1. Column Conditioning: Ensure the column is properly conditioned before the analytical run. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptom: The Fibrinopeptide B peak is asymmetrical, exhibiting tailing or fronting, which affects integration and reproducibility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions on the Column | 1. Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure that FPB is in a single ionic state. 2. Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for peptide analysis to minimize secondary interactions. |
| Column Overload | 1. Reduce Injection Volume or Sample Concentration: Injecting too much analyte can lead to peak fronting. Dilute the sample or reduce the injection volume.[9] |
| Extra-Column Volume | 1. Optimize Tubing and Connections: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all connections are properly made. |
| Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: The solvent used to dissolve the extracted sample should be as close as possible in composition to the initial mobile phase to prevent peak distortion.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fibrinopeptide B
This protocol is a general guideline and may require optimization for your specific application. A reversed-phase sorbent like Oasis HLB is a good starting point.[5][6][7]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (FA)
-
Human Plasma Sample
Procedure:
-
Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 300 µL of acetonitrile with 1% formic acid. Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute with 1.2 mL of water.
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the Fibrinopeptide B with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile with 0.1% formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE) for Fibrinopeptide B
This is a general protocol and should be optimized for Fibrinopeptide B.
Materials:
-
Ethyl Acetate (B1210297) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Human Plasma Sample
Procedure:
-
Pre-treatment: To 200 µL of plasma, add an internal standard.
-
Extraction: Add 800 µL of a mixture of ethyl acetate and hexane (e.g., 90:10 v/v).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Fibrinopeptide B Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Variable, often lower due to co-precipitation | Moderate to High | High and Reproducible [5] |
| Matrix Effect (Ion Suppression) | High [3] | Moderate | Low [3][4] |
| Sample Cleanliness | Poor | Moderate | Excellent |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Recommendation | Not recommended for sensitive assays | A viable alternative if SPE is not available | Recommended for optimal performance |
Visualizations
Caption: Experimental workflow for Fibrinopeptide B analysis.
Caption: Troubleshooting flowchart for FPB plasma measurements.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of HPLC Gradient for Fibrinopeptide B Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of Fibrinopeptide B (FPB). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC gradient for Fibrinopeptide B separation?
A typical starting point for separating Fibrinopeptide B and related peptides is a reversed-phase HPLC method using a C18 column.[1][2] The mobile phase usually consists of two solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).
A common starting gradient is a linear increase from a low concentration of Mobile Phase B (e.g., 5-10%) to a higher concentration (e.g., 40-60%) over 30 to 60 minutes. The exact gradient will depend on the specific column dimensions, particle size, and HPLC system.
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
TFA is a crucial mobile phase additive for several reasons:
-
Ion Pairing: It acts as an ion-pairing agent, binding to the positively charged residues of the peptides. This increases their hydrophobicity and enhances their retention on the reversed-phase column.
-
Improved Peak Shape: TFA helps to minimize secondary interactions between the peptides and the silica (B1680970) backbone of the stationary phase, resulting in sharper, more symmetrical peaks.
-
pH Control: It maintains a low pH environment, which is necessary for the stability of the silica-based stationary phase and ensures consistent ionization of the peptides.
Q3: What are the common impurities or variants of Fibrinopeptide B that I might see in my chromatogram?
During the analysis of Fibrinopeptide B, you may encounter several related species, including:
-
desArg-Fibrinopeptide B: A common degradation product where the C-terminal arginine is cleaved.
-
Truncated Fibrinopeptide B: Forms of FPB that may be missing one or more amino acids from the N-terminus.
-
Deamidated Fibrinopeptide B: Asparagine residues within the peptide can undergo deamidation to form aspartic acid, leading to variants with different retention times.
-
Phosphorylated forms: While more common for Fibrinopeptide A, phosphorylated versions of Fibrinopeptide B can also exist.
Q4: How can I confirm the identity of the Fibrinopeptide B peak and its related impurities?
The most definitive way to identify peaks is to use a mass spectrometer (MS) coupled to the HPLC system (LC-MS). This will provide the mass-to-charge ratio of the eluting compounds, allowing for confident identification of Fibrinopeptide B and its variants. If an MS detector is not available, you can compare the retention times of your sample peaks with those of commercially available standards for Fibrinopeptide B and its common variants.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Increase the concentration of TFA in the mobile phase from 0.1% to 0.15% or 0.2% to improve ion pairing and reduce peak tailing. |
| Column Contamination | Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol (B130326), to remove strongly retained contaminants. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column Void | If the peak fronting is severe and accompanied by a drop in backpressure, the column may have a void at the inlet. Replace the column. |
Problem 2: Poor Resolution Between Fibrinopeptide B and Impurities
| Potential Cause | Troubleshooting Steps |
| Gradient is too steep | Decrease the gradient slope (e.g., from 1% acetonitrile/min to 0.5% acetonitrile/min). This will increase the separation time but should improve the resolution between closely eluting peaks. |
| Suboptimal Organic Solvent | While acetonitrile is most common, you can experiment with other organic solvents like methanol (B129727) or isopropanol in Mobile Phase B to alter the selectivity of the separation. |
| Incorrect TFA Concentration | For peptides with multiple positive charges, a higher TFA concentration (0.2-0.25%) may improve resolution. Experiment with different TFA concentrations to find the optimum. |
| Temperature Effects | Operate the column at an elevated and controlled temperature (e.g., 40-60 °C). This can improve peak shape and alter selectivity. |
Problem 3: Retention Time Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use a pH meter to verify the pH of the aqueous mobile phase. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature throughout the analysis. |
| HPLC System Leaks | Check all fittings and connections for any signs of leaks, which can cause fluctuations in flow rate and pressure. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
Data Presentation
The following table provides a summary of the expected effects of modifying key HPLC gradient parameters on the separation of Fibrinopeptide B and its common impurity, desArg-Fibrinopeptide B.
| Parameter Modified | Change | Effect on Retention Time of FPB | Effect on Resolution (FPB vs. desArg-FPB) | Impact on Peak Shape |
| Gradient Slope | Decrease (e.g., 1%/min to 0.5%/min) | Increase | Increase | May improve |
| Increase (e.g., 1%/min to 2%/min) | Decrease | Decrease | May worsen | |
| TFA Concentration | Increase (e.g., 0.1% to 0.2%) | Increase | May increase for some variants | Can improve symmetry |
| Decrease (e.g., 0.1% to 0.05%) | Decrease | May decrease | May lead to tailing | |
| Initial % Acetonitrile | Decrease (e.g., 10% to 5%) | Increase | May increase | Generally no significant change |
| Increase (e.g., 10% to 15%) | Decrease | May decrease | Generally no significant change | |
| Column Temperature | Increase (e.g., 30°C to 50°C) | Decrease | Can improve or change selectivity | Generally improves (sharper peaks) |
| Decrease (e.g., 30°C to 20°C) | Increase | Can improve or change selectivity | May lead to broader peaks |
Experimental Protocols
Protocol 1: Sample Preparation of Fibrinopeptides from Human Plasma
This protocol describes the release of fibrinopeptides from fibrinogen in plasma for subsequent HPLC analysis.[1]
Materials:
-
Human plasma (citrated)
-
Thrombin solution (e.g., 10 NIH units/mL in saline)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
Heating block or water bath at 100°C
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of thrombin solution.
-
Incubate the mixture at 37°C for 30 minutes to allow for the cleavage of fibrinopeptides from fibrinogen.
-
Add 400 µL of Tris buffer to the tube.
-
Place the tube in a heating block or boiling water bath for 5 minutes to precipitate the fibrin (B1330869) clot and other proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection onto the HPLC system.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC optimization of Fibrinopeptide B.
References
Validation & Comparative
A Comparative Guide to Fibrinopeptide B and D-dimer for Thrombosis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely diagnosis of thrombotic events, such as deep vein thrombosis (DVT) and pulmonary embolism (PE), is critical for patient outcomes. Biomarkers play a pivotal role in the diagnostic algorithm for venous thromboembolism (VTE). This guide provides a detailed comparison of two key biomarkers: Fibrinopeptide B (FPB) and D-dimer, offering insights into their diagnostic performance, underlying biochemistry, and assay methodologies to aid researchers and clinicians in their understanding and application.
At a Glance: Fibrinopeptide B vs. D-dimer
| Feature | Fibrinopeptide B (FPB) | D-dimer |
| Biomarker Type | A peptide released during the conversion of fibrinogen to fibrin (B1330869). | A degradation product of cross-linked fibrin. |
| Indication | Reflects ongoing thrombin activity and fibrin formation. | Indicates the breakdown of a formed thrombus (fibrinolysis). |
| Sample Type | Primarily plasma; urine has also been investigated. | Primarily plasma or whole blood. |
| Clinical Use | Investigational for VTE diagnosis; not yet in widespread clinical use. | A cornerstone in the diagnostic algorithm to rule out VTE in low to intermediate-risk patients.[1][2] |
| Key Advantage | Potentially higher specificity as it is a direct marker of thrombin activity.[3] | High negative predictive value, making it excellent for ruling out VTE.[1] |
| Key Limitation | Limited clinical validation and data compared to D-dimer. Plasma levels may not significantly differ between patients with and without VTE in some studies.[4] | Low specificity, as levels can be elevated in various non-thrombotic conditions.[1] |
Performance Data in Thrombosis Diagnosis
The diagnostic accuracy of a biomarker is paramount. The following tables summarize the performance characteristics of Fibrinopeptide B and D-dimer in the diagnosis of venous thromboembolism.
Table 1: Diagnostic Performance of Fibrinopeptide B
| Sample Type | Condition | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the ROC Curve (AUC) |
| Urine | PE | 75.4% (at 2.5 ng/mL cutoff)[3] | 28.9% (at 2.5 ng/mL cutoff)[3] | Not Reported | Not Reported | 0.973[4] |
| Plasma | DVT/PE | Not Significantly Different Between Groups[4] | Not Significantly Different Between Groups[4] | Not Reported | Not Reported | Not Reported |
Note: Data on plasma FPB for VTE diagnosis is limited and one study found no significant difference in plasma concentrations between patients with and without DVT/PE.[4] The high AUC for urine FPB suggests potential, but this requires further validation.
Table 2: Diagnostic Performance of D-dimer (Various Assays)
| Assay Type | Condition | Sensitivity | Specificity |
| ELFA | DVT | 96%[5] | Not Reported |
| ELFA | PE | 97%[5] | Not Reported |
| Microplate ELISA | DVT | 94%[5] | Not Reported |
| Microplate ELISA | PE | 95%[5] | Not Reported |
| Latex Quantitative | DVT | 93%[5] | Not Reported |
| Latex Quantitative | PE | 95%[5] | Not Reported |
| Whole-Blood Assay | DVT | 83%[5] | 71%[5] |
| Whole-Blood Assay | PE | 87%[5] | 69%[5] |
| Latex Qualitative | DVT | 69%[5] | 99%[5] |
| Latex Qualitative | PE | 75%[5] | 99%[5] |
Note: D-dimer assay performance, particularly sensitivity and specificity, varies significantly between different methods.[5] Highly sensitive assays are generally preferred for ruling out VTE.
Biochemical Pathways and Biomarker Generation
An understanding of the coagulation and fibrinolysis cascades is essential to appreciate the roles of FPB and D-dimer.
Coagulation Cascade and Fibrinopeptide B Formation
The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. A key step is the conversion of soluble fibrinogen to insoluble fibrin, which is catalyzed by the enzyme thrombin. During this conversion, thrombin cleaves two small peptides from the N-terminal ends of the fibrinogen molecule: Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB).[6][7] The presence of FPB in the circulation is therefore a direct indicator of thrombin activity and the formation of new fibrin.
Fibrinolysis and D-dimer Formation
Once a clot is formed and the underlying vascular injury is repaired, the clot is broken down by the fibrinolytic system. The key enzyme in this process is plasmin, which degrades the cross-linked fibrin mesh into a number of soluble fragments.[7] One of these fragments is the D-dimer, which consists of two D fragments from adjacent fibrin monomers that have been cross-linked by Factor XIIIa.[2] The presence of D-dimer is therefore indicative of the breakdown of a pre-existing thrombus.
Experimental Protocols
Accurate and reproducible measurement of FPB and D-dimer is crucial for their clinical utility. Below are generalized experimental protocols for common assay types.
Fibrinopeptide B (FPB) ELISA Protocol (Generalized)
This protocol outlines the typical steps for a competitive inhibition enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of FPB in plasma.
Methodology:
-
Sample Collection and Preparation: Collect whole blood into a tube containing an anticoagulant such as sodium citrate.[8] Centrifuge the sample at 1000 x g for 15 minutes at 2-8°C to separate the plasma.[8] The plasma can be assayed immediately or stored at -20°C or -80°C.[8]
-
Reagent Preparation: Reconstitute standards and prepare working solutions of detection reagents as per the kit manufacturer's instructions.[8]
-
Assay Procedure:
-
Add standards and plasma samples to the wells of a microplate pre-coated with an anti-FPB antibody.[8]
-
Immediately add a biotin-conjugated anti-FPB antibody (Detection Reagent A).[8]
-
Incubate the plate, allowing the FPB in the sample to bind to the antibodies.
-
Wash the plate to remove unbound substances.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate (Detection Reagent B).[8]
-
Incubate and wash the plate again.
-
Add a TMB substrate solution, which will react with the HRP to produce a color change.[8]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[8] The intensity of the color is inversely proportional to the amount of FPB in the sample.
-
D-dimer Quantitative Latex Agglutination/Immunoturbidimetric Assay Protocol (Generalized)
This protocol describes a common method for the quantitative determination of D-dimer in plasma, often performed on automated coagulation analyzers.
Methodology:
-
Sample Collection and Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.[9] The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio. Centrifuge the sample to obtain platelet-poor plasma.
-
Assay Principle: The assay is based on the principle of latex-enhanced immunoturbidimetry.[10] Latex particles are coated with monoclonal antibodies specific to the D-dimer fragment.[10]
-
Assay Procedure:
-
The patient's plasma sample is mixed with the latex reagent.
-
If D-dimer is present in the plasma, it will bind to the antibodies on the latex particles, causing them to agglutinate.[10]
-
This agglutination leads to an increase in the turbidity of the solution, which is measured by a photometer as an increase in light absorbance.[10]
-
The rate of change in absorbance is proportional to the D-dimer concentration in the sample.
-
The concentration is determined by comparing the result to a calibration curve generated from standards with known D-dimer concentrations.
-
Conclusion
D-dimer is a well-established and highly sensitive marker for the exclusion of venous thromboembolism in low to intermediate-risk patients, supported by a wealth of clinical evidence. Its high negative predictive value is its greatest asset. However, its low specificity remains a significant limitation.
Fibrinopeptide B, as a direct marker of thrombin activity, holds theoretical advantages in terms of specificity. While research into urine FPB has shown promise, data on the diagnostic utility of the more commonly used plasma FPB for VTE is currently limited and not as compelling as the extensive data available for D-dimer.
For researchers and drug development professionals, further head-to-head comparative studies of plasma FPB and D-dimer are warranted to definitively establish the clinical utility of FPB in the diagnosis of thrombosis. The development of rapid, standardized, and cost-effective assays for FPB will also be crucial for its potential integration into clinical practice. At present, D-dimer remains the biochemical gold standard for the initial assessment of suspected VTE.
References
- 1. scilit.com [scilit.com]
- 2. D-dimer - a multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test detects PE with greater specificity than D-dimer | MDedge [mdedge.com]
- 4. Urine and plasma levels of fibrinopeptide B in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic accuracy of D-dimer test for exclusion of venous thromboembolism: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation and elimination of soluble fibrin and D-dimer in the bloodstream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 10. scribd.com [scribd.com]
Validating a New Fibrinopeptide B ELISA Kit Against High-Performance Liquid Chromatography (HPLC): A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Fibrinopeptide B (FPB) ELISA kit against the established High-Performance Liquid Chromatography (HPLC) method. The objective is to offer a clear, data-driven validation framework to assist researchers in selecting the most appropriate assay for their specific needs.
Introduction to Fibrinopeptide B Quantification
Fibrinopeptide B is a peptide released during the conversion of fibrinogen to fibrin (B1330869) by thrombin, making it a crucial biomarker for studying coagulation and thrombotic events. Accurate quantification of FPB in biological samples such as plasma and serum is vital for research in cardiovascular diseases, hematology, and drug development targeting the coagulation cascade. While HPLC has traditionally been the gold standard for peptide quantification due to its high specificity and accuracy, ELISA kits offer a high-throughput, user-friendly alternative. This guide evaluates a new FPB ELISA kit by comparing its performance characteristics against a validated HPLC method.
Experimental Protocols
Detailed methodologies for both the new Fibrinopeptide B ELISA kit and the reference HPLC method are provided below.
Fibrinopeptide B ELISA Kit Protocol (Sandwich ELISA)
This protocol outlines the steps for a typical sandwich ELISA for FPB quantification.
-
Plate Preparation : A microtiter plate is pre-coated with a monoclonal antibody specific for FPB.
-
Sample and Standard Addition : Standards and samples are added to the wells. Any FPB present binds to the capture antibody.
-
Incubation : The plate is incubated to allow for antigen-antibody binding.
-
Washing : The plate is washed to remove unbound substances.
-
Detection Antibody Addition : A biotin-conjugated polyclonal antibody specific for FPB is added, binding to the captured FPB.
-
Incubation and Washing : The plate is incubated and washed again to remove unbound detection antibody.
-
Enzyme Conjugate Addition : Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Incubation and Washing : A final incubation and wash step removes unbound enzyme conjugate.
-
Substrate Addition : A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which is converted by HRP to a colored product.
-
Reaction Termination : The reaction is stopped by the addition of an acid, resulting in a color change.
-
Data Acquisition : The optical density is measured at 450 nm using a microplate reader. The concentration of FPB is determined by interpolating from a standard curve.[1]
Fibrinopeptide B HPLC Protocol
This protocol describes a typical reversed-phase HPLC method for FPB quantification.[2][3]
-
Sample Preparation :
-
Plasma or serum samples are treated with thrombin to release fibrinopeptides from fibrinogen.
-
The reaction is stopped, and proteins are precipitated using an acid (e.g., trichloroacetic acid).
-
The sample is centrifuged to pellet the precipitated proteins.
-
-
Supernatant Extraction : The supernatant containing the fibrinopeptides is collected.
-
Filtration : The supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter.
-
Injection : A specific volume of the filtered supernatant is injected into the HPLC system.
-
Chromatographic Separation : The sample is separated on a C18 reversed-phase column using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection : Fibrinopeptide B is detected by its UV absorbance at a specific wavelength (typically around 210-220 nm).
-
Quantification : The concentration of FPB is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a synthetic FPB standard.
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of the new Fibrinopeptide B ELISA kit and the reference HPLC method.
| Performance Parameter | New Fibrinopeptide B ELISA Kit | Reference HPLC Method |
| Precision | ||
| Intra-Assay CV% | < 8%[4] | Typically < 5% |
| Inter-Assay CV% | < 12%[4] | Typically < 10% |
| Sensitivity | ||
| Limit of Detection (LOD) | ~0.1 ng/mL[1] | Typically 0.1 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL[4] | Typically 0.5 - 1.0 ng/mL |
| Assay Range | 1.56 - 100 ng/mL[4] | Typically 1 - 1000 ng/mL |
| Accuracy | ||
| Spike Recovery | 87-104% in plasma[5] | 90-110% (expected) |
| Linearity | ||
| R² of Standard Curve | > 0.99 (typical) | > 0.99 (typical) |
| Specificity | ||
| Cross-reactivity | No significant cross-reactivity with analogues observed.[1] | High (separation of FPB from other peptides) |
| Sample Throughput | High (96-well plate format) | Low to Medium (sequential sample injection) |
| Assay Time | ~2-4 hours[6] | ~30-60 minutes per sample (plus sample prep) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Conclusion
This comparison demonstrates that the new Fibrinopeptide B ELISA kit offers a viable alternative to the traditional HPLC method for the quantification of FPB.
-
Precision and Accuracy : The ELISA kit shows acceptable precision with intra- and inter-assay CVs below 8% and 12% respectively, which is slightly higher than what is typically expected from a validated HPLC method. The spike recovery data for the ELISA is within an acceptable range, indicating good accuracy.
-
Sensitivity and Range : Both methods demonstrate comparable sensitivity, with LLOQs in the sub-ng/mL range. The dynamic range of the ELISA is suitable for many research applications, while HPLC can often be adapted for a wider quantification range.
-
Specificity : HPLC provides high specificity by physically separating FPB from other plasma components. The ELISA kit's specificity relies on the quality of the antibodies, and while manufacturers report no significant cross-reactivity, this should be empirically verified by the end-user, especially when analyzing complex samples.
-
Throughput and Time : The ELISA kit offers significantly higher throughput, making it ideal for screening large numbers of samples. The HPLC method is more time-consuming on a per-sample basis.
Recommendation:
The new Fibrinopeptide B ELISA kit is a suitable and efficient tool for the routine quantification of FPB in a research setting, particularly for large-scale studies where high throughput is a priority. The HPLC method remains the gold standard for applications requiring the highest level of specificity and for the validation of results obtained by other methods. For researchers transitioning from HPLC to ELISA, it is recommended to perform a bridging study to ensure correlation between the two methods using study-specific samples.
References
- 1. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. biomatik.com [biomatik.com]
Comparative Analysis of Fibrinopeptide B versus C5a Chemotactic Potency
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemotactic potency of Fibrinopeptide B (FPB) and the complement component C5a. Both are endogenous peptides generated during inflammation and tissue injury, playing crucial roles in recruiting immune and structural cells to specific sites. Their distinct origins—FPB from coagulation and C5a from the complement cascade—result in different target cell specificities and signaling mechanisms. This analysis is supported by experimental data on their effective concentrations, target cells, and underlying signaling pathways.
Quantitative Data on Chemotactic Potency
The chemotactic potency of a substance is typically measured by its EC50 value—the concentration that induces a response halfway between the baseline and the maximum.[1] The following table summarizes the effective chemotactic concentrations for FPB and C5a across various cell types.
| Chemoattractant | Target Cell Type | Effective Concentration / Potency | Notes |
| C5a | Neutrophils | Half-maximal binding: ~2.6 nM.[2][3] | A potent chemoattractant for a broad range of myeloid cells.[4] |
| Monocytes | Half-maximal binding: ~1.2 nM.[2][3] | Does not distinguish between C5a and C5a des Arg for chemotaxis.[5] | |
| Macrophages | Low nanomolar (nM) range.[4] | C5a can prime macrophages for an enhanced response to other stimuli.[6] | |
| Fibroblasts | Peak response at ~10⁻⁹ M (~1 nM).[7] | Recruits mesenchymal cells, contributing to tissue remodeling.[7] | |
| Eosinophils, Basophils | Low nanomolar (nM) range.[4] | Broadly involved in allergic and inflammatory responses. | |
| Fibrinopeptide B (FPB) | Neutrophils | Effective at ~10 nM.[8] | Potent activity, but does not use the C5a receptor.[8][9] |
| Monocytes | Not chemotactic. [8] | This is a key distinguishing feature from C5a. | |
| Macrophages | Potent chemotactic agent.[10] | Implicated in attracting macrophages in atherosclerotic lesions.[10] | |
| Fibroblasts | Activity comparable to C5a and PDGF.[7][8] | Suggests a role in wound healing and fibrosis. |
Experimental Protocol: Boyden Chamber Chemotaxis Assay
The Boyden chamber, or transwell assay, is the most widely accepted method for quantifying cell migration and chemotaxis.[11] The protocol involves measuring the directed movement of cells across a porous membrane towards a chemoattractant.
Principle: A two-compartment chamber is separated by a microporous membrane.[12] The lower compartment contains the test substance (chemoattractant), and cells are placed in the upper compartment. Cells actively migrate through the pores towards the concentration gradient.[12]
Detailed Methodology:
-
Chamber Preparation: A sterile multi-well plate (e.g., 24-well format) is fitted with cell culture inserts (the "upper chamber").[13] The inserts contain a porous polycarbonate membrane at the bottom. The pore size of the membrane is critical and must be selected based on the cell type being studied (e.g., 3 µm for leukocytes, 5 µm for monocytes, 8 µm for fibroblasts).[11]
-
Chemoattractant Loading: The lower wells of the plate are filled with cell culture medium containing the desired concentration of the chemoattractant (e.g., C5a or FPB). A control well with medium only should be included.
-
Cell Seeding: A suspension of the target cells (e.g., neutrophils, fibroblasts) in serum-free medium is prepared. The cells are counted, and a defined number are seeded into the upper chamber of each insert.[11]
-
Incubation: The plate is incubated at 37°C in a humidified CO₂ incubator for a predetermined period. The incubation time must be calibrated to allow for measurable migration without exhausting the chemoattractant gradient.[14]
-
Cell Removal and Staining: After incubation, the inserts are removed. Non-migratory cells remaining on the upper surface of the membrane are gently wiped away with a cotton swab. The membrane is then fixed and stained (e.g., with Crystal Violet or a fluorescent dye) to visualize the cells that have migrated to the lower surface.[12]
-
Quantification: The number of migrated cells is quantified. This can be done by manually counting cells in several fields of view under a microscope.[13] For higher throughput, the stain from the migrated cells can be eluted, and the absorbance or fluorescence can be measured using a plate reader.[13]
Caption: Workflow for the Boyden chamber chemotaxis assay.
Signaling Pathways
C5a and FPB initiate chemotaxis through distinct receptor-mediated signaling cascades. C5a utilizes a well-characterized GPCR, while FPB acts via a separate, as-yet-unidentified receptor.
C5a Signaling: C5a is a potent anaphylatoxin that signals primarily through the C5a receptor 1 (C5aR1 or CD88), a classic G protein-coupled receptor (GPCR).[15][16] C5aR1 is highly expressed on innate immune cells like neutrophils and macrophages.[17] Binding of C5a to C5aR1 activates heterotrimeric Gαi proteins, initiating several downstream pathways critical for cell migration:[15][18]
-
PI3K/Akt Pathway: Activation of phosphatidylinositol 3-kinase (PI3K) leads to the phosphorylation of Akt, a key step in promoting cell survival and migration.[18][19]
-
MAPK/ERK Pathway: The cascade involving Ras, Raf, and MEK leads to the phosphorylation of ERK1/2, which regulates cytoskeletal dynamics.[6][15]
-
Calcium Mobilization: G protein activation leads to a rapid increase in intracellular calcium, a crucial second messenger for actin polymerization.[15][18]
Fibrinopeptide B Signaling: The signaling pathway for FPB is less defined. However, crucial evidence shows that FPB does not interact with the neutrophil receptors for C5a, leukotriene B4 (LTB4), or fMLP.[8] This strongly indicates that FPB mediates its chemotactic effects through a distinct and specific receptor system, preventing direct cross-talk at the receptor level with these other major inflammatory chemoattractants.
Caption: Comparative signaling pathways for C5a and Fibrinopeptide B.
Conclusion
Both C5a and Fibrinopeptide B are potent chemoattractants, but they exhibit important differences in potency, target cell specificity, and mechanism of action.
-
Potency and Specificity: C5a is an exceptionally potent chemoattractant with a broad range of targets, including all major myeloid cells (neutrophils, monocytes, macrophages) and fibroblasts, generally acting at low nanomolar concentrations.[4][7] Fibrinopeptide B demonstrates potent chemotactic activity for neutrophils, macrophages, and fibroblasts, with an efficacy for fibroblasts comparable to that of C5a.[7][8][10] Its most significant distinguishing feature is its lack of chemotactic activity for monocytes.[8]
-
Mechanism: The two peptides operate via entirely separate receptor systems. C5a signals through the well-defined C5aR1 (CD88) GPCR, activating canonical Gαi-mediated pathways.[15] FPB utilizes a distinct receptor, ensuring its signaling is not redundant with that of C5a or other common chemoattractants.[8]
These differences underscore their unique, non-overlapping roles in the complex interplay between the coagulation, complement, and inflammatory systems. For drug development professionals, the selectivity of the FPB system may offer therapeutic opportunities to modulate neutrophil and macrophage recruitment without directly interfering with the broader immunomodulatory functions of the C5a-C5aR1 axis.
References
- 1. EC50 - Wikipedia [en.wikipedia.org]
- 2. Analysis of the interaction of human C5a and C5a des Arg with human monocytes and neutrophils: flow cytometric and chemotaxis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the interaction of human C5a and C5a des Arg with human monocytes and neutrophils: flow cytometric and chemotaxis studies. | Semantic Scholar [semanticscholar.org]
- 4. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotactic responses of human peripheral blood monocytes to the complement-derived peptides C5a and C5a des Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE PRIMING EFFECT OF C5A ON MONOCYTES IS PREDOMINANTLY MEDIATED BY THE P38 MAPK PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human C5a and C5a des Arg exhibit chemotactic activity for fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fibrinopeptide B, human - Echelon Biosciences [echelon-inc.com]
- 10. Role of fibrinopeptide B in early atherosclerotic lesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 15. C5a receptor - Wikipedia [en.wikipedia.org]
- 16. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Ras-Related Protein Rab5a Regulates Complement C5a Receptor Trafficking, Chemotaxis, and Chemokine Secretion in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Fibrinopeptide B: Mass Spectrometry vs. Immunoassay
For researchers, clinical scientists, and drug development professionals, the accurate quantification of Fibrinopeptide B (FPB) is a critical indicator of in vivo thrombin activity. As a key biomarker in coagulation, FPB levels are vital for assessing the efficacy and safety of antithrombotic therapies. The two predominant analytical platforms for FPB quantification, mass spectrometry (MS) and immunoassay, offer distinct advantages and limitations. This guide provides a comprehensive comparison to aid in methodology selection and cross-validation efforts, ensuring data integrity and confidence in clinical findings.
Fibrinopeptide B is a 14-amino acid peptide released from the Bβ chain of fibrinogen by the action of thrombin during the conversion of fibrinogen to fibrin (B1330869).[1] Its presence in circulation is a direct measure of thrombin-mediated fibrin formation, making it a highly specific biomarker for thrombotic events.[2][3] Given its central role, regulatory bodies and drug developers require robust, reliable methods for its measurement. Cross-validation between different analytical platforms is often necessary to confirm the accuracy and reproducibility of results, a principle supported by FDA guidance on biomarker assay validation.[4][5]
Principles of Detection: Two Approaches to Quantification
Mass Spectrometry (MS): A Focus on Structural Identity Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that quantifies FPB based on its intrinsic molecular properties. In this method, a plasma sample undergoes extraction and separation via liquid chromatography. The isolated FPB is then ionized and fragmented. The mass spectrometer precisely measures the mass-to-charge ratio (m/z) of the parent peptide and its specific fragments, providing a highly specific and quantifiable signature. This method offers exceptional specificity, as it directly identifies the molecule by its mass and structure.[6]
Immunoassay: Leveraging Biological Specificity Immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA), utilize the highly specific binding interaction between an antibody and the FPB antigen.[7] In a typical "sandwich" ELISA, a capture antibody pre-coated on a microplate binds to FPB in the sample. A second, enzyme-conjugated detection antibody then binds to a different site on the FPB. The addition of a substrate results in a measurable colorimetric or chemiluminescent signal that is proportional to the amount of FPB present.[8] This method relies on the availability of highly specific antibodies and is well-suited for high-throughput applications.[6]
Performance Comparison: A Quantitative Overview
Choosing an assay requires a careful evaluation of its performance characteristics. The following table summarizes typical performance metrics for LC-MS/MS and ELISA-based FPB assays, synthesized from validation reports and technical literature.
| Performance Metric | LC-MS/MS | Immunoassay (ELISA) | Rationale & Key Considerations |
| Specificity | Very High | High to Very High | MS directly measures the molecular mass, minimizing interference. Immunoassays are subject to cross-reactivity with structurally similar molecules or interference from endogenous antibodies.[6][7] |
| Sensitivity (LLOQ) | ~0.1 - 1 ng/mL | ~0.5 - 1.5 ng/mL | Both methods can achieve high sensitivity, though LC-MS/MS often reaches lower limits of quantification (LLOQ).[8][9] |
| Precision (%CV) | < 15% | < 15% | Both methods demonstrate excellent reproducibility, with intra- and inter-assay coefficients of variation (CV) typically below 15%.[9][10] |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | Both platforms can achieve high accuracy, though this should be rigorously assessed using a fit-for-purpose validation approach.[11] |
| Throughput | Lower | Higher | Immunoassays are generally faster for large batches due to the 96-well plate format, while MS methods analyze samples sequentially.[12] |
| Development Time | Shorter | Longer | Developing a new MS assay can be faster as it does not require the lengthy process of generating and validating specific antibodies.[12] |
| Cost per Sample | Lower (Reagents) | Higher (Reagents) | MS consumables are often less expensive, but the initial capital investment for the instrument is significantly higher.[6][12] |
Visualizing the Methodologies
To better understand the practical differences, the following diagrams illustrate the typical experimental workflows and the logical process of a cross-validation study.
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The release of small amounts of fibrinopeptide-B (FPB) is of critical importance for the thrombin clotting time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. mybiosource.com [mybiosource.com]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fibrinopeptide B Cleavage: Thrombin vs. Alternative Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thrombin and other enzymes in their ability to cleave Fibrinopeptide B (FPB) from fibrinogen. This critical step in the coagulation cascade and inflammatory processes is of significant interest in basic research and drug development. This document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the selection and application of these enzymes.
Enzyme Performance in Fibrinopeptide B Cleavage
The efficiency and specificity of Fibrinopeptide B (FPB) cleavage from fibrinogen vary significantly among different proteases. While thrombin is the primary physiological enzyme for this reaction, other enzymes, including serine proteases and snake venom metalloproteinases, also exhibit this activity, often with different kinetic profiles.
Thrombin is a serine protease that plays a central role in hemostasis. It converts soluble fibrinogen into insoluble fibrin (B1330869) monomers, which then polymerize to form a clot. This conversion is initiated by the cleavage of Fibrinpeptide A (FPA) from the Aα chain of fibrinogen, followed by the slower cleavage of Fibrinpeptide B (FPB) from the Bβ chain.[1][2] The release of FPB is a critical step that promotes the lateral aggregation of fibrin protofibrils, leading to the formation of a stable fibrin clot.[3]
Trypsin , a pancreatic serine protease, is a less specific enzyme that also cleaves at the carboxyl side of lysine (B10760008) and arginine residues. It rapidly cleaves both FPA and FPB from fibrinogen, with the release of FPB preceding that of FPA.[2]
Plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. While its main substrate is fibrin, it can also cleave fibrinogen. Plasmin cleaves a segment of the Bβ chain that includes FPB, but its action on FPA is initially undetectable.[2]
Kallikrein , another serine protease, is involved in the contact activation pathway of coagulation and the kinin-kallikrein system. While its primary role in coagulation is the activation of Factor XII, it has been shown to have broader substrate specificity and can cleave various proteins.[4] However, its direct and specific kinetic activity on Fibrinopeptide B cleavage from fibrinogen is not as well-characterized as that of thrombin.
Snake Venom Enzymes offer unique specificities. An enzyme from the venom of Ancistrodon contortrix contortrix (ACC) rapidly cleaves FPB with a slower cleavage of FPA.[2] Similarly, a thrombin-like enzyme from the venom of Agkistrodon halys Pallas preferentially releases FPB, with a significant lag before FPA release.[5]
The following table summarizes the available quantitative and qualitative data on the cleavage of Fibrinopeptide B by these enzymes.
| Enzyme | Source | Primary Substrate(s) | Fibrinopeptide Cleavage Pattern | Kinetic Parameters for FPB Cleavage (kcat/Km, M⁻¹s⁻¹) | Notes |
| Thrombin | Mammalian Plasma | Fibrinogen, Factor V, Factor VIII, Factor XI, Factor XIII, Protein C | Cleaves FPA rapidly, followed by slower cleavage of FPB.[1][2] | 4.2 x 10⁶ (from des-A fibrinogen)[6] | The physiological enzyme for fibrin formation. FPB cleavage is enhanced after fibrin polymerization.[3] |
| Trypsin | Pancreas | Proteins (cleaves at Arg, Lys) | Rapidly cleaves both FPB and FPA, with FPB release being faster.[2] | Not specifically reported for FPB. | Less specific than thrombin, leading to broader proteolysis. |
| Plasmin | Plasma (from plasminogen) | Fibrin, Fibrinogen | Cleaves a segment containing FPB; no initial FPA cleavage detected.[2] | Not specifically reported for FPB. | Primarily a fibrinolytic enzyme. |
| Kallikrein | Plasma (from prekallikrein) | Kininogen, Factor XII | Not well-characterized for direct FPB cleavage. | Not reported. | Primarily involved in contact activation and inflammation.[4] |
| ACC Enzyme | Ancistrodon contortrix contortrix venom | Fibrinogen | Rapidly cleaves FPB, with slower FPA cleavage.[2] | Not reported. | A thrombin-like enzyme from snake venom. |
| A. halys Pallas Enzyme | Agkistrodon halys Pallas venom | Fibrinogen | Preferentially releases FPB, followed by FPA after a long lag.[5] | Not reported. | A thrombin-like enzyme with high specificity for FPB release. |
Experimental Protocols
Accurate quantification of Fibrinopeptide B release is crucial for studying enzyme kinetics and physiological processes. The following are detailed methodologies for commonly used assays.
High-Performance Liquid Chromatography (HPLC) for Fibrinopeptide B Quantification
This method allows for the separation and quantification of fibrinopeptides.[7][8]
Materials:
-
Purified fibrinogen
-
Enzyme of interest (e.g., thrombin)
-
Reaction buffer (e.g., Tris-buffered saline, pH 7.4)
-
Trichloroacetic acid (TCA)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Fibrinopeptide B standard
Procedure:
-
Prepare a solution of fibrinogen (e.g., 3 mg/mL) in the reaction buffer.[1]
-
Initiate the cleavage reaction by adding the enzyme (e.g., 2.5 U/mL of thrombin).[1]
-
At various time points, stop the reaction by adding an equal volume of cold 10% TCA to a sample of the reaction mixture.
-
Incubate on ice for 10 minutes to allow protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the fibrinopeptides.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate the fibrinopeptides using a gradient of mobile phase B.
-
Detect the peptides by UV absorbance at 210 nm.[7]
-
Quantify the amount of FPB released by comparing the peak area to a standard curve generated with known concentrations of the FPB standard.
Enzyme-Linked Immunosorbent Assay (ELISA) for Fibrinopeptide B Quantification
This immunoassay provides a highly sensitive and specific method for quantifying FPB. The following is a general protocol for a sandwich ELISA.
Materials:
-
Microplate pre-coated with a capture antibody specific for Fibrinopeptide B
-
Fibrinopeptide B standard
-
Sample diluent
-
Detection antibody specific for Fibrinopeptide B, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the FPB standard in the sample diluent to generate a standard curve. Dilute the samples as required.
-
Sample/Standard Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash.
-
Detection Antibody Addition: Add 100 µL of the diluted HRP-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for a specified time (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until a color change is observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Quantification: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of FPB in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
The cleavage of Fibrinopeptide B is a key event in the coagulation cascade and also plays a role in inflammatory signaling.
Coagulation Cascade and Fibrin Formation
The following diagram illustrates the central role of thrombin in cleaving fibrinogen to form fibrin, a process that is initiated by the release of Fibrinopeptides A and B.
Caption: Thrombin-mediated cleavage of Fibrinogen.
Fibrinopeptide B in Chemotaxis
Fibrinopeptide B has been identified as a potent chemoattractant for neutrophils and fibroblasts, suggesting its role in inflammation and wound healing.[9][10] The signaling pathway initiated by FPB binding to its receptor on these cells leads to directed cell migration.
Caption: Fibrinopeptide B-induced chemotaxis signaling pathway.
Experimental Workflow for Comparing Enzyme Activity
The following diagram outlines a typical workflow for comparing the Fibrinopeptide B cleavage activity of different enzymes.
Caption: Workflow for comparing FPB cleavage by different enzymes.
References
- 1. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the thrombin-like enzyme preferentially releasing fibrinopeptide B from the snake venom of Agkistrodon halys Pallas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of human fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The identification of fibrinopeptide B as a chemotactic agent derived from human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinopeptide A vs. Fibrinopeptide B Levels: A Comparative Guide for Coagulation Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cascade of hemostasis, the conversion of soluble fibrinogen into an insoluble fibrin (B1330869) clot is the culminating event. This process is initiated by the serine protease thrombin, which proteolytically cleaves small peptides from the N-terminal ends of the fibrinogen molecule. These cleaved peptides are known as Fibrinopeptide A (FpA) and Fibrinopeptide B (FpB).[1][2] The release of FpA from the Aα chains of fibrinogen is the initial step, exposing polymerization sites and leading to the formation of fibrin monomers.[3] A subsequent, slower cleavage releases FpB from the Bβ chains, which facilitates the lateral aggregation of these monomers, ultimately strengthening the fibrin mesh.[3][4]
Because their presence in plasma is a direct result of thrombin activity and subsequent fibrin formation, FpA and FpB serve as sensitive biomarkers for the in vivo state of coagulation.[1][5] Elevated levels are indicative of an activated coagulation system, making them valuable tools in the study and diagnosis of various coagulation disorders. This guide provides a comparative analysis of FpA and FpB levels across several key hematological conditions, supported by quantitative data and detailed experimental methodologies.
Fibrinogen Cleavage Pathway
The diagram below illustrates the final step of the common coagulation pathway, where thrombin acts on fibrinogen to release Fibrinopeptides A and B, initiating the formation of a fibrin clot.
Caption: Thrombin-mediated cleavage of Fibrinogen releases FpA and FpB.
Comparative Analysis of Fibrinopeptide Levels in Coagulation Disorders
The levels of FpA and FpB in plasma can vary significantly depending on the underlying hemostatic challenge. The following table summarizes representative quantitative data from clinical studies. FpA is more frequently reported in the literature than FpB.
| Condition | Fibrinopeptide A (FpA) Level (ng/mL) | Fibrinopeptide B (FpB) Level | Key Observations |
| Healthy Controls | Mean: 0.5 - 1.6[6][7][8] | Generally low/undetectable | Baseline levels are very low, reflecting minimal constitutive thrombin activity. |
| Thromboembolism (DVT/PE) | Mean: 5.6 - 10.7[7][8] | Elevated | Significantly elevated FpA levels are a strong indicator of active thrombosis.[7] Levels decrease rapidly with effective anticoagulant therapy (e.g., heparin).[6] |
| Disseminated Intravascular Coagulation (DIC) | Mean: 22.0 - 24.3[8][9] | Markedly Elevated | FpA levels are typically much higher than in localized thromboembolism, reflecting widespread, systemic activation of coagulation.[8][9] |
| Stable Liver Cirrhosis | Mean: 2.4 - 2.7[8][9] | Marginally Elevated | FpA is only slightly elevated, suggesting that significant intravascular coagulation is not a major feature of coagulopathy in stable liver disease.[9] |
| Hemophilia (A and B) | Delayed and Reduced Release[4] | Delayed and Markedly Reduced Release[4] | Impaired thrombin generation leads to slower and lower overall release of both FpA and FpB.[4] The FpA/FpB ratio at clot time is significantly increased compared to healthy individuals.[4] |
| von Willebrand Disease (vWD) | Presumed Delayed and Reduced | Presumed Delayed and Reduced | Direct quantitative data is scarce. However, studies show delayed and reduced thrombin generation, especially in severe Type 3 vWD, which is primarily dependent on the associated low Factor VIII levels.[3] This strongly implies that FpA and FpB release patterns would be similar to those seen in hemophilia. |
Discussion of Pathophysiological Differences
-
Thrombotic vs. Consumptive Coagulopathies: In conditions like Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE), the elevated FpA reflects a localized or systemic thrombotic process. In contrast, the profoundly high levels seen in Disseminated Intravascular Coagulation (DIC) are the result of a massive and uncontrolled systemic activation of thrombin, leading to widespread microvascular thrombosis and a subsequent consumptive coagulopathy.[8]
-
Impaired Production vs. Impaired Generation: In liver disease, the coagulopathy stems primarily from the reduced synthesis of clotting factors by the damaged liver, not from their consumption via intravascular coagulation. This is why FpA levels in stable cirrhosis are only marginally elevated and significantly lower than in DIC.[9]
-
Inherited Bleeding Disorders: In hemophilia and severe von Willebrand disease, the defect lies in the intrinsic pathway's ability to generate an adequate thrombin burst.[3][4] This leads to a delayed and diminished release of both fibrinopeptides. The altered ratio of FpA to FpB in hemophilia suggests a "discordant" fibrin formation process, which may contribute to the poor clot strength and bleeding phenotype characteristic of the disease.[4]
Experimental Protocols for Fibrinopeptide Measurement
The measurement of fibrinopeptides in plasma requires specific collection and processing techniques to prevent in vitro generation and to separate these small peptides from the much larger, cross-reactive parent fibrinogen molecule.[6] The most cited and historically significant method is the Radioimmunoassay (RIA).
Key Method: Radioimmunoassay (RIA)
-
Sample Collection: Blood is drawn into a tube containing an anticoagulant (e.g., EDTA) and a thrombin inhibitor, such as heparin or a specific inhibitor like hirudin, to prevent clotting and in vitro FpA/FpB generation.[6]
-
Plasma Separation: The sample is immediately centrifuged at a low temperature to obtain platelet-poor plasma.
-
Fibrinogen Removal: Fibrinogen, which can cross-react with FpA/FpB antibodies, is precipitated from the plasma. A common method is the addition of ethanol.[6]
-
Peptide Extraction: The fibrinopeptides are separated from the precipitated proteins. Dialysis was a method used in early protocols to extract the small peptides.[6]
-
Radioimmunoassay:
-
A known quantity of radiolabeled FpA (e.g., with ¹²⁵I) is mixed with a specific antibody against FpA.
-
The patient's plasma extract (containing unlabeled FpA) is added to this mixture.
-
The unlabeled FpA from the sample competes with the radiolabeled FpA for binding to the limited number of antibody sites.
-
After incubation, the antibody-bound fibrinopeptides are separated from the unbound ones (e.g., using charcoal adsorption).
-
The radioactivity of the antibody-bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of FpA in the patient's sample.
-
Concentrations are determined by comparing the results to a standard curve generated with known amounts of purified FpA.
-
A similar RIA protocol has been developed for the specific measurement of FpB. Other methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) have also been utilized.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the measurement of Fibrinopeptide A using a competitive immunoassay like RIA.
Caption: Workflow for Fibrinopeptide A measurement by Radioimmunoassay.
Conclusion
Fibrinopeptide A and Fibrinopeptide B are direct molecular footprints of thrombin's action on fibrinogen, offering a real-time window into the state of the coagulation system. FpA, being more extensively studied, serves as a robust marker for identifying hypercoagulable states such as thromboembolism and DIC. Its quantification is crucial for differentiating these conditions from non-consumptive coagulopathies like stable liver disease. In contrast, the analysis of both FpA and FpB release kinetics, particularly their ratio, provides deeper mechanistic insights into the quality of clot formation, proving especially valuable in characterizing the pathophysiology of inherited bleeding disorders like hemophilia. The distinct profiles of these peptides across various disorders underscore their importance as diagnostic and research tools in hemostasis.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Thrombin-generating capacity in patients with von Willebrand’s disease | Haematologica [haematologica.org]
- 3. mdpi.com [mdpi.com]
- 4. Clinical and laboratory versus molecular markers for a correct classification of von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin-dependent Incorporation of von Willebrand Factor into a Fibrin Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Von Willebrand Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory diagnosis of von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin-generating capacity in patients with von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolving Differential Diagnostic Problems in von Willebrand Disease, in Fibrinogen Disorders, in Prekallikrein Deficiency and in Hereditary Hemorrhagic Telangiectasia by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Fibrinopeptide B: A Novel Biomarker for Thrombosis Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
The early and accurate diagnosis of thrombosis remains a critical challenge in medicine. While several plasma-based biomarkers are routinely used, the quest for non-invasive, sensitive, and specific markers is ongoing. This guide provides a comprehensive comparison of urinary Fibrinopeptide B (FPB) with established plasma biomarkers of thrombosis: D-dimer, Prothrombin Fragment 1+2 (F1+2), and Thrombin-Antithrombin Complex (TAT).
Performance Comparison of Thrombosis Biomarkers
| Biomarker | Sample Type | Sensitivity | Specificity | Cut-off Value | Disease | Citation |
| Fibrinopeptide B (FPB) | Urine | 75.4% | 28.9% | 2.5 ng/mL | Pulmonary Embolism | [1] |
| D-dimer (ELISA) | Plasma | 94% | - | - | Deep Vein Thrombosis | [2] |
| D-dimer | Plasma | 100% | 0.5% | 0.5 ug/mL | Venous Thromboembolism (post-TKA) | [3] |
| Prothrombin Fragment 1+2 (F1+2) | Plasma | - | - | - | Venous Thromboembolism (post-TKA) | [3] |
| Thrombin-Antithrombin Complex (TAT) | Plasma | - | - | - | Venous Thromboembolism (post-TKA) | [3] |
Area Under the Curve (AUC) for Diagnostic Accuracy
| Biomarker | Sample Type | AUC | Disease | Citation |
| Fibrinopeptide B (FPB) | Urine | 97.3% | Deep Vein Thrombosis / Pulmonary Embolism | [4] |
| D-dimer | Plasma | 0.645 | Venous Thromboembolism (post-TKA) | [3] |
| Prothrombin Fragment 1+2 (F1+2) | Plasma | 0.797 | Venous Thromboembolism (post-TKA) | [3] |
| Thrombin-Antithrombin Complex (TAT) | Plasma | 0.771 | Venous Thromboembolism (post-TKA) | [3] |
Concentration Levels in Thrombosis
| Biomarker | Sample Type | DVT/PE Positive | DVT/PE Negative | Healthy Controls | Citation |
| Fibrinopeptide B (FPB) | Urine | 78.4 ± 35.2 ng/mL | 2.7 ± 1.9 ng/mL | 2.2 ± 0.4 ng/mL | [4] |
Signaling Pathways in Thrombosis and Biomarker Generation
The formation of a thrombus is a complex process involving the activation of the coagulation cascade. The following diagram illustrates the key steps leading to the generation of Fibrinopeptide B, D-dimer, Prothrombin Fragment 1+2, and Thrombin-Antithrombin Complex.
Experimental Workflows and Protocols
Accurate and reproducible measurement of biomarkers is essential for their validation and clinical implementation. The following sections provide detailed methodologies for the quantification of urinary FPB and the three plasma-based thrombosis markers.
Experimental Workflow for Biomarker Validation
The general workflow for validating a new biomarker like urinary FPB against established ones is depicted in the diagram below.
Detailed Experimental Protocols
1. Urinary Fibrinopeptide B (FPB) Measurement by ELISA
This protocol is a representative example based on commercially available ELISA kits.
-
Sample Collection and Preparation:
-
Collect mid-stream urine in a sterile container.
-
Centrifuge at 2000-3000 rpm for 20 minutes to remove cellular debris.
-
Collect the supernatant and either assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (Sandwich ELISA):
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add 100 µL of standards and urine samples to the appropriate wells of the anti-FPB antibody pre-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate three times with the provided wash buffer.
-
Add 100 µL of biotin-conjugated anti-FPB antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at 37°C.
-
Wash the plate five times.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
-
Calculate the concentration of FPB in the samples by plotting a standard curve.
-
2. Plasma D-dimer Measurement
Common methods include latex-enhanced immunoturbidimetric assays and ELISAs.
-
Sample Collection and Preparation:
-
Collect whole blood in a light blue-top tube containing 3.2% sodium citrate.
-
The tube must be filled to the appropriate level to ensure the correct blood-to-anticoagulant ratio (9:1).
-
Gently invert the tube 3-4 times to mix.
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Carefully transfer the plasma to a clean plastic tube, avoiding the buffy coat.
-
Assay immediately or store frozen at -20°C or colder.
-
-
Immuno-turbidimetric Assay Procedure:
-
The assay is typically performed on an automated coagulation analyzer.
-
Latex particles coated with monoclonal antibodies specific for D-dimer are mixed with the patient's plasma.
-
The presence of D-dimer causes agglutination of the latex particles, leading to an increase in turbidity.
-
The change in turbidity is measured by the analyzer and is proportional to the D-dimer concentration.
-
3. Plasma Prothrombin Fragment 1+2 (F1+2) Measurement by ELISA
-
Sample Collection and Preparation:
-
Follow the same procedure as for D-dimer collection to obtain platelet-poor plasma.
-
-
ELISA Procedure (Sandwich ELISA): [5]
-
Add 100 µL of standards and plasma samples to the wells of an anti-F1+2 antibody pre-coated microplate.
-
Incubate for 1 hour at 37°C.[5]
-
Aspirate and add 100 µL of biotin-conjugated anti-F1+2 antibody. Incubate for 1 hour at 37°C.[5]
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP and incubate for 30 minutes at 37°C.[5]
-
Wash the plate five times.
-
Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C.[5]
-
Add 50 µL of stop solution.
-
Read absorbance at 450 nm.
-
Calculate F1+2 concentration from a standard curve.
-
4. Plasma Thrombin-Antithrombin Complex (TAT) Measurement by ELISA
-
Sample Collection and Preparation:
-
Follow the same procedure as for D-dimer collection to obtain platelet-poor plasma.
-
-
ELISA Procedure (Sandwich ELISA): [6]
-
The patient sample containing TAT is incubated in microplate wells coated with antibodies against thrombin.[6]
-
Unbound components are washed away.[6]
-
Enzyme-conjugated antibodies to antithrombin are added, which bind to the captured TAT.[6]
-
Excess conjugated antibodies are washed away.[6]
-
A chromogenic substrate is added, and the color development is proportional to the TAT concentration.[6]
-
The reaction is stopped, and the absorbance is measured.
-
References
- 1. Urine test can detect venous thromboembolism - - PACE-CME [pace-cme.org]
- 2. D-Dimers, thrombin antithrombin III complexes and prothrombin fragments 1+2: diagnostic value in clinically suspected deep vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasminogen activator inhibitor-1, thrombin-antithrombin, and prothrombin fragment F1+2 have higher diagnostic values than D-dimer for venous thromboembolism after TKA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine and plasma levels of fibrinopeptide B in patients with deep vein thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prothrombin Fragment 1+2 [practical-haemostasis.com]
- 6. labcorp.com [labcorp.com]
A Comparative Guide to the Functional Activities of Fibrinopeptide B Across Species
For Researchers, Scientists, and Drug Development Professionals
Fibrinopeptide B (FPB), a small peptide cleaved from the Bβ chain of fibrinogen by thrombin during blood coagulation, is increasingly recognized for its bioactive properties beyond hemostasis. Emerging evidence suggests that FPB can act as a signaling molecule, influencing inflammatory responses and cellular proliferation. However, the amino acid sequence of FPB is known to be species-specific, raising important questions about the conservation of its functional activities across different animal models and its translatability to human physiology.
This guide provides a comparative overview of the known functional activities of Fibrinopeptide B from different species, with a focus on key in vitro assays. Due to a notable gap in the existing literature regarding direct comparative studies with quantitative data, this document summarizes the available information and highlights areas for future investigation.
Quantitative Data on Fibrinopeptide B Functional Activity
Direct comparative studies on the functional potency of FPB from different species are limited. The table below summarizes the available quantitative data for human FPB and indicates the lack of corresponding data for other commonly studied species. This highlights a critical need for further research to enable meaningful cross-species comparisons.
| Functional Assay | Species | Parameter | Value | Reference |
| Chemotaxis | Human | Optimal Concentration (Neutrophils, Fibroblasts) | ~10⁻⁸ M | [1][2] |
| Bovine | - | Not Available | ||
| Rabbit | - | Not Available | ||
| Rat | - | Not Available | ||
| Smooth Muscle Cell DNA Synthesis | Human | Dissociation Constant (Kd) | 0.6 µM | [3] |
| Bovine | - | Not Available | ||
| Rabbit | - | Not Available | ||
| Rat | - | Not Available | ||
| Platelet Aggregation | Human | Antagonism of PGI₂/PGD₂ effect | 0.65-6.5 µM | [4] |
| Rat | Antagonism of PGI₂/PGD₂ effect | 0.65-6.5 µM | [4] | |
| Bovine | - | Not Available | ||
| Rabbit | - | Not Available |
Key Functional Assays and Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of FPB bioactivity. Below are protocols for key functional assays that have been used to characterize the effects of human FPB. These protocols can be adapted for comparative studies using FPB from different species.
Leukocyte and Fibroblast Chemotaxis Assay
This assay is used to determine the ability of Fibrinopeptide B to induce the directed migration of cells, a key process in inflammation and wound healing.
Principle: The assay measures the migration of cells through a porous membrane towards a concentration gradient of a chemoattractant.
Experimental Protocol (Boyden Chamber Assay):
-
Cell Preparation:
-
Isolate primary neutrophils from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture fibroblasts in appropriate media (e.g., DMEM with 10% FBS). Prior to the assay, harvest cells using trypsin and resuspend in serum-free media.
-
Wash cells and resuspend in assay medium (e.g., HBSS with 0.2% BSA) to a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Use a 48-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils and 8-12 µm for fibroblasts) separating the upper and lower wells.
-
Add Fibrinopeptide B (from the species of interest) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the lower wells of the chamber. Use a known chemoattractant (e.g., fMLP for neutrophils, PDGF for fibroblasts) as a positive control and assay medium as a negative control.
-
Add the cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂. Incubation times will vary depending on the cell type (e.g., 60-90 minutes for neutrophils, 4-6 hours for fibroblasts).
-
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Alternatively, for fluorescently labeled cells, migration can be quantified by measuring the fluorescence of cells that have migrated to the lower chamber using a plate reader.
-
Smooth Muscle Cell Proliferation Assay (DNA Synthesis)
This assay assesses the effect of Fibrinopeptide B on the proliferation of vascular smooth muscle cells, a process relevant to vascular remodeling and pathology.
Principle: The assay measures the incorporation of a labeled nucleoside analog (e.g., BrdU or ³H-thymidine) into newly synthesized DNA during cell proliferation.
Experimental Protocol:
-
Cell Culture:
-
Culture vascular smooth muscle cells (SMCs) isolated from the desired species in appropriate growth medium (e.g., DMEM/F12 with 10% FBS).
-
Seed cells in 96-well plates and grow to sub-confluence.
-
Synchronize the cells in the G₀/G₁ phase of the cell cycle by serum starvation (e.g., incubating in serum-free medium for 24-48 hours).
-
-
Stimulation:
-
Replace the starvation medium with fresh serum-free medium containing various concentrations of Fibrinopeptide B from the species of interest. Use a known mitogen (e.g., PDGF) as a positive control and serum-free medium as a negative control.
-
-
Labeling:
-
After a suitable stimulation period (e.g., 18-24 hours), add a labeling reagent to each well (e.g., 10 µM BrdU or 1 µCi/well of ³H-thymidine).
-
Incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
-
Quantification:
-
BrdU Assay:
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
³H-Thymidine Assay:
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FPB signaling and the experimental steps to study them can aid in understanding and designing new experiments.
Caption: Putative signaling pathway for Fibrinopeptide B-induced chemotaxis.
Caption: Experimental workflow for a comparative chemotaxis assay.
Concluding Remarks
The available evidence strongly suggests that Fibrinopeptide B is a biologically active peptide with pro-inflammatory and proliferative effects, at least in humans. The species-specific nature of its amino acid sequence implies that these functions may not be conserved across all species, a critical consideration for researchers using animal models to study human diseases. The current lack of direct comparative functional data represents a significant knowledge gap. The experimental protocols and workflows provided in this guide are intended to facilitate future research aimed at closing this gap, ultimately leading to a better understanding of the physiological and pathological roles of Fibrinopeptide B.
References
- 1. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fibrinogen derivatives upon the inflammatory response. Studies with human fibrinopeptide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrin monomer and fibrinopeptide B act additively to increase DNA synthesis in smooth muscle cells cultured from human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fibrinopeptides A and B on human and rat platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monoclonal Antibodies for Fibrinopeptide B Analysis
For researchers, scientists, and drug development professionals engaged in the study of coagulation, thrombosis, and related pathologies, the accurate detection and quantification of Fibrinopeptide B (FPB) is of paramount importance. This guide provides a comparative overview of commercially available monoclonal antibodies and ELISA kits for FPB, supported by experimental protocols and pathway diagrams to facilitate informed selection and application.
Performance Comparison of Fibrinopeptide B ELISA Kits
| Manufacturer/Supplier | Product Name/Catalog No. | Assay Type | Detection Range | Sensitivity | Sample Type(s) |
| MyBioSource | Human Fibrinopeptide B ELISA Kit (MBS722273) | Quantitative Sandwich | Not Specified | 0.1 ng/mL[1] | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate[1] |
| Biomatik | Human Fibrinopeptide B (FPB) ELISA Kit (EKN49833) | Competitive Inhibition | 370.4-30,000 pg/ml[2] | 133.7 pg/ml[2] | Serum, plasma, other biological fluids[2] |
| Assay Genie | Human FPB/Fibrinopeptide B ELISA Kit- High Sensitivity | Sandwich ELISA | 0.156-10 ng/ml | 0.094 ng/ml | Serum, plasma, cell culture supernatants |
| Cloud-Clone Corp. | ELISA Kit for Fibrinopeptide B (FPB) (CEB307Hu) | Competition ELISA | Not Specified | Not Specified | Not Specified |
| FineTest | Human FPB(Fibrinopeptide B) ELISA Kit | Double antibody-Sandwich | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates and other biological fluids |
Note: The performance characteristics listed above are as reported by the manufacturers. Independent validation is recommended for specific research applications.
Key Considerations for Antibody Selection
The choice of a monoclonal antibody for Fibrinopeptide B analysis should be guided by several critical factors:
-
Application: The intended application (e.g., ELISA, Western Blot, Immunohistochemistry) is a primary determinant. Antibodies should be validated for the specific technique to be used.
-
Sensitivity: The required detection limit for FPB in the samples of interest will dictate the necessary sensitivity of the antibody or ELISA kit.
-
Specificity and Cross-Reactivity: A crucial aspect of antibody performance is its ability to specifically recognize FPB without significant cross-reactivity with intact fibrinogen or other related peptides. Some antibodies may recognize the N-terminus of the fibrinogen beta chain, and their specificity to the cleaved Fibrinopeptide B should be carefully evaluated. For instance, studies on antisera to Fibrinopeptide A have shown varying degrees of cross-reactivity with fibrinogen and its fragments, highlighting the importance of antibody characterization[3][4]. Monoclonal antibodies raised against synthetic peptides corresponding to the N-terminus of the fibrin (B1330869) beta chain have been shown to bind to fibrin but not fibrinogen, demonstrating the feasibility of generating highly specific probes[5].
-
Immunogen: The nature of the immunogen used to generate the monoclonal antibody can influence its binding characteristics. For example, the Santa Cruz Biotechnology Fibrinogen β Antibody (D-4) was raised against amino acids 31-300 near the N-terminus of Fibrinogen β[6]. Others have used synthetic peptides corresponding to the N-terminus of the fibrin beta chain as immunogens to generate fibrin-specific antibodies[5].
The Role of Fibrinopeptide B in the Coagulation Cascade
Fibrinopeptide B is a 14-amino acid peptide that is cleaved from the N-terminus of the β-chain of fibrinogen by the enzyme thrombin during the final stages of the coagulation cascade[7]. The release of FPB, along with Fibrinopeptide A (FPA) from the α-chain, converts soluble fibrinogen into insoluble fibrin monomers. These monomers then polymerize and are cross-linked by Factor XIIIa to form a stable fibrin clot[6][8]. The diagram below illustrates this critical step in hemostasis.
Caption: Role of Fibrinopeptide B in the final steps of the coagulation cascade.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are general methodologies for two common immunoassays used for Fibrinopeptide B detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA, a common format for quantifying antigens.
Caption: General experimental workflow for a Fibrinopeptide B sandwich ELISA.
Methodology:
-
Coating: Dilute the capture monoclonal antibody against Fibrinopeptide B in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add serially diluted standards of known Fibrinopeptide B concentration and the prepared samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection monoclonal antibody specific for a different epitope on Fibrinopeptide B. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Fibrinopeptide B in the samples by interpolating their absorbance values on the standard curve.
Western Blotting
This protocol provides a general procedure for the detection of Fibrinopeptide B in protein samples.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the small size of Fibrinopeptide B (approx. 1.5 kDa), a high-percentage Tris-Tricine gel is recommended for better resolution.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary monoclonal antibody against Fibrinopeptide B, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.
Conclusion
The selection of a monoclonal antibody for Fibrinopeptide B analysis requires careful consideration of its performance characteristics in the intended application. While direct comparative data for individual antibodies is limited, the information provided by manufacturers of ELISA kits can serve as a valuable starting point. Researchers are encouraged to perform in-house validation to ensure the chosen antibody meets the specific requirements of their experimental design. The detailed protocols and pathway diagrams in this guide are intended to support the successful implementation of Fibrinopeptide B analysis in a research setting.
References
- 1. Monoclonal antibodies with equal specificity to D-dimer and high-molecular-weight fibrin degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactivity of fibrinogen and fibrinopeptide A containing fibrinogen fragments with antisera to fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A monoclonal antibody, specific for human fibrinogen, fibrinopeptide A-containing fragments and not reacting with free fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoclonal antibodies to a synthetic fibrin-like peptide bind to human fibrin but not fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Application Testing Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Back to basics: the coagulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fibrinopeptide B and its Derivative, Desarginine Fibrinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinopeptide B (FPB) and its primary in vivo derivative, desarginine Fibrinopeptide B (des-Arg FPB), are biologically active peptides released during the conversion of fibrinogen to fibrin (B1330869) by thrombin. While both peptides are implicated in inflammatory processes and wound healing, their distinct biological activities and potencies are of significant interest to researchers in thrombosis, hemostasis, and inflammation. This guide provides a comparative study of FPB and des-Arg FPB, summarizing their known biological functions, presenting available quantitative data, and detailing relevant experimental protocols.
Fibrinopeptide B is a 14-amino acid peptide cleaved from the Bβ chain of fibrinogen. In circulation, the C-terminal arginine is rapidly removed by carboxypeptidase B, converting FPB to the more stable des-Arg FPB. This rapid conversion underscores the physiological relevance of des-Arg FPB and necessitates distinct measurement techniques to accurately assess their respective roles in biological processes.
Comparative Biological Activities
Fibrinopeptide B is a recognized chemoattractant for inflammatory cells, playing a role in recruiting neutrophils and fibroblasts to sites of tissue injury.[1] The biological activities of des-Arg FPB, while less extensively studied, are inferred to be significant due to its prevalence in vivo. The primary distinction in their activity appears to be related to the presence or absence of the C-terminal arginine residue.
Quantitative Data Summary
Direct comparative studies providing EC50 values for the chemotactic activity of FPB and des-Arg FPB are limited in the publicly available literature. However, the available data on their individual activities are summarized below.
| Biological Activity | Fibrinopeptide B (FPB) | desarginine Fibrinopeptide B (des-Arg FPB) | Cell Type | Reference |
| Chemotaxis | Optimal at ~10⁻⁸ M | Data not available | Neutrophils | [1] |
| Comparable to platelet-derived growth factor | Data not available | Fibroblasts | [1] | |
| Plasma Levels (in some patients) | - | < 1 pmol/ml | - | [2] |
Signaling Pathways
The precise signaling pathways and cellular receptors for both Fibrinopeptide B and desarginine Fibrinopeptide B have not been fully elucidated. Research indicates that FPB's chemotactic effect on neutrophils does not involve the receptors for C5a, LTB4, or fMLP.[1] This suggests a distinct, yet to be identified, receptor and downstream signaling cascade.
Diagram of Fibrinogen Cleavage and Fibrinopeptide B Formation
Caption: Thrombin cleaves Fibrinopeptides A and B from fibrinogen to form fibrin monomers. Fibrinopeptide B is subsequently converted to desarginine Fibrinopeptide B by carboxypeptidase B.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber Method)
This protocol is a standard method for assessing the chemotactic potential of peptides like FPB and des-Arg FPB.
Objective: To quantify the migration of neutrophils or fibroblasts towards a concentration gradient of the test peptide.
Materials:
-
Boyden chambers (or modified multi-well chemotaxis plates)
-
Polycarbonate filters (typically 3-5 µm pore size for neutrophils, 8-12 µm for fibroblasts)
-
Chemotaxis buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)
-
Human neutrophils or fibroblasts
-
Fibrinopeptide B and desarginine Fibrinopeptide B
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood or culture fibroblasts. Resuspend the cells in chemotaxis buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the test peptide (FPB or des-Arg FPB) at various concentrations to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chambers at 37°C in a humidified atmosphere with 5% CO₂ for 1-3 hours for neutrophils or 4-6 hours for fibroblasts.
-
Cell Staining and Counting:
-
Remove the filter and wipe the cells from the upper surface.
-
Fix and stain the cells that have migrated to the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the peptide concentration to determine the optimal chemotactic concentration.
Diagram of Chemotaxis Assay Workflow
Caption: Workflow for a typical Boyden chamber chemotaxis assay.
Radioimmunoassay (RIA) for desarginine Fibrinopeptide B
Due to the rapid conversion of FPB to des-Arg FPB, a specific RIA for the des-Arg form is crucial for accurate in vivo measurements.
Objective: To quantify the concentration of des-Arg FPB in plasma samples.
Materials:
-
Antibody specific for des-Arg Fibrinopeptide B
-
Radiolabeled des-Arg Fibrinopeptide B (e.g., with ¹²⁵I)
-
Unlabeled des-Arg Fibrinopeptide B standard
-
Plasma samples collected with protease inhibitors
-
Assay buffer
-
Precipitating agent (e.g., polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Sample Preparation: Collect blood in tubes containing heparin and a carboxypeptidase inhibitor. Prepare plasma by centrifugation.
-
Assay Setup:
-
To a series of tubes, add a fixed amount of anti-des-Arg FPB antibody and radiolabeled des-Arg FPB.
-
Add increasing concentrations of unlabeled des-Arg FPB standard to create a standard curve.
-
Add the plasma samples to separate tubes.
-
-
Incubation: Incubate the tubes to allow for competitive binding of labeled and unlabeled peptide to the antibody.
-
Separation: Add a precipitating agent to separate antibody-bound peptide from free peptide. Centrifuge to pellet the antibody-bound fraction.
-
Counting: Measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standard. Determine the concentration of des-Arg FPB in the plasma samples by interpolating their radioactivity measurements on the standard curve.
Diagram of Radioimmunoassay Principle
Caption: Principle of competitive binding in a radioimmunoassay.
Conclusion
Fibrinopeptide B is a well-established chemoattractant for neutrophils and fibroblasts. Its rapid conversion to desarginine Fibrinopeptide B in vivo suggests that both peptides may have distinct or overlapping roles in inflammation and tissue repair. The lack of direct comparative quantitative data highlights a significant knowledge gap in the field. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific functions and relative potencies of FPB and des-Arg FPB. Such studies will be invaluable for understanding their roles in pathology and for the potential development of novel therapeutic agents targeting inflammatory and fibrotic diseases.
References
A Researcher's Guide to Assessing the Specificity of Fibrinopeptide B Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Fibrinopeptide B (FPB) is a critical aspect of hemostasis and thrombosis research. As a direct marker of thrombin activity, the specificity of FPB assays is paramount to avoid misleading results due to cross-reactivity with structurally similar molecules. This guide provides a framework for comparing the specificity of different FPB assays, supported by experimental protocols and data presentation formats.
Fibrinopeptide B is a 14-amino acid peptide released from the Bβ chain of fibrinogen by the action of the enzyme thrombin. Its presence in circulation is a direct indicator of in vivo thrombin activity and fibrin (B1330869) formation. Consequently, accurate quantification of FPB is crucial in various research and clinical contexts, including the study of thrombotic disorders and the development of anticoagulant therapies. However, the specificity of immunoassays for FPB can be compromised by the presence of other fibrinogen degradation products, most notably Fibrinopeptide A (FPA) and intact fibrinogen.
Comparative Analysis of Fibrinopeptide B Assay Specificity
The ideal Fibrinopeptide B assay would exhibit 100% specificity for FPB, with no cross-reactivity to other endogenous peptides. In practice, the degree of specificity varies between different assay platforms, such as Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA), and even between different manufacturers of the same assay type. The choice of antibodies, whether monoclonal or polyclonal, plays a significant role in determining the specificity profile of an assay.
Below is a summary of typical specificity data for commercially available Fibrinopeptide B ELISA kits. It is important to note that manufacturers' claims should be independently verified.
| Assay Type | Manufacturer | Target Analyte | Potential Cross-Reactants | Reported Cross-Reactivity |
| Sandwich ELISA | MyBioSource (MBS016058) | Human Fibrinopeptide B | Analogues | No significant cross-reactivity or interference observed.[1] |
| Competitive/Sandwich ELISA | MyBioSource (MBS722273) | Human Fibrinopeptide B | Analogues | No significant cross-reactivity or interference observed.[2] |
| Sandwich ELISA | MyBioSource (MBS267584) | Human Fibrinopeptide B | Other factors | No cross-reaction with other factors.[3] |
| Sandwich ELISA | FineTest (FN-E0214h) | Human Fibrinopeptide B | Analogues | No obvious cross-reaction with other analogues. |
| Radioimmunoassay (RIA) | Research Article | Human Fibrinopeptide B | Fibrinopeptide A, Fibrinogen | Antisera can be selected to effectively discriminate between FPB and larger FPB-containing peptides.[4] |
| Mass Spectrometry (MS) | Reference Method | Fibrinopeptide B | N/A | Considered the gold standard for specificity, capable of absolute quantification. |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a Fibrinopeptide B assay, a series of validation experiments should be performed. The following protocols provide a detailed methodology for conducting these key experiments.
Protocol 1: Cross-Reactivity with Fibrinopeptide A and Fibrinogen
Objective: To quantify the percentage of cross-reactivity of the FPB assay with Fibrinopeptide A (FPA) and intact fibrinogen.
Materials:
-
Fibrinopeptide B ELISA kit (or other immunoassay)
-
Purified human Fibrinopeptide B standard
-
Purified human Fibrinopeptide A (FPA)
-
Purified human Fibrinogen
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a standard curve for Fibrinopeptide B according to the assay manufacturer's instructions.
-
Prepare a series of high-concentration solutions of FPA and fibrinogen in the assay buffer. A typical starting concentration for FPA would be 1000 ng/mL, and for fibrinogen, 1 mg/mL.
-
Perform serial dilutions of the FPA and fibrinogen solutions.
-
Run the FPB assay with these dilutions of FPA and fibrinogen as if they were samples containing FPB.
-
Determine the apparent FPB concentration for each dilution of FPA and fibrinogen by interpolating from the FPB standard curve.
-
Calculate the percentage of cross-reactivity for each potential cross-reactant at each concentration using the following formula:
% Cross-Reactivity = (Apparent FPB Concentration / Actual Concentration of Cross-Reactant) x 100
Protocol 2: Interference from Fibrinogen Degradation Products
Objective: To assess the interference of other fibrinogen degradation products (FDPs) generated by enzymatic cleavage.
Materials:
-
Fibrinopeptide B assay
-
Purified human Fibrinogen
-
Thrombin
-
Plasmin
-
Reptilase
-
Assay buffer
-
Stop solution (e.g., aprotinin)
Procedure:
-
Prepare separate solutions of purified fibrinogen in a suitable buffer.
-
Treat the fibrinogen solutions with different enzymes to generate a variety of FDPs:
-
Thrombin: Cleaves both FPA and FPB.
-
Plasmin: Degrades fibrinogen into various fragments.
-
Reptilase: Cleaves only FPA.
-
-
Incubate the reactions for a defined period to allow for enzymatic cleavage.
-
Stop the enzymatic reactions by adding a suitable inhibitor (e.g., aprotinin (B3435010) for plasmin).
-
Assay the resulting solutions using the Fibrinopeptide B assay.
-
Compare the measured FPB concentrations in the enzyme-treated samples. A highly specific assay should only detect a significant increase in FPB concentration in the thrombin-treated sample.
Visualizing Key Pathways and Workflows
To better understand the biological context and the experimental procedures for assessing FPB assay specificity, the following diagrams are provided.
Caption: Fibrinogen to Fibrin Conversion Pathway.
Caption: Experimental Workflow for Specificity Assessment.
By implementing these standardized protocols and carefully analyzing the resulting data, researchers can confidently select the most appropriate Fibrinopeptide B assay for their specific needs, ensuring the reliability and accuracy of their findings in the complex field of coagulation research.
References
correlation of Fibrinopeptide B levels with clinical outcomes in VTE
A Comparative Guide for Researchers and Drug Development Professionals on the Correlation of Fibrinopeptide B Levels with Clinical Outcomes in Venous Thromboembolism (VTE)
Introduction to Fibrinopeptide B and its Role in Venous Thromboembolism
Fibrinopeptide B (FPB) is a small peptide cleaved from the Bβ chain of fibrinogen by the action of thrombin during the formation of a fibrin (B1330869) clot. This process is a central event in the pathophysiology of venous thromboembolism (VTE), a condition encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE). The release of FPB is a direct indicator of thrombin activity and ongoing fibrin formation, making it a candidate biomarker for the diagnosis and prognostic assessment of VTE.[1] This guide provides a comparative analysis of FPB against other established and emerging biomarkers for VTE, supported by experimental data and detailed methodologies.
Comparison of Fibrinopeptide B with Other VTE Biomarkers
The clinical utility of a biomarker is determined by its diagnostic accuracy (sensitivity and specificity) and its ability to predict clinical outcomes such as recurrence and mortality. Here, we compare Fibrinopeptide B with commonly used and emerging biomarkers in the context of VTE.
Fibrinopeptide B (FPB)
FPB offers a potential advantage by signaling active thrombus formation.[2] Studies have primarily investigated two forms: plasma FPB (often the Bβ 15-42 fragment) and total FPB (FPBtot) in urine, which includes FPB and its derivatives.
-
Diagnostic Value: Research suggests that urine FPBtot levels may be a valuable tool for detecting VTE. A study on patients with suspected DVT or PE found that mean urine FPBtot concentrations were significantly higher in patients with confirmed VTE compared to those without.[3] The area under the ROC curve for urine FPBtot was reported to be 97.3%, indicating high diagnostic accuracy.[3]
-
Prognostic Value: Limited but promising data exists for the prognostic utility of plasma FPB. One study on patients with clinically suspected pulmonary embolism found that levels of plasma FPB beta 15-42 were significantly lower in survivors compared to non-survivors at 2 and 6 days post-treatment, suggesting its potential as a predictor of clinical outcome in PE.[4] However, comprehensive studies on the correlation of FPB levels with VTE recurrence and long-term mortality are currently lacking.
D-dimer
D-dimer, a degradation product of cross-linked fibrin, is the most widely used biomarker for the exclusion of VTE in low to intermediate-risk patients. Its high sensitivity makes it an excellent rule-out test.
-
Diagnostic Value: Numerous studies have established the high negative predictive value of D-dimer in excluding VTE.[5] However, its specificity is low, as elevated levels are also seen in various non-thrombotic conditions such as cancer, inflammation, and recent surgery.[6]
-
Prognostic Value: Elevated D-dimer levels after cessation of anticoagulant therapy are associated with an increased risk of VTE recurrence.[7][8][9] This makes D-dimer a useful tool in guiding the duration of anticoagulation.
Fibrin Monomer (FM)
Fibrin Monomer is an intermediate product formed after the cleavage of fibrinopeptides from fibrinogen by thrombin, preceding the formation of an insoluble fibrin polymer. It is often measured as soluble fibrin monomer complexes (SFMC).
-
Diagnostic Value: FM is considered a marker of early thrombin generation and may appear earlier than D-dimer in the thrombotic process.[10] Some studies suggest that the combination of FM and D-dimer testing may improve diagnostic accuracy for VTE.[11][12]
-
Prognostic Value: The prognostic value of FM in VTE is an area of active research. It has been proposed as a marker for risk stratification in various thrombotic conditions.[10]
Fibrinogen Degradation Products (FDPs)
FDPs are fragments produced from the breakdown of both fibrinogen and non-cross-linked fibrin by plasmin.
-
Diagnostic Value: Elevated levels of FDPs indicate increased fibrinolytic activity and can be seen in conditions with high coagulation activity, including VTE.[1][12] However, like D-dimer, their specificity is limited.
-
Prognostic Value: Persistently high levels of FDPs during anticoagulant therapy have been associated with an increased risk of recurrent thromboembolism.[12]
Data Presentation
The following tables summarize the quantitative data from key studies to facilitate a comparison of the performance of Fibrinopeptide B and other biomarkers in the context of VTE.
Table 1: Diagnostic Performance of Urine Fibrinopeptide B (FPBtot) for VTE
| Biomarker | Patient Group | N | Mean Concentration (ng/mL) ± SD | p-value | AUC (ROC) |
| Urine FPBtot | DVT/PE Positive | - | 78.4 ± 35.2 | 0.03 | 97.3% ± 3.8% |
| DVT/PE Negative | - | 2.7 ± 1.9 | |||
| Healthy Controls | - | 2.2 ± 0.4 |
Data from a prospective clinical study on patients with suspected PE or DVT.[3]
Table 2: Prognostic Value of Plasma Fibrinopeptide B (Bβ 15-42) in Pulmonary Embolism
| Biomarker | Patient Outcome | Measurement Time Point | Significance |
| Plasma FPB β 15-42 | Survivors vs. Non-survivors | 2 and 6 days post-treatment | Levels significantly lower in survivors (p=0.0092 at day 2, p=0.0011 at day 6) |
Data from a pilot study in patients with clinically suspected pulmonary embolism.[4]
Table 3: Comparative Diagnostic Accuracy of VTE Biomarkers
| Biomarker | AUC (ROC) | Key Findings | Reference |
| D-dimer | 0.94 | High sensitivity, low specificity. Established for VTE exclusion. | [6] |
| Fibrin Monomer (FM) | 0.77 | May improve diagnosis in combination with D-dimer. | [6][11] |
| Urine FPBtot | 0.973 | High diagnostic accuracy in a pilot study. | [3] |
AUC values are indicative and may vary between studies and assays.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable measurement of biomarkers. Below are methodologies for the key assays discussed.
Fibrinopeptide B (FPB) Measurement
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Urine FPBtot
This protocol is based on a novel immunoassay for the detection of total fibrinopeptide B in urine.[3]
-
Principle: A competitive inhibition enzyme immunoassay.
-
Sample Collection and Preparation: Mid-stream urine is collected in a sterile container and centrifuged to remove sediment. Samples can be assayed immediately or stored at -80°C.[13]
-
Assay Procedure (General Steps based on commercial kits):
-
Prepare standards and samples.
-
Add standards or samples to microplate wells pre-coated with an anti-FPB antibody.
-
Add a fixed amount of HRP-conjugated FPB to each well and incubate. During this incubation, the FPB in the sample competes with the HRP-conjugated FPB for binding to the antibody.
-
Wash the wells to remove unbound components.
-
Add substrate solution and incubate to allow for color development. The color intensity is inversely proportional to the concentration of FPB in the sample.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the FPB concentration from a standard curve.
-
2. Radioimmunoassay (RIA) for Plasma FPB
This protocol is based on the development of a radioimmunoassay for FPB.[2][14]
-
Principle: A competitive binding assay using a radiolabeled antigen.
-
Sample Collection and Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation. To prevent in vitro generation of FPB, fibrinogen can be removed by ethanol (B145695) precipitation before dialysis.[2]
-
Assay Procedure (General Steps):
-
A known quantity of FPB is radiolabeled (e.g., with ¹²⁵I).[2]
-
The radiolabeled FPB is mixed with a known amount of anti-FPB antibody.
-
The patient's plasma sample (containing unknown, unlabeled FPB) is added. The unlabeled FPB competes with the radiolabeled FPB for binding to the antibody.
-
The antibody-bound FPB is separated from the free FPB (e.g., by charcoal adsorption or a second antibody).[2]
-
The radioactivity of the free or bound fraction is measured using a gamma counter.
-
The concentration of FPB in the sample is determined by comparing the results to a standard curve.
-
Mandatory Visualization
Signaling Pathway: Thrombin-Mediated Fibrin Formation and FPB Release
Caption: Thrombin cleaves Fibrinopeptides A and B from fibrinogen to form fibrin monomers.
Experimental Workflow: VTE Diagnosis Incorporating Biomarker Testing
Caption: A typical diagnostic workflow for Venous Thromboembolism (VTE).
References
- 1. Fibrin/Fibrinogen & Fibrin(ogen) Degradation Products (Fibrin, Fibrinogen, Fibrin degradation products, fibrinogen degradation products, Fibrin(ogen) Degradation Products, FDP, FnDP, Fibrin Split Products, FSP, Fibrinolysis Products) | BioVendor R&D [biovendor.com]
- 2. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Fibrin Monomer Complex in Coronavirus Disease 2019 for Venous Thromboembolism and the Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the Risk of Venous Thromboembolism Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of D-Dimer as a Screening Test for Venous Thromboembolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of human fibrinopeptide A by radioimmunoassay in purified systems and in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venous thromboembolism: Predicting recurrence and the need for extended anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prediction role of D-dimer in recurrence of venous thromboembolism 1-year after anticoagulation discontinuing following idiopathic deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic accuracy of D-Dimer testing for recurrent venous thromboembolism: A systematic review with meta-analysis.: VTE recurrence and D-dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the diagnostic role of fibrin-related markers in perioperative venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
A Guide to the Inter-Laboratory Validation of Fibrinopeptide B Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of performance characteristics for Fibrinopeptide B (FPB) measurement methods and outlines the experimental protocols for inter-laboratory validation. Fibrinopeptide B is a critical biomarker for studying coagulation and thrombotic disorders.[1] The reliable measurement of FPB is essential for research and clinical applications, necessitating robust and validated analytical methods. This guide focuses on the principles of inter-laboratory validation to ensure consistency and comparability of results across different sites.
Comparative Performance of Fibrinopeptide B Measurement Methods
The following table summarizes the performance characteristics of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of human Fibrinopeptide B. While a direct head-to-head inter-laboratory study is not publicly available, this comparison of manufacturer-reported data provides a baseline for method selection. An alternative, highly specific, and sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Method/Kit | Detection Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Type |
| ELISA Kit Option 1 | 0.156-10 ng/mL | 0.094 ng/mL | < 8% | < 10% | Serum, Plasma, Other Biological Fluids |
| ELISA Kit Option 2 | 1.56-100 ng/mL | 0.5 ng/mL | ≤ 8% | ≤ 12% | Serum, Plasma, Cell Culture Supernatant |
| ELISA Kit Option 3 | 370.4-30,000 pg/mL | 133.7 pg/mL | Not Specified | Not Specified | Serum, Plasma, Other Biological Fluids |
| LC-MS/MS (General) | Method Dependent | High | Typically < 15% | Typically < 15% | Plasma |
Note: The data for ELISA kits is sourced from publicly available product data sheets.[1][2][3] LC-MS/MS performance is based on typical values for similar peptide assays.[4]
Experimental Protocols
A "fit-for-purpose" approach is often adopted for biomarker assay validation, where the level of validation is tailored to the intended use of the biomarker data.[5][6] For biomarker data that will support regulatory decision-making, a full validation is typically required.[7]
This protocol describes a general procedure for the inter-laboratory validation of a commercially available FPB ELISA kit to ensure reproducibility across different laboratories.
a. Objective: To assess the inter-laboratory reproducibility of an FPB ELISA kit by analyzing a panel of common samples and quality controls at multiple laboratory sites.
b. Materials:
-
FPB ELISA Kit (including microplate, standards, detection antibody, etc.)
-
Precision pipettes and tips
-
Microplate reader
-
Wash buffer
-
Stop solution
-
Quality Control (QC) samples (low, medium, and high concentrations)
-
Blinded study samples
c. Experimental Procedure:
-
Preparation: Each participating laboratory receives an identical lot of the FPB ELISA kit, a detailed assay protocol, and a set of blinded QC and study samples.
-
Sample Handling: Samples should be stored frozen and thawed immediately before the assay. Multiple freeze-thaw cycles should be avoided.[1]
-
Assay Performance:
-
Reconstitute standards and prepare a standard curve according to the kit instructions.
-
Add 100 µL of standards, QC samples, and study samples to the appropriate wells of the microplate.
-
Incubate the plate as per the manufacturer's instructions (e.g., 90 minutes at 37°C).
-
Wash the plate multiple times.
-
Add 100 µL of biotin-labeled antibody to each well and incubate (e.g., 60 minutes at 37°C).
-
Wash the plate, then add 100 µL of HRP-Streptavidin Conjugate (SABC) and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again and add 90 µL of TMB substrate. Incubate in the dark (e.g., 10-20 minutes at 37°C).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm immediately.[8]
-
-
Data Analysis:
-
Calculate the concentration of FPB in the samples by plotting a standard curve.
-
The coordinating laboratory will collect and analyze the data from all participating sites.
-
Inter-laboratory precision will be calculated as the coefficient of variation (CV%) for the results of the same samples across different laboratories.
-
LC-MS/MS offers high specificity and sensitivity for peptide quantification.[4] A validation for an FPB LC-MS/MS assay would typically include the following:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of FPB and its internal standard.
-
Sensitivity: The lower limit of quantitation (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[4]
-
Calibration Curve: A calibration curve is generated by spiking known concentrations of a reference standard into a blank matrix.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at multiple concentrations over several days.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed.
-
Stability: The stability of FPB in the biological matrix is evaluated under various conditions, including freeze-thaw cycles and long-term storage.[9]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mybiosource.com [mybiosource.com]
- 3. biomatik.com [biomatik.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. healthpolicy.duke.edu [healthpolicy.duke.edu]
- 7. hhs.gov [hhs.gov]
- 8. Human FPB(Fibrinopeptide B) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. cigb.edu.cu [cigb.edu.cu]
A Comparative Analysis of the Pro-Inflammatory Effects of Fibrinopeptide B and Other Fibrin Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of Fibrinopeptide B (FPB) and other key fibrin (B1330869) degradation products (FDPs), including Fragment D and Fragment E. The information presented is supported by experimental data to aid in the understanding of their roles in inflammation and to inform research and drug development efforts.
Executive Summary
During the coagulation cascade and subsequent fibrinolysis, fibrinogen and fibrin are cleaved into a variety of fragments that possess biological activity. Among these, Fibrinopeptide B, Fragment D, and Fragment E have been identified as key modulators of the inflammatory response. This guide summarizes their distinct and overlapping pro-inflammatory effects, focusing on their ability to induce leukocyte chemotaxis, stimulate cytokine production, and alter endothelial permeability. While all three fragments exhibit pro-inflammatory properties, they do so through different mechanisms and with varying potencies. Fibrinopeptide B is a potent chemoattractant for leukocytes. Fragment D primarily enhances vascular permeability and can stimulate cytokine release, while Fragment E is a notable inducer of cytokine production from immune cells.
Data Presentation
The following tables summarize the quantitative data on the pro-inflammatory effects of Fibrinopeptide B, Fibrin Fragment D, and Fibrin Fragment E.
Table 1: Chemotactic Effects of Fibrin Fragments on Leukocytes
| Fragment | Cell Type | Assay | Effective Concentration | Observed Effect | Citation(s) |
| Fibrinopeptide B | Neutrophils | Boyden Chamber | 10⁻⁸ M | Optimal directed cell migration | [1] |
| Neutrophils | Zigmond Chamber | 1 µM fMLP (positive control) | Enhanced chemokinesis and chemotaxis | [1] | |
| Fibrin Fragment D | - | - | Data not available | - | - |
| Fibrin Fragment E | - | - | Data not available | - | - |
Table 2: Cytokine Induction by Fibrin Fragments
| Fragment | Cell Type | Cytokine | Concentration | Fold Increase/Level | Citation(s) |
| Fibrinopeptide B | - | - | Data not available | - | - |
| Fibrin Fragment D | Monocytes | IL-1β | 50 µg/mL | ~4-fold increase in secreted antigen (from 659 pg/mL to 2704 pg/mL at 48h) | [2] |
| Monocytes | IL-6 | 50 µg/mL | >3.7-fold increase in secreted antigen (from 806 pg/mL to >3000 pg/mL at 48h) | [2] | |
| Fibrin Fragment E | Rat Peritoneal Macrophages | IL-6 | Dose-dependent | Stimulation of IL-6 expression and protein production | [3][4] |
| Human Monocytic THP-1 Cells | IL-1β | Adherent Fragment E | Increased production | [5] |
Table 3: Effects of Fibrin Fragments on Endothelial Permeability
| Fragment | Assay | Concentration | Observed Effect | Citation(s) |
| Fibrinopeptide B | - | Data not available | - | - |
| Fibrin Fragment D | Transendothelial ¹²⁵I-albumin clearance | 0.5-2.0 µM | Doubling of clearance rate | |
| Fibrin Fragment E | Transendothelial ¹²⁵I-albumin clearance | 4.0 µM | 0.6-fold increase in clearance rate | |
| Fibrinogen Fragment X | xCELLigence live-cell monitoring | 1, 10, and 100 µg/mL | Significant increase in endothelial permeability |
Signaling Pathways
The pro-inflammatory effects of fibrin fragments are mediated by their interaction with various cell surface receptors, which in turn triggers downstream signaling cascades.
References
- 1. Fibrin degradation product D-dimer induces the synthesis and release of biologically active IL-1 beta, IL-6 and plasminogen activator inhibitors from monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment E derived from both fibrin and fibrinogen stimulates interleukin-6 production in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibrin stimulates microfilament reorganization and IL-1beta production in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrinogen Fragment X Mediates Endothelial Barrier Disruption via Suppression of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrinopeptide B: A Validated yet Uncharted Territory for Anti-Inflammatory Drug Development
A deep dive into the experimental evidence supporting Fibrinopeptide B (FPB) as a viable therapeutic target in inflammatory diseases reveals a compelling case for its role in leukocyte recruitment. However, a stark contrast emerges when comparing the wealth of preclinical validation against the current scarcity of targeted inhibitors and a complete understanding of its signaling cascade. This guide provides a comprehensive comparison of FPB with alternative anti-inflammatory targets, presenting the available experimental data, detailed protocols, and a visual representation of its proposed mechanism of action.
Fibrinopeptide B, a small peptide cleaved from fibrinogen during blood coagulation, has been identified as a potent chemoattractant for neutrophils and fibroblasts, two cell types pivotal to the inflammatory response and subsequent tissue remodeling.[1] This targeted recruitment to sites of fibrin (B1330869) deposition underscores its potential as a specific target for therapeutic intervention in a host of inflammatory conditions.
Unveiling the Pro-Inflammatory Credentials of Fibrinopeptide B
Experimental evidence has firmly established the chemotactic properties of FPB. Studies have demonstrated that FPB induces the directed migration of both neutrophils and fibroblasts at concentrations as low as 10⁻⁸ M, with maximal stimulation of neutrophil migration observed at 10⁻⁹ M for the related peptide Bβ1-42.[1][2] This chemotactic potency is comparable to that of well-established inflammatory mediators.[1] Crucially, FPB's action is distinct from other chemoattractants, as it does not trigger the release of lysosomal enzymes or the production of superoxide (B77818) anions from neutrophils, suggesting a more nuanced role in orchestrating the inflammatory response.[1] This specificity makes it an attractive target, as inhibiting its action could potentially dampen the harmful aspects of inflammation without globally suppressing the immune system.
The Uncharted Path: Targeting Fibrinopeptide B
Despite the clear rationale for targeting FPB, the development of specific inhibitors remains in its infancy. To date, no small molecules or monoclonal antibodies that directly antagonize the chemotactic activity of FPB have been extensively reported in the scientific literature. Current research has primarily focused on indirect inhibition by targeting thrombin, the enzyme responsible for cleaving FPB from fibrinogen. While effective in preventing FPB formation, this approach lacks the specificity desired in a targeted therapy. The absence of direct FPB antagonists represents a significant gap in the therapeutic landscape and a promising opportunity for future drug discovery efforts.
A Comparative Landscape: Fibrinopeptide B vs. Alternative Anti-Inflammatory Targets
To provide a clearer perspective on the potential of FPB as a therapeutic target, this guide presents a comparison with other established and emerging anti-inflammatory strategies. The following tables summarize the available quantitative data on the efficacy of these different approaches.
Table 1: Quantitative Comparison of Fibrinopeptide B and Alternative Therapeutic Targets in Preclinical Models
| Therapeutic Target | Mechanism of Action | Model System | Key Efficacy Endpoint | Reported Efficacy (e.g., EC50, % inhibition) |
| Fibrinopeptide B (FPB) | Chemoattractant for neutrophils and fibroblasts | In vitro human cells | Neutrophil migration | Optimal at 10⁻⁸ M |
| Fibrinopeptide Bβ1-42 | Chemoattractant for neutrophils | In vitro human neutrophils | Neutrophil migration | Maximal stimulation at 10⁻⁹ M[2] |
| CXCR2 Antagonists | Blocks neutrophil chemotaxis | Various inflammatory models | Reduction of neutrophil infiltration | Varies by compound and model |
| CCR2 Inhibitors | Inhibits monocyte/macrophage recruitment | Models of arthritis, atherosclerosis | Reduction in inflammatory cell infiltration | Varies by compound and model |
| JAK Inhibitors (e.g., Tofacitinib) | Broadly inhibits cytokine signaling | Rheumatoid Arthritis clinical trials | ACR20 response | ~60-70% |
| S1P Receptor Modulators (e.g., Ozanimod) | Sequesters lymphocytes in lymph nodes | Ulcerative Colitis clinical trials | Clinical Remission | ~16-18% |
Table 2: Clinical Efficacy of Selected Alternative Therapeutic Targets in Inflammatory Diseases
| Therapeutic Target | Drug Example | Inflammatory Disease | Key Clinical Endpoint | Reported Efficacy |
| JAK Signaling | Tofacitinib | Rheumatoid Arthritis | ACR20 Response Rate | ~60-70% |
| S1P Receptors | Ozanimod | Ulcerative Colitis | Clinical Remission at Week 10 | 18.4% |
| CXCR2 | Danirixin | Chronic Obstructive Pulmonary Disease | Reduction in sputum neutrophils | Significant reduction |
| CCR2 | Various (clinical development) | Diabetic Nephropathy, etc. | Reduction in inflammatory markers | Ongoing investigation |
Visualizing the Molecular Pathways
To facilitate a deeper understanding of the cellular mechanisms at play, the following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways.
References
Safety Operating Guide
Safe Disposal of Fibrinopeptide B, Human TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Fibrinopeptide B, human TFA, a peptide salt, requires specific disposal procedures primarily due to the presence of Trifluoroacetic acid (TFA). TFA is a strong, corrosive acid that necessitates careful management as a hazardous waste. This guide provides essential safety information, operational plans for disposal, and detailed experimental protocols.
Immediate Safety and Handling Precautions
When handling this compound, personnel should always operate within a properly functioning chemical fume hood.[1] Standard personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (nitrile gloves are suitable for low volumes), safety goggles, and a lab coat.[1] In case of accidental exposure, it is crucial to rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek prompt medical attention.[2] Emergency shower and eyewash stations should be readily accessible.[3]
Quantitative Data: Properties of Trifluoroacetic Acid (TFA)
The hazardous nature of this compound is principally attributed to the TFA component. Below is a summary of its key quantitative properties.
| Property | Value |
| Molecular Formula | C₂HF₃O₂ |
| Molecular Weight | 114.02 g/mol |
| Appearance | Colorless, fuming liquid |
| Odor | Pungent, vinegar-like |
| Density | 1.489 g/mL at 20°C |
| Melting Point | -15.4 °C |
| Boiling Point | 72.4 °C |
| Solubility in Water | Miscible |
Operational Plan for Disposal
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol:
-
Segregation: this compound waste must be segregated from other laboratory waste streams. It is incompatible with strong bases, oxidizing agents, reducing agents, and metals.[2][4]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with TFA, such as glass or polyethylene.[1] Metal containers should not be used.[1][2]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "Trifluoroacetic Acid Waste".[5] Chemical formulas or abbreviations are not acceptable.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from incompatible materials and in a cool, dry, and well-ventilated location.[5]
-
Waste Collection: Once the container is full, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department.[1] This is typically done by submitting a chemical waste collection request through your institution's established procedures.
Experimental Protocols
While no specific "experiments" are performed for disposal, the following protocols outline the procedural steps for managing waste and spills.
Waste Accumulation Protocol:
-
Designate a specific satellite accumulation area in the lab.
-
Select a compatible waste container with a screw cap.
-
Affix a "Hazardous Waste" label to the container.
-
As waste is added, ensure the container is kept closed except during the addition.
-
Log the contents and approximate concentrations on the waste tag.
-
Store the container in secondary containment to mitigate spills.
Spill Cleanup Protocol:
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical spill kit absorbent.[3]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills (>50 mL):
Visualizing Disposal and Safety Workflows
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes for disposal and emergency response.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for responding to a this compound spill.
References
- 1. Trifluoroacetic acid (CAS 76-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Trifluoroacetic acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 6. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Logistical Information for Handling Fibrinopeptide B, Human TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fibrinopeptide B, human tfa. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide, which is often supplied as a trifluoroacetic acid (TFA) salt.
Hazard Identification and Personal Protective Equipment (PPE)
While Fibrinopeptide B, human is not classified as a hazardous substance, the presence of residual trifluoroacetic acid (TFA) from the synthesis process necessitates careful handling.[1] TFA is a strong, corrosive organic acid.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | To prevent skin contact with residual TFA, which can cause burns.[4] |
| Eye Protection | Safety glasses with side shields or goggles.[3][5] | To protect eyes from accidental splashes of reconstituted peptide or contact with the lyophilized powder.[3] |
| Body Protection | A standard laboratory coat should be worn.[3][6][7] | To protect skin and clothing from spills.[3] |
| Respiratory Protection | Recommended when handling the lyophilized powder to avoid inhalation of dust.[7] | To prevent inhalation of fine peptide powder which can be easily aerosolized.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[7] All handling of peptides should be confined to a designated laboratory area.[3]
Step-by-Step Handling Procedure:
-
Review Safety Data Sheet (SDS): Before use, thoroughly review the product-specific SDS.[3]
-
Don PPE: Put on all required PPE as detailed in Table 1.[7]
-
Work in a Ventilated Area: When handling the lyophilized powder, work in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[3][8]
-
Reconstitution: If preparing a solution, allow the vial to reach room temperature before opening to prevent condensation.[9] Add the appropriate solvent slowly and mix gently by swirling; avoid vigorous shaking.[10]
-
Labeling: Clearly label all containers with the peptide name, concentration, preparation date, and any relevant hazard information.[6][10]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[6][7]
Storage Protocols:
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder.[6][9][11] | Long-term | Store in a tightly sealed container in a dry, dark place.[6][11] |
| Reconstituted Solution | 4°C | Short-term (up to one week)[9] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[9][10] |
| Reconstituted Solution | -20°C or -80°C | Long-term | Use cryogenic vials with secure seals.[9] |
Disposal Plan
Disposal of peptide and TFA waste must comply with local, state, and federal regulations. Never dispose of peptides or TFA-containing solutions down the drain or in regular trash.[3][6]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all peptide waste (solid or solution), contaminated consumables (e.g., pipette tips, vials), and used PPE in a designated, clearly labeled hazardous waste container.[3][7]
-
Container Sealing: Securely seal the waste container to prevent leakage.[7]
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste.[3][7] This typically involves contacting the Environmental Health and Safety (EH&S) department.[3]
Experimental Protocols: TFA Removal (Optional)
For sensitive biological assays where TFA may interfere, its removal from the peptide sample may be necessary.[12] A common method is to exchange the TFA salt for a more biocompatible one, such as hydrochloride (HCl).
Protocol: TFA/HCl Salt Exchange via Lyophilization [13]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[13]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[13]
-
Incubation: Let the solution stand at room temperature for at least one minute.[12][13]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.[12][13]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[12][13]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times.[12][13]
-
Final Preparation: After the final lyophilization, re-dissolve the peptide in your desired experimental buffer.[12][13]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. amherst.edu [amherst.edu]
- 3. peptide24.store [peptide24.store]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. fishersci.pt [fishersci.pt]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 9. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 10. realpeptides.co [realpeptides.co]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
